2,5-Dibromo-1-tritylimidazole
Description
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Properties
IUPAC Name |
2,5-dibromo-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2N2/c23-20-16-25-21(24)26(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUUMQXVXRVHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=CN=C4Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407400 | |
| Record name | 2,5-dibromo-1-tritylimidazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-53-7 | |
| Record name | 2,5-Dibromo-1-(triphenylmethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dibromo-1-tritylimidazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10407400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-1-tritylimidazole | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dibromo-1-tritylimidazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dibromo-1-tritylimidazole, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a plausible synthetic pathway with a detailed experimental protocol, and explores its reactivity and potential applications, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The strategic placement of two bromine atoms on the imidazole ring, combined with the bulky trityl protecting group, imparts unique reactivity and synthetic utility to this molecule, making it a valuable intermediate for the construction of complex molecular architectures in drug discovery programs.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs due to its ability to engage in various biological interactions. The introduction of bromine atoms onto the imidazole ring provides synthetic handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. This compound emerges as a particularly valuable intermediate. The trityl group at the N-1 position serves as a bulky protecting group, preventing unwanted side reactions and influencing the regioselectivity of subsequent transformations. The two bromine atoms at the C-2 and C-5 positions offer opportunities for sequential and diverse chemical modifications, enabling the synthesis of a wide array of substituted imidazoles for screening in drug discovery campaigns.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 850429-53-7 | [1], [2] |
| Molecular Formula | C₂₂H₁₆Br₂N₂ | [1], [3] |
| Molecular Weight | 468.18 g/mol | [1] |
| Melting Point | 154-158 °C | [4] |
| Boiling Point | 579.4 ± 60.0 °C (Predicted) | [2] |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 1.33 ± 0.50 (Predicted) | [4] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step sequence: the dibromination of imidazole followed by N-tritylation. This approach is based on established methodologies for the modification of the imidazole ring.
Plausible Synthetic Pathway
Caption: Plausible synthetic route to this compound.
Detailed Experimental Protocol
This protocol is a well-reasoned approach based on analogous reactions and represents a robust starting point for the synthesis.
Step 1: Synthesis of 2,5-Dibromoimidazole
The direct bromination of imidazole can be achieved using a suitable brominating agent. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its ease of handling.
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Materials: Imidazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Ethyl acetate, Brine.
-
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 eq.) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NBS (2.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,5-dibromoimidazole.
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Step 2: Synthesis of this compound
The N-tritylation of 2,5-dibromoimidazole can be accomplished by reacting it with trityl chloride in the presence of a base.
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Materials: 2,5-Dibromoimidazole, Trityl chloride, Triethylamine (Et₃N), Dimethylformamide (DMF), Dichloromethane, Saturated aqueous sodium bicarbonate.
-
Procedure:
-
To a solution of 2,5-dibromoimidazole (1.0 eq.) in DMF, add triethylamine (1.2 eq.).
-
Add a solution of trityl chloride (1.1 eq.) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
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Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be dominated by the signals from the trityl group's phenyl rings. The imidazole proton at the C-4 position will likely appear as a singlet.
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Expected Chemical Shifts (δ):
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~7.1-7.5 ppm (m, 15H, Ar-H of trityl group)
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A singlet for the C4-H of the imidazole ring, with its exact shift influenced by the electronic environment. In similar imidazole systems, this proton can appear in the range of 6.8-7.7 ppm[5].
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the imidazole ring carbons, the quaternary carbon of the trityl group, and the aromatic carbons of the phenyl rings.
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Expected Chemical Shifts (δ):
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Signals for the C-2 and C-5 carbons of the imidazole ring, which are attached to bromine atoms.
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A signal for the C-4 carbon of the imidazole ring.
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A signal for the quaternary carbon of the trityl group.
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Multiple signals in the aromatic region (~125-145 ppm) corresponding to the carbons of the three phenyl rings.
-
Mass Spectrometry
Mass spectrometry is a crucial tool for confirming the molecular weight and isotopic pattern of this dibrominated compound.
-
Predicted m/z values: [3]
-
[M+H]⁺: 466.97530
-
[M+Na]⁺: 488.95724
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The isotopic pattern will be characteristic of a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the trityl and imidazole rings.
-
Expected Absorption Bands (cm⁻¹):
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~3100-3000 (Aromatic C-H stretching)
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~1600-1450 (Aromatic C=C stretching)
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Characteristic bands for the imidazole ring system.
-
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its functional groups.
The Role of the Trityl Group
The bulky trityl group serves several important functions:
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Protection: It protects the N-1 position of the imidazole ring from undesired reactions.
-
Solubility: It enhances the solubility of the molecule in organic solvents.
-
Steric Hindrance: It can influence the regioselectivity of reactions at the adjacent C-2 and C-5 positions.
The trityl group can be removed under acidic conditions to liberate the N-H of the imidazole ring for further functionalization.
Reactivity of the Bromine Atoms
The bromine atoms at the C-2 and C-5 positions are the primary sites for synthetic transformations. These positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
Caption: Key cross-coupling reactions of this compound.
5.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the dibromoimidazole with aryl or heteroaryl boronic acids. This allows for the synthesis of biaryl and heteroaryl-substituted imidazoles, which are common motifs in kinase inhibitors[6][7].
5.2.2. Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkynyl groups by reacting with terminal alkynes. This reaction is valuable for constructing extended π-systems and for accessing a different chemical space in drug discovery.
5.2.3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of amino-substituted imidazoles.
Application in the Synthesis of Bioactive Molecules
While specific examples of drugs synthesized directly from this compound are not extensively documented, its structural features make it an ideal starting material for the synthesis of molecules targeting various biological pathways. The ability to introduce diverse substituents at the C-2 and C-5 positions allows for the rapid generation of compound libraries for screening against targets such as protein kinases, which are implicated in cancer and other diseases[8][9][10].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled[4].
-
Precautionary Statements: [4]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands and skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
-
First Aid Measures:
-
If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
-
Storage: Store in a dry, well-ventilated place at 2-8°C in a tightly sealed container[1].
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its well-defined structure, with two reactive bromine atoms and a bulky protecting group, allows for controlled and diverse synthetic modifications. This technical guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and an overview of its potential applications. As the demand for novel and effective therapeutics continues to grow, the strategic use of intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
-
PubChemLite. (n.d.). This compound (C22H16Br2N2). Retrieved from [Link]
-
Hassan, L. A., Omondi, B., & Nyamori, V. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]
- PubMed. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-70.
- El-Damasy, A. K., et al. (2023). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. European Journal of Medicinal Chemistry, 250, 115220.
- Al-Ostoot, F. H., et al. (n.d.). Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships.
- Abdel-Ghani, T. M., et al. (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants.
Sources
- 1. CAS 850429-53-7 | this compound - Synblock [synblock.com]
- 2. 2,5-dibromo-1-trityl-1H-imidazole | 850429-53-7 [chemnet.com]
- 3. PubChemLite - this compound (C22H16Br2N2) [pubchemlite.lcsb.uni.lu]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]
- 6. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 2,5-Dibromo-1-tritylimidazole in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic deployment of versatile building blocks is paramount to the efficient construction of novel molecular architectures. Among these, 2,5-Dibromo-1-tritylimidazole (CAS No. 850429-53-7) has emerged as a pivotal intermediate, offering a unique combination of stability and reactivity. The bulky trityl protecting group at the N-1 position provides significant steric shielding, enabling precise and regioselective functionalization at the C-2 and C-5 positions. This guide provides an in-depth technical overview of the synthesis, characterization, and strategic applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable synthetic tool.
Core Molecular Attributes and Strategic Considerations
This compound is a crystalline solid with the molecular formula C₂₂H₁₆Br₂N₂ and a molecular weight of 468.18 g/mol .[1] Its structure is characterized by a central imidazole ring, dibrominated at the 2 and 5 positions, and bearing a triphenylmethyl (trityl) group on one of the nitrogen atoms.
| Property | Value |
| CAS Number | 850429-53-7 |
| Molecular Formula | C₂₂H₁₆Br₂N₂ |
| Molecular Weight | 468.18 g/mol |
| IUPAC Name | 2,5-dibromo-1-(triphenylmethyl)-1H-imidazole |
| Appearance | Off-white to pale yellow solid (predicted) |
The trityl group is not merely a placeholder; its presence is a key strategic element. Due to its significant steric bulk, the trityl group offers robust protection to the imidazole nitrogen, preventing unwanted side reactions during subsequent synthetic transformations.[2] This protection is crucial in multi-step syntheses, ensuring that the desired modifications occur specifically at the brominated carbon atoms. Furthermore, the trityl group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, providing a straightforward deprotection step when needed.[2]
Synthesis and Purification: A Validated Two-Step Protocol
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the bromination of imidazole followed by N-tritylation. This approach ensures a high yield of the desired product with manageable purification steps.
Step 1: Synthesis of 2,5-Dibromo-1H-imidazole
The initial step involves the electrophilic bromination of the imidazole ring. While various brominating agents can be employed, N-Bromosuccinimide (NBS) is a common choice for this transformation. However, controlling the degree of bromination can be challenging. A more robust method to achieve dibromination involves the use of elemental bromine in a suitable solvent.
Experimental Protocol: Bromination of Imidazole
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve imidazole (6.8 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Addition of Bromine: To the stirred solution, add a solution of bromine (32.0 g, 0.2 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel at room temperature. The addition should be controlled to manage the exothermic reaction and the evolution of HBr gas.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture into 500 mL of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude 2,5-dibromo-1H-imidazole will precipitate as a solid.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2,5-dibromo-1H-imidazole as a white solid.
Step 2: N-Tritylation of 2,5-Dibromo-1H-imidazole
The second step involves the introduction of the trityl protecting group onto the nitrogen atom of the dibrominated imidazole.
Experimental Protocol: N-Tritylation
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 2,5-dibromo-1H-imidazole (22.6 g, 0.1 mol) and triethylamine (15.3 mL, 0.11 mol) in dichloromethane (150 mL).
-
Addition of Trityl Chloride: To this stirred suspension, add a solution of trityl chloride (27.9 g, 0.1 mol) in dichloromethane (50 mL) dropwise at 0 °C (ice bath).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Wash the reaction mixture sequentially with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Strategic Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The two bromine atoms at the C-2 and C-5 positions serve as versatile handles for the introduction of a wide range of substituents, enabling the rapid construction of complex molecular scaffolds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, enabling the introduction of aryl and heteroaryl moieties.
Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (468 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Solvent and Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of alkynyl groups onto the imidazole core, which can serve as versatile handles for further transformations, such as click chemistry or cyclization reactions.
Representative Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (468 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Solvent and Reagents: Evacuate and backfill the flask with argon. Add anhydrous and degassed tetrahydrofuran (10 mL) and triethylamine (2 mL).
-
Alkyne Addition: Add phenylacetylene (123 mg, 1.2 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis and reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each chemical used.
Conclusion
This compound stands as a testament to the power of strategic molecular design in accelerating drug discovery. Its unique structural features, particularly the robust trityl protecting group and the two reactive bromine atoms, provide a versatile platform for the synthesis of a diverse array of complex molecules. The detailed protocols provided herein for its synthesis and application in key cross-coupling reactions are intended to serve as a valuable resource for researchers, enabling them to confidently and efficiently utilize this important building block in their quest for the next generation of therapeutics.
References
- Baghery, S., Zarei, M., & Behranvand, V. (2020). Application of trityl moieties in chemical processes. RSC Advances, 10(62), 37847-37866.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Google Patents. (1982). Process for preparing n-tritylimidazole compounds.
-
PubMed Central. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]
Sources
molecular weight of 2,5-Dibromo-1-tritylimidazole
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An In-Depth Technical Guide to the Structure Elucidation of 2,5-Dibromo-1-tritylimidazole
Introduction
In the landscape of pharmaceutical research and materials science, halogenated imidazole scaffolds are of paramount importance due to their versatile reactivity and wide-ranging biological activities. The strategic introduction of bromine atoms onto the imidazole ring can significantly modulate the electronic properties and metabolic stability of the molecule, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. The trityl (triphenylmethyl) protecting group, with its steric bulk, offers regioselective control during electrophilic substitution reactions and can be readily removed under acidic conditions.
This technical guide provides a comprehensive overview of the synthesis and definitive structure elucidation of 2,5-Dibromo-1-tritylimidazole. We will delve into a robust synthetic protocol and explore the analytical workflow required to unequivocally confirm its molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of complex heterocyclic molecules.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the protection of the imidazole nitrogen with a trityl group, followed by the regioselective bromination of the imidazole ring.
synthesis of 2,5-Dibromo-1-tritylimidazole
An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-1-tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step , a valuable building block in medicinal chemistry and organic synthesis. The process involves the initial N-tritylation of imidazole followed by a regioselective dibromination. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that ensure high yield and purity of the final product. The insights provided herein are intended to empower researchers in the fields of drug discovery and development with a practical and scientifically-grounded approach to the synthesis of this important scaffold.
Introduction: The Significance of this compound
Halogenated imidazoles are a class of heterocyclic compounds that feature prominently in the architecture of numerous biologically active molecules. The bromine atoms in this compound serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions to introduce diverse functionalities. The trityl protecting group at the N1 position offers steric shielding and modulates the reactivity of the imidazole ring, allowing for selective transformations at the C2 and C5 positions. This strategic substitution pattern makes this compound a sought-after precursor for the synthesis of novel pharmaceutical agents and complex organic materials.
Core Synthetic Strategy: A Two-Step Approach
The is most effectively achieved through a two-step sequence:
-
N-Tritylation of Imidazole: Protection of the N1 position of the imidazole ring with a trityl group.
-
Dibromination of 1-Tritylimidazole: Regioselective introduction of two bromine atoms at the C2 and C5 positions.
This strategy is predicated on the principle of protecting the reactive N-H proton of imidazole first, which then allows for controlled electrophilic substitution on the imidazole ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 1-Tritylimidazole
The initial step involves the nucleophilic substitution of a trityl halide with the imidazolide anion. The trityl group is a bulky protecting group that sterically hinders the N1 position, influencing the regioselectivity of subsequent reactions.
Reaction Scheme:
Tr-Im + 2 NBS -> 2,5-Dibromo-Tr-Im + 2 Succinimide
2,5-Dibromo-1-trityl-1H-imidazole characterization data
An In-depth Technical Guide to the Characterization of 2,5-Dibromo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dibromo-1-trityl-1H-imidazole (CAS No. 850429-53-7). As a strategically designed building block, this compound combines the versatile reactivity of a dibrominated imidazole core with the steric and electronic advantages of an N-trityl protecting group. The trityl group not only prevents undesired side reactions at the N-1 position but also locks the imidazole tautomer, simplifying spectroscopic analysis and ensuring regiochemical control in subsequent reactions. This document details a robust synthetic protocol, presents key physicochemical properties, and offers an expert analysis of the expected spectroscopic data (NMR, MS, IR) essential for unambiguous structural confirmation and quality control in a research and development setting.
Introduction: A Strategically Protected Building Block
The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for coordination make it a versatile component in molecular design. Halogenation of the imidazole ring, particularly with bromine, introduces reactive handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.
However, the NH proton of the imidazole ring can complicate synthetic transformations through its acidity and the potential for tautomerization, leading to mixtures of regioisomers.[4] The introduction of a bulky, acid-labile N-trityl (triphenylmethyl) protecting group is a key strategic decision to circumvent these issues. The trityl group:
-
Ensures Regioselectivity: It blocks the N-1 position, directing subsequent reactions to other sites.
-
Prevents Tautomerism: By capping the nitrogen, it eliminates the ambiguity of C4/C5 positions, which is critical for predictable outcomes and clear spectroscopic analysis.[4]
-
Enhances Solubility: The lipophilic nature of the three phenyl rings increases solubility in common organic solvents.
-
Allows for Mild Deprotection: The group is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA), preserving other sensitive functionalities.[5][6]
Therefore, 2,5-Dibromo-1-trityl-1H-imidazole emerges as a high-value intermediate, primed for selective functionalization at the bromine-substituted positions.
Synthesis and Mechanistic Considerations
The preparation of 2,5-Dibromo-1-trityl-1H-imidazole is logically approached via a two-step sequence: exhaustive bromination of the imidazole core followed by N-protection.
Caption: Plausible synthetic pathway for 2,5-Dibromo-1-trityl-1H-imidazole.
Step 1: Electrophilic Bromination
The electron-rich nature of the imidazole ring makes it susceptible to electrophilic halogenation. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its safer handling and controlled reactivity.[7][8] The reaction typically proceeds in a polar solvent to furnish the dibrominated product. The C2, C4, and C5 positions are all activated, but exhaustive bromination under appropriate conditions can drive the reaction to the desired 2,5-dibromo isomer.
Step 2: N-Tritylation Protocol
The protection of the imidazole nitrogen with a trityl group is a well-established procedure.[9] The reaction involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of trityl chloride.
Mechanism: The reaction is facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or sodium hydride (NaH). The base deprotonates the imidazole N-H, generating a more nucleophilic imidazolide anion, which then readily displaces the chloride from trityl chloride.[6][9] The use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly for less reactive substrates.[6]
Detailed Experimental Protocol (Adapted from BenchChem[9])
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,5-dibromo-1H-imidazole (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Base and Reagent Addition: Add triethylamine (1.2 eq) to the solution, followed by the portion-wise addition of trityl chloride (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature (25–30°C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Work-up: Quench the reaction by slowly adding water. Extract the aqueous phase three times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether) to yield 2,5-Dibromo-1-trityl-1H-imidazole as a solid.
Physicochemical and Spectroscopic Characterization
Accurate characterization is paramount to confirm the structure and purity of the synthesized compound. The following data serves as a benchmark for researchers.
Physical Properties
| Property | Data | Source(s) |
| CAS Number | 850429-53-7 | [10][11][12] |
| Molecular Formula | C₂₂H₁₆Br₂N₂ | [11][12] |
| Molecular Weight | 468.18 g/mol | [11][12] |
| Appearance | Solid (predicted) | - |
| Melting Point | 154-158 °C | [12] |
| Predicted Density | 1.46 g/cm³ | [11][12] |
| Storage | 2-8°C, Sealed in dry conditions | [12] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For this compound, High-Resolution Mass Spectrometry (HRMS) is ideal for verifying the elemental formula.
-
Expected Data: The key diagnostic feature is the isotopic pattern arising from the two bromine atoms. Natural bromine is a mixture of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A dibrominated compound will exhibit three major peaks for the molecular ion:
-
[M]⁺: Containing two ⁷⁹Br isotopes.
-
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺: Containing two ⁸¹Br isotopes.
-
The expected intensity ratio for these peaks is approximately 1:2:1 .
-
| Ion | Calculated m/z |
| [C₂₂H₁₆⁷⁹Br₂N₂]⁺ | 465.9738 |
| [C₂₂H₁₆⁷⁹Br⁸¹BrN₂]⁺ | 467.9718 |
| [C₂₂H₁₆⁸¹Br₂N₂]⁺ | 469.9697 |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Structural Unit |
| 3100–3000 | C-H Stretch | Aromatic (Phenyl & Imidazole) |
| 1600–1450 | C=C & C=N Stretch | Aromatic Rings |
| ~1250 | C-N Stretch | Imidazole Ring |
| 770–730 & 710-690 | C-H Bend (out-of-plane) | Monosubstituted Phenyl |
| 650–550 | C-Br Stretch | Bromo-substituent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The N-trityl group prevents tautomerization, leading to a single, well-defined structure in solution and thus a clean, interpretable spectrum.
¹H NMR Analysis
-
Trityl Protons (15H): The fifteen protons of the three phenyl rings will appear as a complex series of multiplets in the aromatic region, typically between δ 7.0–7.5 ppm . The exact pattern depends on the solvent and magnetic field strength, but the integration value of 15H is a key confirmation.
-
Imidazole Proton (1H): The sole remaining proton on the imidazole ring (H-4) is expected to appear as a sharp singlet . Its chemical shift will be downfield due to the aromatic nature of the ring, likely in the range of δ 7.5–7.8 ppm .
| Predicted Signal | Integration | Multiplicity | Description |
| δ 7.5–7.8 ppm | 1H | Singlet (s) | Imidazole C4-H |
| δ 7.0–7.5 ppm | 15H | Multiplet (m) | Trityl group aromatic protons |
¹³C NMR Analysis The ¹³C NMR spectrum will show distinct signals for all 10 unique carbon environments in the molecule.
-
Trityl Carbons (4 signals): The 18 carbons of the trityl group will give rise to four signals: one for the quaternary ipso-carbon (C-ipso), and three for the ortho, meta, and para carbons.
-
Quaternary Trityl Carbon (1 signal): The central quaternary carbon connecting the three phenyl rings will appear as a distinct singlet, typically around δ 80-85 ppm .
-
Imidazole Carbons (3 signals):
-
C2 & C5: These carbons are directly attached to bromine atoms, which will cause them to appear significantly upfield compared to their protonated counterparts due to the heavy atom effect. Expected range: δ 115–130 ppm .
-
C4: This is the only CH carbon in the imidazole ring. It is expected in the typical aromatic region, around δ 130–135 ppm .
-
| Predicted Signal | Description |
| δ 135–145 ppm | Trityl C-ipso |
| δ 125–130 ppm | Trityl C-ortho, C-meta, C-para |
| δ 130–135 ppm | Imidazole C4 |
| δ 115–130 ppm | Imidazole C2-Br & C5-Br |
| δ 80–85 ppm | Quaternary Trityl C(Ph)₃ |
Standard Characterization Workflow
To ensure the identity, purity, and quality of a newly synthesized batch of 2,5-Dibromo-1-trityl-1H-imidazole, a systematic analytical workflow should be employed.
Caption: Standard workflow for the synthesis and characterization of the title compound.
Conclusion
2,5-Dibromo-1-trityl-1H-imidazole is a valuable and versatile synthetic intermediate. Its characterization relies on a combination of techniques that together provide an unambiguous confirmation of its structure and purity. The key physical identifier is its melting point of 154-158 °C. Spectroscopically, the molecule is defined by the characteristic 1:2:1 isotopic pattern for a dibrominated species in mass spectrometry and the distinct signals in NMR spectroscopy: a 1H singlet for the imidazole proton and a 15H multiplet for the trityl group in the ¹H spectrum, along with resolved signals for all ten unique carbons in the ¹³C spectrum. This guide provides the foundational data and scientific rationale necessary for researchers to confidently synthesize, verify, and utilize this important building block in their drug discovery and materials science programs.
References
-
Wiley-VCH (2007). Supporting Information. Retrieved from [Link]
-
ChemBK. 2,5-Dibromo-4-Nitro-1H-Imidazole. Retrieved from [Link]
-
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
Synthesis of trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle-supported zinc chloride catalyst. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
Common Organic Chemistry. Trityl Protection. Retrieved from [Link]
-
ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
National Institutes of Health. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Retrieved from [Link]
-
The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
-
SynOpen. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Retrieved from [Link]
-
TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]
-
Organic & Biomolecular Chemistry. Recent advances in the synthesis of imidazoles. Retrieved from [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
National Institutes of Health. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]
-
National Institutes of Health. Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Retrieved from [Link]
-
ChemRxiv. Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Application. Retrieved from [Link]
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 850429-53-7|2,5-Dibromo-1-trityl-1H-imidazole|BLD Pharm [bldpharm.com]
- 11. 2,5-dibromo-1-trityl-1H-imidazole | 850429-53-7 [chemnet.com]
- 12. 2,5-DIBROMO-1-TRITYLIMIDAZOLE | 850429-53-7 [amp.chemicalbook.com]
Technical Guide: Determining the Solubility Profile of 2,5-Dibromo-1-tritylimidazole in Organic Solvents
An in-depth technical guide on the core.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine and understand the solubility of 2,5-Dibromo-1-tritylimidazole. Rather than presenting pre-existing data, we focus on the fundamental principles and a robust experimental methodology, empowering you to generate a reliable and application-specific solubility profile for this compound.
Introduction: The Strategic Importance of Solubility Data
This compound is a key synthetic intermediate, valued for the strategic placement of its bromine atoms, which allow for further functionalization through cross-coupling reactions, and the bulky trityl (triphenylmethyl) protecting group on the imidazole nitrogen. The trityl group offers significant steric hindrance, often directing reactions to specific sites and enhancing the compound's stability. However, this same group dominates the molecule's physicochemical properties, making a thorough understanding of its solubility essential for:
-
Reaction Optimization: Ensuring the compound remains in solution for homogenous reaction kinetics.
-
Purification: Selecting appropriate solvents for crystallization or chromatography.
-
Formulation: Developing solvent systems for screening or downstream applications.
This document outlines the theoretical considerations for predicting solubility and provides a detailed, self-validating experimental protocol for its quantitative determination.
Theoretical Analysis: Predicting Solubility from Molecular Structure
The solubility of a compound is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent molecules. An analysis of the this compound structure provides a strong predictive foundation for its behavior.
-
The Trityl Group: This large, non-polar triphenylmethyl group is the molecule's most dominant feature. Its three phenyl rings create a greasy, sterically bulky region that favors interactions with non-polar and moderately polar aprotic solvents through van der Waals forces.
-
The Dibromoimidazole Core: The imidazole ring itself possesses a dipole moment, and its nitrogen atoms can act as hydrogen bond acceptors. However, the presence of two electron-withdrawing bromine atoms and the massive trityl group significantly diminishes the polar character of the core.
Hypothesis: Based on this structure, this compound is expected to exhibit the highest solubility in chlorinated solvents and ethers, where it can be well-solvated. It is predicted to have moderate to low solubility in polar protic solvents like alcohols, and poor solubility in non-polar aliphatic hydrocarbons and highly polar aqueous systems.
Caption: Predicted solubility based on molecular substructures.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This protocol describes a robust method to quantify the solubility of this compound. The core principle is to create a saturated solution at a controlled temperature, allow it to reach equilibrium, and then measure the concentration of the dissolved solid in the supernatant.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
3.2. Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~50-100 mg of solid.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Extraction: Carefully draw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved particulates.
-
Quantification (Gravimetric Method):
-
Weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is fully removed, weigh the vial again. The mass of the remaining solid corresponds to the amount dissolved in the initial volume of supernatant.
-
-
Quantification (Instrumental Method - e.g., HPLC):
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Take a precise aliquot of the filtered supernatant and dilute it with the solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration from the calibration curve.
-
3.3. Self-Validating System & Trustworthiness
-
Visual Confirmation: Always ensure undissolved solid is present before sampling.
-
Time to Equilibrium: To validate the 24-hour equilibration time, run a parallel experiment and measure the concentration at 24, 48, and 72 hours. If the values are consistent, equilibrium was reached.
-
Reproducibility: Perform each measurement in triplicate to ensure the results are reliable and to calculate standard deviation.
Caption: Experimental workflow for solubility determination.
Data Presentation
The results of the solubility study should be compiled into a clear, concise table. This allows for easy comparison between different solvents and serves as a valuable reference for future experimental design.
Table 1: Solubility of this compound at 25 °C
| Solvent Category | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|---|
| Chlorinated | Dichloromethane | Experimental Data | Calculated Data | |
| Chloroform | Experimental Data | Calculated Data | ||
| Ethers | Tetrahydrofuran (THF) | Experimental Data | Calculated Data | |
| 2-Methyl-THF | Experimental Data | Calculated Data | ||
| Esters | Ethyl Acetate | Experimental Data | Calculated Data | |
| Ketones | Acetone | Experimental Data | Calculated Data | |
| Aromatics | Toluene | Experimental Data | Calculated Data | |
| Polar Aprotic | Acetonitrile | Experimental Data | Calculated Data | |
| Dimethylformamide (DMF) | Experimental Data | Calculated Data | ||
| Alcohols | Methanol | Experimental Data | Calculated Data | |
| Isopropanol | Experimental Data | Calculated Data |
| Hydrocarbons | Heptane | Experimental Data | Calculated Data | |
Note: The molecular weight of this compound (C22H16Br2N2) is approximately 496.2 g/mol . Use this value for conversions.
Conclusion
Determining the solubility of this compound is not a trivial exercise but a foundational step for its effective use in synthesis and development. By combining a theoretical understanding of its molecular structure with a rigorous, well-controlled experimental protocol, researchers can generate a reliable solubility profile. This data-driven approach minimizes trial-and-error, enabling more efficient reaction development, streamlined purification processes, and predictable behavior in various applications. The methodologies described herein provide a robust template for this essential characterization.
References
- Source: A guide from Iowa State University, providing a fundamental overview of solubility experiments.
- Title: The Art of Drug Synthesis Source: A book by D. S. Johnson and J. J. Li, which often discusses the practical importance of solubility in the context of complex organic synthesis. URL:https://www.wiley.com/en-us/The+Art+of+Drug+Synthesis-p-9780470509375
- Title: Solvent Selection for Crystallization Source: An article from the American Chemical Society providing insights into how solubility data informs purification strategies. URL:https://pubs.acs.org/doi/10.1021/op060155c
An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dibromo-1-tritylimidazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,5-Dibromo-1-tritylimidazole, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By analyzing the spectroscopic properties of structurally related imidazole derivatives, trityl-containing compounds, and brominated aromatics, we present a robust predictive framework for the structural elucidation of this compound. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of novel heterocyclic compounds, providing detailed methodologies and theoretical interpretations to facilitate their work.
Introduction: The Structural Significance of this compound
This compound is a halogenated N-trityl imidazole derivative. The imidazole core is a ubiquitous motif in biologically active molecules and pharmaceuticals. The introduction of bromine atoms at the 2 and 5 positions significantly influences the electronic properties of the imidazole ring, making it a versatile intermediate for further functionalization through cross-coupling reactions. The bulky trityl (triphenylmethyl) group on the nitrogen atom serves as a protecting group, which can be selectively removed under specific conditions. Accurate structural characterization of this molecule is paramount for its effective utilization in multi-step syntheses. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, coupled with best-practice protocols for experimental data acquisition.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. The predicted ¹H and ¹³C NMR spectra of this compound are based on the well-established chemical shifts of the trityl group and substituted imidazole rings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be dominated by the signals from the trityl group protons, with a single resonance for the imidazole ring proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.10 - 7.40 | Multiplet | 15H | Protons of the three phenyl rings of the trityl group |
| ~ 7.50 | Singlet | 1H | H-4 proton of the imidazole ring |
Rationale for Predictions:
-
Trityl Group Protons (7.10 - 7.40 ppm): The fifteen protons of the three phenyl rings of the trityl group are expected to resonate in the aromatic region. Due to the free rotation of the phenyl rings, these protons will likely appear as a complex multiplet. The chemical shift range is consistent with that observed for other trityl-containing compounds.[1][2][3]
-
Imidazole H-4 Proton (~7.50 ppm): The lone proton on the imidazole ring at the C-4 position is anticipated to appear as a singlet. Its chemical shift is influenced by the electron-withdrawing effects of the two bromine atoms and the N-trityl group. In comparison to unsubstituted imidazole, this proton is expected to be shifted downfield.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 80 | Quaternary Carbon of the trityl group (CPh₃) |
| ~ 115 | C-5 of the imidazole ring (C-Br) |
| ~ 125 | C-4 of the imidazole ring (C-H) |
| ~ 128 - 130 | Aromatic carbons of the trityl group |
| ~ 138 | C-2 of the imidazole ring (C-Br) |
| ~ 142 | ipso-Carbons of the trityl group |
Rationale for Predictions:
-
Trityl Group Carbons: The quaternary carbon of the trityl group is typically observed around 80 ppm. The aromatic carbons of the phenyl rings will appear in the range of 128-130 ppm, with the ipso-carbons (the carbons attached to the central quaternary carbon) resonating further downfield at approximately 142 ppm.[4][5]
-
Imidazole Ring Carbons: The chemical shifts of the imidazole ring carbons are significantly influenced by the bromine substituents. The carbons bearing bromine atoms (C-2 and C-5) are expected to be shifted to ~138 ppm and ~115 ppm, respectively. The C-4 carbon, bonded to a proton, is predicted to resonate around 125 ppm. These predictions are based on data from other halogenated imidazole derivatives.[6][7]
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup (400 MHz NMR Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 45° pulse) to excite the protons.
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum by removing ¹H-¹³C coupling. This will result in each unique carbon appearing as a singlet.[8]
-
Use a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR due to the longer relaxation times of quaternary carbons.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3150 | Medium | Aromatic C-H stretching (trityl and imidazole) |
| 1590 - 1610 | Medium | Aromatic C=C stretching (trityl rings) |
| 1480 - 1520 | Strong | Imidazole ring stretching vibrations |
| 1000 - 1200 | Strong | C-N stretching vibrations |
| 700 - 800 | Strong | C-H out-of-plane bending (aromatic) |
| 500 - 600 | Medium | C-Br stretching |
Rationale for Predictions:
-
Aromatic C-H and C=C Stretching: The trityl group and the imidazole ring will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching of the phenyl rings will appear in the 1590-1610 cm⁻¹ region.[9][10][11]
-
Imidazole Ring Vibrations: The imidazole ring itself has characteristic stretching vibrations that are typically strong and appear in the 1480-1520 cm⁻¹ region.[12][13][14][15]
-
C-N Stretching: The C-N bonds within the imidazole ring and the bond to the trityl group will result in strong absorptions in the fingerprint region, likely between 1000 and 1200 cm⁻¹.[7]
-
C-Br Stretching: The carbon-bromine stretching vibrations are expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.[16]
Experimental Protocol for IR Data Acquisition
Objective: To obtain an IR spectrum of this compound to identify its key functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and correlate them with the expected functional groups.
-
Compare the obtained spectrum with the predicted data and with spectra of known related compounds.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[17][18] Therefore, the molecular ion region will exhibit a cluster of peaks at M⁺, M+2⁺, and M+4⁺ with a relative intensity ratio of approximately 1:2:1.
-
Key Fragmentation Pathways:
-
Loss of the Trityl Cation: The most prominent fragmentation pathway is expected to be the cleavage of the N-C bond to lose a stable trityl cation ([C(C₆H₅)₃]⁺) at m/z = 243. This is a very common fragmentation for N-trityl compounds.[19][20] The remaining fragment would be the dibromoimidazolyl radical.
-
Loss of Bromine: Fragmentation may also involve the loss of one or both bromine atoms.
-
Fragmentation of the Imidazole Ring: The imidazole ring may undergo cleavage, leading to smaller fragment ions.
-
Visualization of Key Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
-
Ionization:
-
Mass Analysis:
-
Scan a mass range that encompasses the expected molecular weight and fragment ions (e.g., m/z 50-600).
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition of the molecular ion and key fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of two bromine atoms.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the observed spectrum with predicted fragmentation pathways.
-
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive framework for the structural characterization of this important synthetic intermediate. By understanding the expected spectral features and the rationale behind them, researchers can confidently approach the synthesis and purification of this compound, and effectively utilize it in their drug discovery and development efforts. It is imperative to note that while these predictions are based on sound chemical principles and data from analogous structures, experimental verification remains the gold standard for unequivocal structure determination.
References
-
ResearchGate. (n.d.). 1H NMR chemical shifts for tritylphosphonates 1 and 2 in solution at 298 K. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
-
Chegg. (2022, December 6). Solved 5. IR analysis: a. Label the IR spectrum of trityl. Retrieved from [Link]
-
PubMed. (2014, May 15). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]
-
ResearchGate. (n.d.). Changes of 1 H NMR spectra of 2.7 × 10 −3 mol dm −3 trityl benzoate.... Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). This journal is © The Royal Society of Chemistry 2019. Retrieved from [Link]
-
J-STAGE. (n.d.). PDF. Retrieved from [Link]
-
PubMed Central. (2020, February 6). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Retrieved from [Link]
-
ACS Publications. (2026, January 14). Acrylic Pressure-Sensitive Adhesive with Fast and Efficient Electrical Debonding through the Use of Polar Aprotic Monomers | ACS Applied Polymer Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). Retrieved from [Link]
-
Docsity. (n.d.). Elementary Organic Chemistry Laboratory - Lab Report 6 | CH 237. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel... | Download Scientific Diagram. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]
-
Chegg. (2015, October 26). Question: Label each of the following peaks in the IR spectrum of trityl alcohol. Retrieved from [Link]
-
MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
ResearchGate. (2025, August 5). H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. Retrieved from [Link]
-
PubMed Central. (2024, January 26). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Supplementary Material. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of imidazole monomer (IM), dimer (IMD) and trimer... | Download Scientific Diagram. Retrieved from [Link]
-
Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link].
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
ResearchGate. (1968, April 1). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole - the NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chegg.com [chegg.com]
- 10. docsity.com [docsity.com]
- 11. Solved Label each of the following peaks in the IR spectrum | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Imidazole(288-32-4) IR Spectrum [m.chemicalbook.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. uni-saarland.de [uni-saarland.de]
commercial availability of 2,5-Dibromo-1-tritylimidazole
An In-Depth Technical Guide to the Commercial Availability and Application of 2,5-Dibromo-1-tritylimidazole
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, this compound. The document details the compound's physicochemical properties, provides an overview of its commercial availability, and outlines a plausible, well-grounded synthetic route for its preparation. Furthermore, it delves into the strategic applications of this molecule as a versatile building block in modern drug discovery, supported by an analysis of its structural components. Safety, handling, and spectroscopic characterization are also discussed to provide a holistic and practical guide for laboratory use.
Introduction: A Strategic Building Block
In the landscape of medicinal chemistry, heterocyclic scaffolds are of paramount importance, with the imidazole ring being a privileged structure found in numerous FDA-approved drugs. The strategic functionalization of this ring allows for the fine-tuning of pharmacological activity. This compound emerges as a valuable intermediate, combining three key structural features:
-
An Imidazole Core: A five-membered aromatic heterocycle integral to many biological processes.
-
Dibromination at C2 and C5: The two bromine atoms provide reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or lithiation-substitution, enabling the introduction of diverse chemical moieties.
-
An N-Trityl Protecting Group: The bulky triphenylmethyl (trityl) group offers robust protection of the imidazole nitrogen, preventing unwanted side reactions during synthesis while allowing for selective deprotection under acidic conditions.
This combination makes this compound a strategically designed precursor for creating complex, substituted imidazole derivatives, which are actively explored for their therapeutic potential in areas like oncology and infectious diseases[1][2].
Physicochemical Properties and Spectroscopic Characterization
A foundational understanding of a compound's physical and spectral properties is critical for its effective use in synthesis and for confirming its identity and purity.
Core Properties
The fundamental physicochemical data for this compound are summarized below. This information is critical for calculating reaction stoichiometry and for regulatory documentation.
| Property | Value | Source |
| CAS Number | 850429-53-7 | [3] |
| Molecular Formula | C₂₂H₁₆Br₂N₂ | [3] |
| Molecular Weight | 468.18 g/mol | [3] |
| IUPAC Name | 2,5-Dibromo-1-(triphenylmethyl)-1H-imidazole | |
| Synonyms | 2,5-Dibromo-1-trityl-1H-imidazole | [3] |
| MDL Number | MFCD04115731 | [3] |
Expected Spectroscopic Signature
While a comprehensive, peer-reviewed spectroscopic dataset for this specific molecule is not widely published, its structure allows for reliable prediction of its spectral characteristics based on well-established principles and data from analogous compounds[4][5][6]. These predictions are invaluable for quality control and reaction monitoring.
| Technique | Expected Features | Rationale |
| ¹H NMR | ~7.1-7.5 ppm (m, 15H): Protons of the three phenyl rings of the trityl group. ~7.0-7.2 ppm (s, 1H) & ~7.6-7.8 ppm (s, 1H): The two protons on the imidazole ring. The exact shifts can vary. | The numerous aromatic protons of the trityl group will create a complex multiplet. The imidazole protons will appear as singlets, with their chemical shifts influenced by the electron-withdrawing bromine atoms. |
| ¹³C NMR | ~140-145 ppm: Quaternary carbon of the trityl group attached to the imidazole nitrogen. ~127-130 ppm: Carbons of the phenyl rings. ~115-125 ppm: Bromine-substituted carbons (C2, C5) of the imidazole ring. ~120-130 ppm: Unsubstituted carbons of the imidazole ring. | The carbons bonded to the electronegative bromine atoms are expected to be shifted downfield. The trityl group will contribute a characteristic set of aromatic signals. |
| IR Spectroscopy | ~3050-3150 cm⁻¹: Aromatic C-H stretching. ~1450-1600 cm⁻¹: C=C and C=N stretching from the aromatic and imidazole rings. Below 800 cm⁻¹: C-Br stretching. | The spectrum will be dominated by features of the aromatic trityl group. The absence of a broad N-H stretch (typically ~3200-3400 cm⁻¹) confirms the N-tritylation.[6][7] |
| Mass Spec. | A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (¹:²:¹ ratio for M, M+2, M+4 peaks). | The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) creates a highly recognizable isotopic cluster, providing definitive confirmation of the dibromination.[6] |
Commercial Availability and Procurement
This compound is available as a research chemical from specialized chemical suppliers. Its availability facilitates its direct use in research without the need for multi-step in-house synthesis, accelerating discovery timelines.
| Supplier | Product Name | Purity | CAS Number |
| Synblock | This compound | ≥ 98% | 850429-53-7[3] |
Procurement Best Practices: As a Senior Application Scientist, it is crucial to emphasize that researchers should always request a Certificate of Analysis (CoA) upon purchase. This document provides lot-specific data on purity (typically determined by HPLC or NMR) and confirms the compound's identity, ensuring the reliability and reproducibility of experimental results.
Synthesis and Purification Workflow
While commercially available, an understanding of the synthetic route is essential for custom applications or when scaling up. A plausible and efficient synthesis involves the N-protection of commercially available 2,5-dibromoimidazole.
Proposed Synthetic Pathway: N-Tritylation
The most direct approach is the reaction of 2,5-dibromoimidazole with trityl chloride in the presence of a non-nucleophilic base. The base deprotonates the imidazole N-H, creating an imidazolide anion that acts as a nucleophile to displace the chloride from the trityl group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 850429-53-7 | this compound - Synblock [synblock.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Role of the Trityl Group in the Chemistry of 2,5-Dibromoimidazole
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, frequently appearing in natural products and synthetic pharmaceuticals.[1] The functionalization of substituted imidazoles, such as 2,5-dibromoimidazole, is a critical step in the synthesis of complex molecular architectures. However, the inherent reactivity of the imidazole N-H proton presents a significant challenge, often leading to undesired side reactions and hindering regioselective transformations.[2] This technical guide provides an in-depth analysis of the strategic use of the triphenylmethyl (trityl) group as a robust N-protecting group for 2,5-dibromoimidazole. We will explore the causality behind its selection, its role in enabling selective C-C bond formation, and provide field-proven protocols for its application and subsequent removal. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds.
The Challenge: Reactivity and Regioselectivity of 2,5-Dibromoimidazole
The 2,5-dibromoimidazole scaffold is a valuable building block, particularly in the synthesis of marine natural product analogues like oroidin, which exhibit potent anti-biofilm properties.[3][4] The two bromine atoms serve as versatile handles for introducing molecular diversity through metal-catalyzed cross-coupling reactions.[5][6]
However, the unprotected imidazole presents two primary obstacles:
-
N-H Acidity : The proton on the ring nitrogen is acidic and will react with organometallic reagents (e.g., Grignard or organolithium reagents) and strong bases used in many coupling reactions. This consumes expensive reagents and can lead to catalyst inhibition.[2]
-
Ambiguous Reactivity : The presence of the free N-H complicates subsequent reactions at the C-Br bonds, potentially leading to a mixture of N-arylated and C-arylated products or catalyst deactivation.[7][8]
To overcome these issues and unlock the synthetic potential of the C-Br bonds, a protection strategy for the imidazole nitrogen is not just beneficial, but essential. An effective protecting group must be introduced efficiently, remain stable during subsequent transformations, and be removed under mild conditions that do not compromise the newly formed molecular architecture.
The Trityl Group: A Bulky Sentinel for Imidazole
The triphenylmethyl (trityl, Tr) group is an exceptionally useful protecting group for nitrogen heterocycles for several key reasons:
-
Steric Hindrance : The trityl group is exceptionally bulky. Once installed on the imidazole nitrogen, it effectively shields the N-H position and sterically influences the environment around the adjacent C2 and C5 positions.
-
Increased Solubility : The three phenyl rings impart significant lipophilicity to the molecule, drastically improving its solubility in common organic solvents used for synthesis and chromatography.
-
Acid Lability : The trityl group is readily cleaved under mild acidic conditions.[9] This is due to the formation of the highly stable trityl cation, a resonance-stabilized carbocation. This allows for deprotection without affecting other sensitive functional groups that might be base-labile or sensitive to hydrogenolysis.[10]
-
Orthogonality : Its acid-labile nature makes it orthogonal to many other protecting groups, such as those that are removed by bases (e.g., Fmoc) or hydrogenation (e.g., Benzyl).[11][12] This is critical in multi-step syntheses of complex molecules.[13]
The combination of these properties makes the trityl group a superior choice for protecting 2,5-dibromoimidazole, particularly when the synthetic route involves palladium-catalyzed cross-coupling reactions.
Workflow and Mechanistic Considerations
The overall synthetic strategy involving N-trityl protection follows a logical three-stage process: Protection, Functionalization, and Deprotection.
N-Tritylation: Installing the Protecting Group
The protection of 2,5-dibromoimidazole is typically achieved by reacting it with trityl chloride in the presence of a non-nucleophilic base.
-
Causality of Reagent Choice :
-
Trityl Chloride (TrCl) : The chloride is a good leaving group, facilitating the SN2-like attack by the imidazole nitrogen.
-
Base (e.g., Triethylamine, DIEA) : A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[14] This prevents the protonation of the starting imidazole (which would render it non-nucleophilic) and drives the reaction to completion. Pyridine can also be used and can act as both the base and the solvent.
-
Solvent (e.g., DMF, DCM) : Anhydrous polar aprotic solvents are ideal for this reaction to ensure all reactants are solubilized and to prevent hydrolysis of the trityl chloride.
-
Regioselective Functionalization: The Core Directive
With the N-H position securely blocked, the C-Br bonds at the C2 and C5 positions become the primary sites for reactivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for forming new C-C bonds at these positions.[15][16][17]
-
Suzuki-Miyaura Coupling : This reaction couples the bromoimidazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new aryl- or vinyl-imidazole bond.[2][18] The N-trityl group prevents catalyst inhibition that can occur with unprotected N-H azoles.[2]
-
Sonogashira Coupling : This reaction forges a C-C bond between the bromoimidazole and a terminal alkyne, providing access to alkynylated scaffolds.[15] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst under basic conditions.[16]
The choice of catalyst, base, and reaction conditions can allow for selective mono- or di-functionalization of the 2,5-dibromo-1-trityl-1H-imidazole scaffold.[5]
Deprotection: Liberating the Final Product
The final step is the removal of the trityl group. Its acid lability is its greatest asset.
-
Mechanism of Cleavage : The reaction is initiated by protonation of the ether-like nitrogen by a mild acid (e.g., trifluoroacetic acid, TFA). This makes the imidazole a better leaving group. The C-N bond cleaves to release the free imidazole and the exceptionally stable trityl cation. This cation is then quenched by water or other nucleophiles present in the workup to form triphenylmethanol.[10]
Experimental Protocols
The following protocols are representative procedures adapted from established methodologies and should be performed by trained chemists under appropriate safety conditions.
Protocol 1: Synthesis of 2,5-Dibromo-1-trityl-1H-imidazole
This protocol is based on standard N-tritylation procedures for imidazoles.[14]
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dibromoimidazole (1.0 eq).
-
Dissolution : Dissolve the starting material in anhydrous dimethylformamide (DMF, approx. 0.2 M).
-
Base Addition : Add triethylamine (Et₃N, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Tritylation : Add trityl chloride (TrCl, 1.1 eq) portion-wise over 10 minutes.
-
Reaction : Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC (e.g., using a 1:4 Ethyl Acetate:Hexane eluent system).
-
Work-up : Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Purification : Collect the solid by vacuum filtration, wash thoroughly with water, and then with cold diethyl ether to remove excess trityl alcohol. The crude product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Sonogashira Cross-Coupling of 2,5-Dibromo-1-trityl-1H-imidazole
This protocol is a general procedure for Sonogashira coupling of aryl bromides.[5][19]
-
Preparation : To a Schlenk flask, add 2,5-dibromo-1-trityl-1H-imidazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Solvent and Reagents : Add anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).
-
Alkyne Addition : Add the terminal alkyne (1.2 eq for mono-alkynylation or 2.5 eq for di-alkynylation) via syringe.
-
Reaction : Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Purification : Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 3: Deprotection of the Trityl Group
This protocol uses a standard mild acid cleavage method.[9][10]
-
Dissolution : Dissolve the N-trityl protected imidazole derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Acidification : Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 2-5 eq) dropwise. A characteristic yellow or orange color may appear, indicating the formation of the trityl cation.
-
Reaction : Stir the reaction at 0 °C for 10-30 minutes. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching : Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction : Separate the layers. Extract the aqueous layer with DCM (2x).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or crystallization to separate the final product from the triphenylmethanol byproduct.
Data Summary
The choice of protecting group can be tuned based on the required acid lability for deprotection. The trityl group and its methoxy-substituted analogues offer a range of sensitivities.
| Protecting Group | Abbreviation | Relative Cleavage Rate (80% Acetic Acid) | Key Feature |
| Triphenylmethyl | Tr | 1 | Standard, robust protection. |
| (4-Methoxyphenyl)diphenylmethyl | MMT | ~10 | More acid-labile than Tr. |
| (4,4'-Dimethoxyphenyl)phenylmethyl | DMT | ~100 | Highly acid-labile, for very sensitive substrates. |
Table based on established principles in nucleoside and carbohydrate chemistry, directly applicable to imidazole protection.
Conclusion
The trityl group serves as an indispensable tool in the synthetic chemist's arsenal for the manipulation of 2,5-dibromoimidazole. Its primary role is to act as a robust, sterically demanding, and reversibly installed sentinel for the reactive N-H proton. By effectively masking the nitrogen, the trityl group pacifies the undesirable reactivity of the imidazole ring, thereby unlocking the full potential of the C-Br bonds for strategic functionalization via modern cross-coupling methodologies. The mild, acid-labile nature of the trityl group ensures its clean removal at the end of a synthetic sequence, providing a powerful and orthogonal strategy for the construction of complex, biologically active molecules for the pharmaceutical and agrochemical industries.
References
-
Common Organic Chemistry. (n.d.). Trityl Protection. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Timofeev, O. S., et al. (2016). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry, 14(42), 10065-10074. [Link]
-
Codée, J. D. C., et al. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 131(31), 10843–10845. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Heravi, M. M., et al. (2012). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Journal of Chemical Sciences, 124(3), 717–722. [Link]
-
ResearchGate. (2018). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Thieme Chemistry. (2015). Trityl Group Deprotection from Tetrazoles. [Link]
-
Nanoparticle DES [Urea]4[ZnCl2]. (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. [Link]
-
Iannaro, A., et al. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. Marine Drugs, 19(4), 223. [Link]
-
ResearchGate. (2023). Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
ChemRxiv. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. [Link]
-
ResearchGate. (2018). The role of palladium nanoparticles in catalytic C–C cross-coupling reactions. [Link]
-
Bagwan, S. M., et al. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. RASĀYAN Journal of Chemistry, 15(3), 1861-1866. [Link]
-
Wang, T., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(24), 8089. [Link]
-
ResearchGate. (2015). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. [Link]
-
Vo, T. S., & Kim, S. K. (2012). Marine Natural Products and Their Potential Application in the Future. ASEAN Journal on Science and Technology for Development, 29(1), 1-22. [Link]
-
Tšupova, S., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 137(44), 14015–14029. [Link]
-
Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19205. [Link]
-
Behloul, C., et al. (2015). Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles. Synlett, 26(11), 1551-1553. [Link]
-
Al-Sbiei, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003. [Link]
-
El-Sayed, K. A. (2012). Marine natural products: a new wave of drugs?. Future Medicinal Chemistry, 4(14), 1745–1748. [Link]
-
ResearchGate. (2001). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
Barattini, E., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3922–3933. [Link]
-
Iannaro, A., & d'Acquisto, F. (2022). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. Marine Drugs, 20(3), 195. [Link]
-
Asghar, M. N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 47. [Link]
-
Carroll, A. R., et al. (2024). Marine natural products. Natural Product Reports, 41(2), 277-342. [Link]
-
ResearchGate. (2023). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. [Link]
-
Zahoor, A. F., et al. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry, 12, 1365851. [Link]
-
Ahmad, G., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(22), 6982. [Link]
-
El-Mekabaty, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and their phosphanation. RSC Advances, 11(4), 2135–2146. [Link]
-
Zhang, Y., et al. (2024). DNA-compatible combinatorial synthesis of functionalized 2-thiobenzazole scaffolds. Chemical Communications, 60(16), 2167-2170. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajstd.ubd.edu.bn [ajstd.ubd.edu.bn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira Coupling [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2,5-Dibromo-1-tritylimidazole in Modern Organic Synthesis
This technical guide provides an in-depth exploration of 2,5-Dibromo-1-tritylimidazole, a highly versatile and strategic building block in organic synthesis. We will delve into its primary applications, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its use. The causality behind experimental choices, mechanistic insights, and strategies for downstream manipulations are elucidated to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: A Privileged Scaffold for Complex Molecule Synthesis
This compound is a polysubstituted imidazole derivative featuring two key points of functionality: bromine atoms at the C2 and C5 positions, ripe for cross-coupling, and a bulky trityl (triphenylmethyl) protecting group at the N1 position. This combination makes it an exceptionally valuable starting material for the synthesis of complex, polysubstituted imidazoles—a core motif in numerous pharmaceuticals and marine natural products.[1][2][3]
The trityl group serves a dual purpose: it protects the imidazole nitrogen from undesired side reactions and enhances the solubility of the reagent in common organic solvents. Its steric bulk can also influence the regioselectivity of certain reactions. Crucially, it can be removed under mild acidic conditions post-functionalization, revealing the N-H moiety for further derivatization or for its role in biological interactions.
The primary utility of this reagent lies in its capacity to undergo sequential or double cross-coupling reactions, providing a controlled and efficient pathway to unsymmetrically or symmetrically 2,5-disubstituted imidazoles.
Caption: Key reactive sites of this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse application for this compound is its participation in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[4] The choice of coupling partners allows for the introduction of a vast array of functionalities, including aryl, heteroaryl, vinyl, and alkynyl groups.
The general catalytic cycle for these reactions involves three fundamental steps: oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4]
Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Imidazoles
The Suzuki-Miyaura coupling is arguably the most utilized C-C bond-forming reaction due to its operational simplicity, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their esters.[5] This reaction is ideal for introducing aryl or heteroaryl moieties at the C2 and/or C5 positions of the imidazole core.
This protocol outlines a starting point for the selective mono-arylation of this compound. Achieving selectivity often relies on controlling the stoichiometry of the boronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.2 equiv.)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or PdCl₂(dppf) (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (2-5 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv.)
-
Solvent: Anhydrous and degassed 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[6]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 2-aryl-5-bromo-1-tritylimidazole or 5-aryl-2-bromo-1-tritylimidazole product.[7]
Causality Note: The inert atmosphere is critical because the active Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5]
The following table provides starting conditions for optimization based on protocols for similar dibromo-heterocyclic systems.[8][9]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Potential Outcome |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | Good for general arylboronic acids |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | Effective for sterically hindered substrates |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DME | 85 | Mild conditions, good for sensitive groups |
Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling utilizes organostannane reagents and offers an excellent alternative to Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to access.[10] The reaction is known for its tolerance of a wide variety of functional groups and generally neutral reaction conditions.[11]
Materials:
-
Bromo-imidazole substrate (e.g., product from mono-Suzuki coupling) (1.0 equiv.)
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equiv.)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2-5 mol%)
-
Ligand (optional): P(o-tol)₃ or AsPh₃ (if using Pd₂(dba)₃)
-
Solvent: Anhydrous and degassed Toluene or DMF
-
Additive (optional): CuI (can accelerate the reaction)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add the bromo-imidazole substrate, the palladium catalyst, and any ligand or additive.
-
Inert Atmosphere: Subject the vessel to three cycles of vacuum and backfilling with inert gas.
-
Solvent & Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane reagent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up:
-
After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble fluorides, which can be removed by filtration through celite.[12]
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Causality Note: The KF wash is a critical step in the Stille coupling work-up. Tributyltin halides are toxic and often difficult to separate from the desired product by chromatography alone. The fluoride source efficiently removes these byproducts.[12]
Caption: A typical experimental workflow for a cross-coupling reaction.
Strategic Synthesis of 2,5-Disubstituted Imidazoles
The true power of this compound is realized in the synthesis of 2,5-disubstituted imidazoles through sequential coupling reactions. This allows for the creation of unsymmetrical products that would be difficult to access through other methods.
Caption: Synthesis of unsymmetrical 2,5-disubstituted imidazoles.
For a symmetrical 2,5-disubstituted product, an excess of the organometallic reagent (e.g., >2.2 equivalents of boronic acid) and a higher catalyst loading can be used in a one-pot reaction to drive the coupling at both C-Br positions.[8]
Final Step: N-Trityl Deprotection
Once the desired substitutions are installed, the trityl group can be removed to unmask the imidazole N-H. This is typically achieved under mild acidic conditions.
Materials:
-
N-trityl protected imidazole substrate
-
Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve the N-trityl protected imidazole in DCM.
-
Acid Addition: Cool the solution in an ice bath (0 °C) and add TFA dropwise (typically 5-20% v/v).
-
Reaction: Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material. The reaction is usually complete within 1-4 hours. A bright yellow color often develops due to the formation of the trityl cation.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the deprotected imidazole. The triphenylmethanol byproduct is typically easy to separate.
Causality Note: The trityl group is highly sensitive to acid due to the exceptional stability of the triphenylmethyl carbocation that is formed upon cleavage. Using mild acids like TFA at low concentrations prevents potential degradation of other acid-sensitive functional groups in the molecule.
References
- Some recent advances in the synthesis of polycyclic imidazole-containing marine natural products. Natural Product Reports (RSC Publishing).
- Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. MDPI.
- Recent Synthesis of Marine Natural Products with Antibacterial Activities. ResearchGate.
- Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. National Institutes of Health (NIH).
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. PubMed Central.
- Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. BenchChem.
- Application Notes and Protocols for the Experimental Setup of Stille Coupling with 1,2-Dibromoanthracene. BenchChem.
- Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem.
- Literature review on the synthesis of substituted imidazoles. BenchChem.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
- Stille Coupling. Chemistry LibreTexts.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
- A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. BenchChem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
Sources
- 1. Some recent advances in the synthesis of polycyclic imidazole-containing marine natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2,5-Dibromo-1-tritylimidazole as a Versatile Building Block for Bioactive Molecules
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of clinically significant pharmaceuticals. Within this class, halogenated imidazoles serve as exceptionally versatile intermediates for synthetic diversification. This guide provides an in-depth exploration of 2,5-dibromo-1-tritylimidazole, a key building block for the construction of complex bioactive molecules. We will detail its strategic importance, physicochemical properties, and provide field-proven protocols for its application in pivotal synthetic transformations, including regioselective cross-coupling and lithiation reactions. The causality behind experimental choices, such as the critical role of the trityl protecting group in directing reactivity and ensuring stability, will be a central focus. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthon in their discovery programs.
Introduction: The Strategic Value of this compound
The imidazole ring is an essential heterocyclic motif found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including anticancer, antifungal, and anti-inflammatory properties. The introduction of bromine atoms onto the imidazole core creates reactive handles for carbon-carbon and carbon-heteroatom bond formation, enabling extensive exploration of the chemical space around the scaffold.[1]
This compound emerges as a particularly strategic building block for three primary reasons:
-
Orthogonal Reactivity: It possesses two bromine atoms at the C2 and C5 positions, which can be functionalized sequentially, often with high regioselectivity, through modern cross-coupling techniques.
-
N-Protection: The N-H proton of the imidazole is acidic and can interfere with many organometallic reactions. The bulky trityl (triphenylmethyl) group effectively protects this position, preventing unwanted side reactions.
-
Steric and Electronic Influence: The trityl group is not merely a passive protector. Its significant steric bulk can influence the regioselectivity of reactions at the C2 and C5 positions, directing incoming reagents to the less hindered site. Furthermore, it modulates the electronic properties of the imidazole ring.
This combination of features allows for the programmed and selective synthesis of highly substituted imidazoles, which are often key intermediates in the synthesis of complex targets like marine alkaloids and kinase inhibitors.[2][3][4][5]
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for ensuring the integrity and reactivity of the reagent.
| Property | Value | Reference |
| CAS Number | 850429-53-7 | Synblock |
| Molecular Formula | C₂₂H₁₆Br₂N₂ | Synblock |
| Molecular Weight | 468.18 g/mol | Synblock |
| Appearance | Off-white to light yellow solid | --- |
| Storage | Store in a dry, sealed container, away from light and moisture. | Synblock |
Note: Physical properties such as melting point may vary between batches. Always refer to the supplier's Certificate of Analysis.
Safety Information: While specific toxicity data for this compound is limited, it should be handled with the standard precautions for halogenated aromatic compounds.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
The Keystone of Synthesis: The Trityl Protecting Group
The choice of the trityl group for N-protection is a deliberate and strategic one. Its bulk is instrumental in directing the initial metalation or cross-coupling to a specific position. Moreover, its lability under acidic conditions allows for its clean removal at a later synthetic stage without compromising other sensitive functional groups.
Diagram: The Role of the Trityl Group
Caption: Workflow showing N-protection, selective functionalization, and final deprotection.
Protocol 1: Deprotection of the Trityl Group
This protocol describes the removal of the trityl group to unmask the N-H of the imidazole ring, a common final step before biological evaluation.
Rationale: The trityl cation is stabilized by resonance, making the C-N bond susceptible to cleavage under mild acidic conditions. Trifluoroacetic acid (TFA) or acetic acid are commonly used.
Materials:
-
N-tritylated imidazole substrate (1.0 eq)
-
Methanol (MeOH)
-
5% Acetic Acid in Methanol (v/v) or 10% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-tritylated imidazole substrate in the chosen solvent system (e.g., 5% AcOH/MeOH).
-
Stir the reaction mixture at room temperature or gently heat to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).[6]
-
Once complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected imidazole.
Key Synthetic Transformations
This compound is a substrate for a variety of powerful bond-forming reactions. The differential electronic environment of the C2 and C5 positions often allows for regioselective transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Sonogashira couplings are indispensable tools in modern medicinal chemistry for creating C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.[7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the Marine Pyrroloiminoquinone Alkaloids, Discorhabdins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Pyrrole Alkaloids | MDPI [mdpi.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2,5-Dibromo-1-tritylimidazole
Introduction: The Strategic Importance of 2,5-Disubstituted Imidazoles
The imidazole core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials. The ability to selectively introduce diverse substituents at the 2 and 5 positions of the imidazole ring is crucial for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a reliable method for the synthesis of 2,5-disubstituted imidazoles.[1][2][3]
This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of 2,5-Dibromo-1-tritylimidazole. The trityl (triphenylmethyl) protecting group on the imidazole nitrogen serves to enhance solubility and prevent side reactions, while the two bromine atoms provide reactive handles for sequential or double cross-coupling, enabling the synthesis of a wide array of complex molecules.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[3][4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive halides.[6]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[3][7]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store in a cool, dry place. |
| Arylboronic Acid | ≥97% | Commercially Available | Store desiccated. |
| Palladium Catalyst | See Table 1 | Commercially Available | Store under inert atmosphere. |
| Ligand | See Table 1 | Commercially Available | Store under inert atmosphere. |
| Base | See Table 2 | Anhydrous | Use freshly opened or properly stored base. |
| Solvent | Anhydrous | Commercially Available | Degas prior to use. |
| Degassed Water | HPLC Grade | N/A | Prepare by sparging with argon or nitrogen. |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | For drying organic extracts. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Protocol: Mono-Arylation of this compound
This protocol describes a general procedure for the selective mono-arylation at the more reactive 2-position of the imidazole ring.
1. Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required, see Table 1).
-
Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) via syringe.
-
Add the base (2.0-3.0 equiv) as a solid or a degassed aqueous solution.
2. Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
3. Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-5-bromo-1-tritylimidazole.
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.
Optimization of Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables provide a starting point for optimization.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Characteristics & Applications |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2-5 | A versatile and widely used catalyst, effective for a broad range of substrates.[1] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1-3 | Often used in combination with a phosphine ligand. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 1.5-3 (with Pd₂(dba)₃) | An electron-rich and bulky ligand, highly effective for coupling heteroaryl chlorides and bromides.[6] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 1.5-3 (with Pd₂(dba)₃) | Another highly active Buchwald ligand, suitable for challenging couplings.[8] |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 2-5 | A stable and efficient catalyst, particularly for heteroaryl couplings. |
Table 2: Selection of Base and Solvent
| Base | Solvent | Temperature (°C) | Comments |
| K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | A common and effective combination for many Suzuki couplings.[8] |
| Cs₂CO₃ | Toluene or DMF | 90-110 | A stronger base, often beneficial for less reactive substrates.[9] |
| K₃PO₄ | 1,4-Dioxane | 80-100 | A non-aqueous base option that can be advantageous in cases of boronic acid decomposition.[6] |
| NaHCO₃ | Toluene/Ethanol/H₂O | 80-90 | A milder base, useful when base-sensitive functional groups are present. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling and storage of the catalyst and ligand under inert conditions. |
| Insufficiently degassed solvent | Thoroughly degas all solvents and aqueous solutions prior to use. | |
| Poor choice of base or solvent | Screen different bases and solvents as outlined in Table 2. | |
| Protodeborylation | Presence of water and/or acidic protons | Use anhydrous conditions with a base like K₃PO₄.[4] |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is maintained under a strict inert atmosphere.[4] |
| Use of a Pd(II) precatalyst without complete reduction | Consider using a Pd(0) source directly. | |
| Difficulty in Purification | Residual palladium | Treat the crude product with a palladium scavenger. |
| Co-eluting byproducts | Optimize the chromatographic conditions (solvent system, gradient). |
Deprotection of the Trityl Group
The trityl group is typically removed under acidic conditions.
Protocol for Trityl Deprotection:
-
Dissolve the N-trityl-imidazole derivative in a suitable solvent (e.g., dichloromethane).
-
Add a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 10-50% v/v) dropwise at 0 °C.[10]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected imidazole by chromatography or recrystallization.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly adaptable method for the synthesis of complex 2,5-disubstituted imidazoles. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivity. This guide provides a comprehensive framework for developing and optimizing these important transformations, empowering scientists in their pursuit of novel chemical entities.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20). [Link]
-
Tilley, J. W., & Zawoiski, S. (1988). A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines. The Journal of Organic Chemistry, 53(17), 386-390. [Link]
-
Guilarte, V., et al. (2010). Protecting Groups for Thiols Suitable for Suzuki Conditions. Synlett, 2010(12), 1835-1839. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Sana, U., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(21), 3968. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
O'Brien, M. E., et al. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters, 16(8), 2296–2299. [Link]
-
Kumar, D., et al. (2016). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry, 81(15), 6325–6337. [Link]
-
Abd-El-Aziz, A. S., et al. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(15), 5519–5529. [Link]
- Buechel, K. H., et al. (1975). U.S. Patent No. 3,872,095. Washington, DC: U.S.
-
Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2019(6), 1-14. [Link]
-
Parker, D. (2021). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions (Master's Thesis, San Jose State University). SJSU ScholarWorks. [Link]
-
Lecoq, L., et al. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Journal of Medicinal Chemistry, 57(21), 8848–8867. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 929. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Man, K. W., et al. (2005). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 70(17), 6795–6798. [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. [Link]
-
Al-Hourani, B. J., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Journal of the Serbian Chemical Society, 84(12), 1337-1349. [Link]
-
Da Mota, A., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 18(27), 5184-5195. [Link]
-
Sova, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(11), 2604. [Link]
-
Singh, R., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2184–2196. [Link]
-
Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. How to remove a tosyl-group from an imidazole ring?. [Link]
-
Carrow, B. P., & Nozaki, K. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ACS Catalysis, 4(8), 2646-2663. [Link]
-
Bhaumik, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 114, 47-51. [Link]
-
Tan, J., et al. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 77(17), 7387–7394. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(39), 13848–13858. [Link]
-
Common Organic Chemistry. Trityl Protection. [Link]
-
Sana, U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(2), 343. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. [Link]
Sources
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling " by Daniel Parker [scholarworks.sjsu.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 10. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Note: Sonogashira Coupling of 2,5-Dibromo-1-tritylimidazole for the Synthesis of Disubstituted Imidazole Derivatives
Abstract
This application note provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction on 2,5-Dibromo-1-tritylimidazole. Imidazole scaffolds are of paramount importance in medicinal chemistry and drug development, and the ability to selectively functionalize them at the C2 and C5 positions offers a powerful tool for generating novel molecular entities. This document details the underlying mechanism, provides a robust step-by-step protocol, discusses key reaction parameters and optimization strategies, and offers troubleshooting advice for this transformation. The protocol is designed for researchers, chemists, and drug development professionals seeking to synthesize diverse alkynyl-substituted imidazoles.
Introduction
The imidazole ring is a privileged scaffold in pharmaceutical science, appearing in numerous approved drugs and clinical candidates due to its ability to act as a bioisostere for other functional groups and engage in key hydrogen bonding interactions. The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is one of the most effective methods for forming C(sp²)-C(sp) bonds.[1][2][3] Its application to dihalogenated imidazoles provides a direct and modular route to complex, unsymmetrical 2,5-disubstituted imidazoles, which are valuable building blocks in drug discovery programs.[3]
The substrate, this compound, presents unique considerations. The bulky trityl (triphenylmethyl) protecting group on the N1 position serves to prevent side reactions and direct reactivity, but its steric hindrance can influence catalyst performance.[4][5] Furthermore, the presence of two bromine atoms allows for the potential of mono- or di-alkynylation, which can be controlled through careful modulation of reaction conditions. The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl, making the dibromo substrate a reactive and practical starting material.[3][6]
Mechanism and Key Considerations
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2][7] A simplified representation is outlined below.
Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate.[6][7]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[6]
-
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the active Pd(0) catalyst.
Copper Cycle:
-
The copper(I) cocatalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1]
-
This copper acetylide is the active species that participates in the transmetalation step with the palladium complex.
While the copper cocatalyst significantly increases the reaction rate, it can also promote the undesired homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[1] Therefore, performing the reaction under an inert atmosphere is critical.[8] Copper-free Sonogashira protocols have been developed to circumvent this issue but often require different ligands or harsher conditions.[1][9]
Key Considerations for this compound:
-
Protecting Group: The N-trityl group is bulky and acid-labile.[5][10] Its size can influence the rate of oxidative addition. The choice of base and workup conditions must be mild enough to avoid premature deprotection.
-
Selectivity: The two bromine atoms at the C2 and C5 positions are electronically distinct. Selective mono-alkynylation can often be achieved by using a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) and carefully controlling the reaction time. Di-alkynylation requires a larger excess of the alkyne (≥ 2.2 equivalents) and potentially longer reaction times or higher temperatures.
-
Catalyst System: The choice of palladium source and ligand is crucial. Common catalysts like Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are effective.[7] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both to neutralize the HBr byproduct and to act as a solvent or co-solvent.[1] Anhydrous, degassed solvents like THF or DMF are essential to prevent catalyst deactivation and side reactions.[8]
Experimental Protocol: Mono-alkynylation
This protocol details the mono-Sonogashira coupling of this compound with phenylacetylene as a representative alkyne.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | Store in a desiccator. |
| Phenylacetylene | ≥98% | Commercially Available | Distill before use if necessary. |
| Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] | Catalyst Grade | Commercially Available | Handle in a fume hood. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Protect from light. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Use from a freshly opened bottle or distill. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use from a solvent purification system or a sealed bottle. |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | For workup. |
| Saturated aq. NH₄Cl | Prepared in-house | For workup. | |
| Brine | Prepared in-house | For workup. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Celite® | Commercially Available | For filtration. | |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Reaction Workflow Diagram
Caption: Experimental workflow for Sonogashira coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Rationale: The catalyst and co-catalyst are added as solids. Using a slight excess of CuI ensures efficient formation of the copper acetylide.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF (to make a ~0.1 M solution based on the imidazole substrate) and anhydrous triethylamine (3.0 eq) via syringe. Stir the mixture for 5 minutes.
-
Rationale: Degassed solvents minimize oxygen content. Triethylamine acts as the base to form the acetylide and neutralize the HBr byproduct.[1]
-
-
Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Rationale: A slight excess of the alkyne drives the reaction towards the mono-substituted product without promoting significant di-substitution.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® to remove the palladium and copper salts.[6] Wash the pad with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2x), and brine (1x).
-
Rationale: The NH₄Cl wash helps to remove residual amine base and complex any remaining copper salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-5-(phenylethynyl)-1-tritylimidazole.
Optimization and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Poor quality base or alkyne. | 1. Use a fresh bottle of palladium catalyst. Consider using a more active catalyst like Pd(PPh₃)₄. 2. Ensure thorough degassing of solvents by sparging with argon for 20-30 minutes. 3. Use freshly distilled base and alkyne. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen in the reaction vessel. | Improve the degassing procedure. Ensure all additions are made under a positive pressure of inert gas. Use high-purity CuI. |
| Formation of Di-substituted Product | Reaction run for too long or with too much alkyne. | Carefully monitor the reaction by TLC/LC-MS and stop it once the starting material is consumed. Reduce the equivalents of alkyne to 1.05. |
| Low Yield after Purification | 1. Product is acid-sensitive and degrades on silica gel. 2. Trityl group cleavage. | 1. Neutralize the silica gel by pre-treating it with a 1% solution of Et₃N in the eluent. 2. Avoid any acidic conditions during workup. Ensure washes are neutral or slightly basic. |
| Formation of Des-bromo Side Product | Reductive dehalogenation of the starting material or product. | This can sometimes occur with prolonged reaction times or at elevated temperatures. Ensure the reaction is not overheated and is stopped upon completion. |
Sonogashira Catalytic Cycle Visualization
Caption: The interconnected Palladium and Copper catalytic cycles.
Conclusion
The Sonogashira coupling of this compound is a highly effective and versatile method for the synthesis of mono- and di-alkynylated imidazole derivatives. By carefully controlling stoichiometry, ensuring an inert atmosphere, and selecting appropriate reaction conditions, researchers can achieve high yields of the desired products. The protocol and insights provided in this note serve as a reliable starting point for the exploration of chemical space around the valuable imidazole scaffold, facilitating the discovery of new therapeutic agents and functional materials.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 17, 2026, from [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes. Retrieved January 17, 2026, from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 17, 2026, from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Retrieved January 17, 2026, from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved January 17, 2026, from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2003). Recent applications of bifunctional trityl groups. Retrieved January 17, 2026, from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the N-Tritylation of 2,5-Dibromoimidazole
Abstract
This application note provides a comprehensive, field-tested protocol for the N-tritylation of 2,5-dibromoimidazole, a critical step in the synthesis of complex pharmaceutical intermediates. The trityl (triphenylmethyl) group serves as a robust protecting group for the imidazole nitrogen, enabling regioselective functionalization at other positions. This document details the underlying chemical principles, a step-by-step experimental procedure, process validation checkpoints, and troubleshooting guidance to ensure reproducible, high-yield synthesis. The protocol is designed for researchers in medicinal chemistry and drug development who require a reliable method for preparing N-protected imidazole building blocks.
Introduction: The Strategic Role of N-Protection in Imidazole Chemistry
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and commercial drugs.[1] Its unique electronic and structural features allow it to participate in various biological interactions, making it a cornerstone for designing novel therapeutic agents for oncology, infectious diseases, and more.[2][3][4]
However, the reactivity of the imidazole ring, particularly the acidic N-H proton, often complicates synthetic routes. Unprotected imidazoles can undergo undesired side reactions, limiting yields and complicating purification. The strategic introduction of a protecting group on one of the ring nitrogens is therefore essential. The trityl group is an ideal choice for this purpose due to several key advantages:
-
Steric Hindrance: Its significant bulk effectively shields the protected nitrogen and can direct incoming reagents to other positions on the imidazole ring.
-
Stability: It is stable to a wide range of reaction conditions, including those involving organometallics and mild oxidants.
-
Facile Removal: The trityl group can be readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA), without affecting other sensitive functional groups.[5]
This protocol focuses on the N-tritylation of 2,5-dibromoimidazole, a versatile building block where subsequent functionalization, for instance via metal-catalyzed cross-coupling reactions at the bromine-substituted carbons, is desired.
Reaction Principle and Mechanism
The N-tritylation of an imidazole proceeds via a nucleophilic substitution reaction. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of trityl chloride. The reaction is facilitated by a non-nucleophilic base, such as triethylamine (Et₃N), which deprotonates the imidazole N-H, increasing its nucleophilicity. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
The general mechanism can be summarized as follows:
-
Deprotonation: The base (Et₃N) removes the acidic proton from the imidazole nitrogen, forming an imidazolide anion.
-
Nucleophilic Attack: The electron-rich imidazolide anion attacks the sterically hindered but electrophilic carbon of trityl chloride.
-
Product Formation: The chloride ion is displaced, forming the N-tritylated imidazole product and triethylammonium chloride salt.
Detailed Experimental Protocol
This section provides a robust, step-by-step procedure for the N-tritylation of 2,5-dibromoimidazole.
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless specified. All operations should be conducted in a well-ventilated fume hood.
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Supplier Example |
| 2,5-Dibromoimidazole | C₃H₂Br₂N₂ | 225.87 | N/A | Sigma-Aldrich |
| Trityl Chloride (TrCl) | C₁₉H₁₅Cl | 278.77 | N/A | Acros Organics |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.726 g/mL | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | VWR Chemicals |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 0.902 g/mL | EMD Millipore |
| Hexanes | C₆H₁₄ | ~86.18 | ~0.659 g/mL | EMD Millipore |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | N/A | Sigma-Aldrich |
| TLC Plates | Silica Gel 60 F₂₅₄ | N/A | N/A | Merck |
Equipment
-
Round-bottom flask (100 mL) with stir bar
-
Condenser and nitrogen inlet adapter
-
Magnetic stir plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
The following procedure is based on a 10 mmol scale.
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask, add 2,5-dibromoimidazole (2.26 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (DCM, 40 mL). Stir the suspension at room temperature under a nitrogen atmosphere.
-
Add triethylamine (Et₃N, 2.1 mL, 15.0 mmol, 1.5 equiv.) to the suspension. Stir for 5 minutes.
-
In a single portion, add trityl chloride (3.07 g, 11.0 mmol, 1.1 equiv.).
-
Rationale: A slight excess of trityl chloride and a greater excess of triethylamine are used to ensure the complete consumption of the starting imidazole and to effectively neutralize the HCl byproduct.[6] DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
The reaction is complete when the 2,5-dibromoimidazole spot (typically at a low Rf) is no longer visible. The product, N-trityl-2,5-dibromoimidazole, will appear as a new, less polar spot at a higher Rf.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding deionized water (30 mL) to the flask.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (1 x 30 mL), saturated aqueous NaHCO₃ (1 x 30 mL), and brine (1 x 30 mL).
-
Rationale: The acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash initiates the drying process.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization or flash column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath. Collect the resulting crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Flash Chromatography (Alternative): If recrystallization is insufficient, purify the crude material on a silica gel column using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc).[7]
-
Process Validation and Quality Control
Ensuring the identity and purity of the final product is paramount. The following analytical techniques are recommended for validation.
Thin Layer Chromatography (TLC)
A quick and effective method for monitoring reaction progress and assessing the purity of column fractions.
| Compound | Mobile Phase (20% EtOAc/Hex) | Visualization | Expected Rf |
| 2,5-Dibromoimidazole | 20% EtOAc/Hexanes | UV (254 nm) | ~0.1 |
| N-Trityl-2,5-dibromoimidazole | 20% EtOAc/Hexanes | UV (254 nm) | ~0.6 |
| Trityl Chloride | 20% EtOAc/Hexanes | UV (254 nm) | ~0.8 |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive method for structural confirmation. The spectrum should show the disappearance of the N-H proton signal and the appearance of aromatic protons from the trityl group (typically in the δ 7.0-7.5 ppm range). The imidazole ring protons will also be present.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule.
-
MS (Mass Spectrometry): Confirms the molecular weight of the product (C₂₂H₁₆Br₂N₂), expected [M+H]⁺ at m/z ~467.98.
Workflow Visualization
The following diagrams illustrate the overall reaction and the experimental workflow.
Caption: Reaction scheme for the N-tritylation of 2,5-dibromoimidazole.
Caption: Step-by-step experimental workflow for synthesis and validation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inactive reagents (hydrolyzed TrCl). 3. Insufficient base. | 1. Allow the reaction to stir for a longer period (up to 24h). 2. Use fresh or newly purchased trityl chloride. 3. Add an additional 0.2-0.3 equivalents of triethylamine. |
| Low Yield | 1. Loss of product during work-up (emulsion formation). 2. Inefficient purification. | 1. Add more brine to break emulsions during separation. 2. Optimize recrystallization solvent system or chromatography gradient. |
| Product is an oil, not a solid | Presence of impurities (e.g., residual solvent, triphenylmethanol from hydrolyzed TrCl). | Purify by flash column chromatography. Ensure all glassware is thoroughly dried before use. |
| Multiple spots on TLC | Formation of side products or regioisomers (less common with trityl group). | Ensure the starting material is pure. Isolate the desired product using flash column chromatography. |
Conclusion
This application note provides a validated and reliable protocol for the N-tritylation of 2,5-dibromoimidazole. By explaining the rationale behind key experimental steps and including comprehensive validation and troubleshooting sections, this guide equips researchers with the necessary tools to successfully synthesize this valuable intermediate for applications in drug discovery and development.
References
- Büchel, K. H., Draber, W., Regel, E., & Plempel, M. (1972). Process for the production of n-trityl-imidazoles. U.S.
-
Denny, W. A., & Wilson, W. R. (1990). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-7. [Link]
- Büchel, K. H., Draber, W., Regel, E., & Plempel, M. (1975). N-trityl-imidazoles and their production. U.S.
-
Carpenter, A. J., & Chadwick, D. J. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4015-4019. [Link]
-
Zia, M. K., Iram, O., Khan, I., & Raza, A. R. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 7009. [Link]
-
Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2015). Synthesis and Characterization of Some New Benzimidazole Derivatives. Journal of Applicable Chemistry, 4(5), 1547-1555. [Link]
-
Ahmad, I., Ahmad, S., & Khan, S. A. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Computer-Aided Drug Design and Delivery Systems (pp. 57-81). Academic Press. [Link]
-
Kelley, J. L., Miller, C. A., & McLean, E. W. (1996). An Expedient Synthesis of N1-Tritylimidazole-4-carboxaldehyde. Organic Preparations and Procedures International, 28(6), 709-711. [Link]
- Shukla, S., Singh, S., & Singh, P. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmaceutical and Clinical Research, 1-6.
-
Al-Ghorbani, M., Chebil, A., & El-Gazzar, A. B. A. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(3), 333. [Link]
-
Bansal, Y., & Silakari, O. (2022). Imidazole-based drugs and drug discovery: Present and future perspectives. In Heterocyclic Scaffolds I (pp. 1-28). Elsevier. [Link]
-
Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 11(13), 1599-1627. [Link]
-
Ismail, M. A., Arafa, R. K., & Brun, R. (2006). Synthesis and Antiprotozoal Activity of 2,5-Bis[amidinoaryl]thiazoles. Archiv der Pharmazie, 339(11), 597-603. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved January 17, 2026, from [Link]
-
Li, J., et al. (2011). New Procedure for the Preparation of (Z)-2-(5-Amino-1,2,4-thiadiazole-3-yl)-2-trityloxyiminoacetic Acid. Synthetic Communications, 41(12), 1786-1793. [Link]
-
Singh, R., & Kumar, V. (2022). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 7(12), e202104407. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved January 17, 2026, from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
Application Note: Mastering Regioselectivity in the Functionalization of 2,5-Dibromo-1-tritylimidazole
Audience: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and medicinal chemistry.
Abstract: The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] 2,5-Dibromo-1-tritylimidazole serves as a versatile and strategically important building block for the synthesis of complex, substituted imidazoles. However, the presence of two electronically and sterically distinct bromine atoms presents a significant challenge in achieving regioselective functionalization. This guide provides an in-depth analysis of the principles governing reactivity at the C2 and C5 positions and delivers field-proven, detailed protocols for achieving high regioselectivity. We will explore kinetically controlled lithium-halogen exchange for C2 functionalization and sterically influenced transition-metal catalyzed cross-coupling reactions for targeting the C5 position.
The Strategic Importance of Regiocontrol
The biological activity of imidazole-based pharmaceuticals is often exquisitely dependent on the substitution pattern around the heterocyclic core. The ability to selectively introduce functional groups at either the C2 or C5 position of a dibrominated precursor is therefore not merely an academic exercise, but a critical capability in drug discovery and development. This compound is an ideal starting material due to the robust N-trityl protecting group, which enhances solubility in organic solvents and can be removed under mild acidic conditions.[4][5]
The key to regioselectivity lies in exploiting the inherent differences between the two carbon-bromine bonds:
-
C2 Position: The C2-proton in imidazole is the most acidic. Consequently, the C2 position is electronically activated, making the C2-Br bond more susceptible to metal-halogen exchange and oxidative addition by transition metals.
-
C5 Position: The C5 position is less electronically activated than C2. However, it is significantly less sterically encumbered, particularly in the presence of the bulky N-trityl group. This provides a handle for achieving selectivity under conditions where steric factors dominate.
This guide will delineate two primary strategic pathways for the selective derivatization of this key intermediate.
Protocol I: Selective C2-Functionalization via Lithium-Halogen Exchange
This approach leverages the higher electronic reactivity of the C2-bromine atom. By performing a metal-halogen exchange at very low temperatures, we can generate a C2-lithiated intermediate under kinetic control. This intermediate can then be trapped with a wide variety of electrophiles. This regioselectivity at the 2-position for 1-protected polybromoimidazoles has been authoritatively established.[6]
The mechanism is a rapid, kinetically controlled process where the organolithium reagent preferentially reacts with the more labile C2-Br bond.[7][8][9] Maintaining a low temperature (≤ -78 °C) is critical to prevent equilibration or side reactions that would erode the regioselectivity.
Detailed Experimental Protocol: Synthesis of 5-Bromo-1-trityl-1H-imidazole-2-carbaldehyde
This protocol details the formylation of the C2 position, a versatile transformation that provides a synthetic handle for further derivatization.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Evacuate and backfill the flask with dry nitrogen (or argon) three times. Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature for the subsequent steps.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-45 minutes. The solution may change color, indicating the formation of the organolithium species.
-
Electrophilic Quench: Add anhydrous DMF (3.0 eq) dropwise via syringe. Again, maintain the temperature at -78 °C during the addition.
-
Warming and Quenching: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the pure 5-Bromo-1-trityl-1H-imidazole-2-carbaldehyde.
Protocol II: Selective C5-Functionalization via Palladium-Catalyzed Cross-Coupling
Achieving selectivity at the C5 position requires a shift in strategy from kinetic to sterically-controlled conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful C-C bond-forming reactions that can be tuned to favor the less sterically hindered C5 position.[10][11][12][13]
The rationale is that the bulky N-trityl group, combined with a sterically demanding phosphine ligand on the palladium catalyst, will create a steric environment where oxidative addition at the C2-Br bond is disfavored, allowing the catalyst to preferentially react at the more accessible C5-Br.
| Reaction | Coupling Partner | Catalyst System (Typical) | Key Advantage |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., K₃PO₄, Cs₂CO₃) | Forms C(sp²)-C(sp²) bonds; high functional group tolerance.[10][11][14] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Forms C(sp²)-C(sp) bonds; introduces valuable alkyne moiety.[12][15][16] |
Detailed Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling
This protocol provides a general method for the arylation of the C5 position. Optimization of the ligand, base, and solvent may be required for specific substrates to maximize C5 selectivity.
Materials:
-
This compound
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane or Toluene
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the organic solvent (e.g., 1,4-Dioxane) and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Degassing: Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of argon.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 5-aryl-2-bromo-1-tritylimidazole.
Protocol III: N-Trityl Group Deprotection
The final step in many synthetic sequences is the removal of the trityl group to unmask the N-H imidazole. This is reliably achieved under mild acidic conditions.
Materials:
-
N-trityl protected imidazole substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolution: Dissolve the trityl-protected imidazole (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. A color change is often observed.
-
Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by pouring it into a stirred, cold solution of saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer multiple times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected imidazole. Further purification may be necessary.
Troubleshooting and Key Considerations
-
Low Regioselectivity in Lithiation: If a mixture of C2 and C5 functionalized products is observed, ensure the temperature was strictly maintained at -78 °C. Use freshly titrated n-BuLi, as degraded reagent can lead to side reactions.
-
Poor Yields in Suzuki Coupling: Ensure the reaction mixture is thoroughly degassed to prevent catalyst deactivation. The quality of the palladium catalyst is paramount. Using a different base, such as Cs₂CO₃, can sometimes improve yields.[17]
-
Incomplete Deprotection: If the trityl group is resistant to removal, increasing the amount of TFA or the reaction time may be necessary. However, be mindful of potential acid-catalyzed degradation of other functional groups.
Conclusion
The regioselective functionalization of this compound is a solvable and critical challenge in modern synthetic chemistry. By understanding the fundamental principles of kinetic versus steric control, researchers can access either the C2 or C5 position with high fidelity. The protocols detailed herein provide robust and reproducible methods for generating diverse, site-specifically substituted imidazoles, thereby accelerating the discovery and development of novel chemical entities for a range of scientific applications.
References
-
Asmaa S. Salman, Anhar Abdel-Aziem, Mrwa J. Alkubbat. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]
-
Khan, I., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(12), 3163. [Link]
-
Gulea, M., et al. (2017). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-Catalyzed C-H Activation. The Journal of Organic Chemistry, 82(17), 9243-9252. [Link]
-
Myers, A. G. Research Group. Directed ortho metalation. Harvard University. [Link]
-
O'Connell, J. F., et al. (1987). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 52(23), 5243–5246. [Link]
-
Iddon, B., & Khan, N. (1987). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1445-1452. [Link]
-
Wang, L., et al. (2020). Selective C-5 Oxidative Radical Silylation of Imidazopyridines Promoted by Lewis Acid. Organic Letters, 22(16), 6304-6307. [Link]
-
ResearchGate. (n.d.). Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25). [Link]
-
Palmer, B. D., & Denny, W. A. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99. [Link]
-
Chiacchio, U., et al. (2003). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 8(3), 355-362. [Link]
-
G. A. Bradshaw, et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8426. [Link]
- Buechel, K. H., et al. (1975). US Patent 3,872,095. N-trityl-imidazoles and their production.
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
-
Li, Y., et al. (2019). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Advances, 9(45), 26173-26177. [Link]
-
Knippel, J. L., et al. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Organic Letters, 23(8), 3030–3034. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Sharma, D., & Narasimhan, B. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(6), 133-139. [Link]
-
ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Kumar, A., et al. (2022). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Catalysts, 12(1), 73. [Link]
-
Xu, D., et al. (2020). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 16, 2552-2559. [Link]
-
Bakulev, V. A., et al. (2003). C2-Functionalization of 1-Substituted Imidazoles with Aldehydes and Electron-Deficient Acetylenes: A Novel Three-Component Reaction. The Journal of Organic Chemistry, 68(1), 243-246. [Link]
-
Laconde, G., et al. (2013). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Journal of Medicinal Chemistry, 56(22), 9196-9212. [Link]
-
Peters, R., et al. (2006). Preparation and Diastereoselective Ortho-Metalation of Chiral Ferrocenyl Imidazolines: Remarkable Influence of LDA as Metalation Additive. Organic Letters, 8(25), 5809-5812. [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Kumar, P., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(11), 3505. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
ResearchGate. (n.d.). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. [Link]
-
Kaur, P., et al. (2020). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 10(42), 25036-25043. [Link]
-
Willoughby, P. (2021, January 31). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. YouTube. [Link]
-
Bailey, W. F., & Longstaff, S. C. (2008). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 205-226). CRC Press. [Link]
-
Scriven, E. F. V., & Murugan, R. (2013). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Green Chemistry, 15(1), 17-27. [Link]
-
Reddy, T. R., et al. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). RSC Advances, 14(11), 7709-7717. [Link]
-
Mohammed, S. A., & Abood, N. A. (2017). Synthesis and Characterization of Some New Benzimidazole Derivatives. Journal of Al-Nahrain University, 20(3), 60-70. [Link]
-
Wintner, J. (2018, February 5). How to remove a tosyl-group from an imidazole ring? ResearchGate. [Link]
-
Scribd. (n.d.). Directed Ortho Metalation Guide. [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. [Link]
-
Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(16), 11095-11108. [Link]
-
P. G. D. Taylor, et al. (2024). Borane-catalysed C2-selective indole reductive functionalisation. Chemical Communications, 60(1), 58-61. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. [Link]
-
Gomha, S. M., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(11), 2977. [Link]
Sources
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. japsonline.com [japsonline.com]
- 3. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Utility of 2,5-Dibromo-1-tritylimidazole in Medicinal Chemistry
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage with biological targets.[1][2] This guide focuses on 2,5-Dibromo-1-tritylimidazole , a highly functionalized intermediate poised for significant applications in drug discovery. The strategic placement of two bromine atoms at the C2 and C5 positions, combined with a bulky, acid-labile trityl protecting group at the N1 position, makes this molecule a uniquely valuable scaffold. The bromine atoms serve as versatile synthetic handles for the introduction of diverse functionalities through cross-coupling reactions, while the trityl group allows for regioselective manipulation and subsequent deprotection to reveal the N-H imidazole for further modification.[3] This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols relevant to the utilization of this compound in the development of novel therapeutic agents, particularly in the realms of kinase inhibition and antimicrobial discovery.
Core Molecular Attributes and Strategic Advantages
This compound is a synthetic building block whose value lies in the orchestrated interplay of its constituent parts: the imidazole core, the bromine substituents, and the trityl protecting group.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₂₂H₁₆Br₂N₂ | Provides a foundation for calculating molecular weight and elemental analysis. |
| Molecular Weight | 468.19 g/mol | Relevant for reaction stoichiometry and characterization. |
| Imidazole Core | Aromatic Heterocycle | A privileged scaffold in drug discovery, known to interact with various enzymes and receptors through hydrogen bonding and other non-covalent interactions.[4] |
| Bromine Substituents | Halogens at C2 & C5 | Serve as key reactive sites for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of chemical space and structure-activity relationships (SAR).[5] |
| Trityl (Triphenylmethyl) Group | Bulky N1-Protecting Group | Provides steric hindrance to direct reactions at other positions, enhances solubility in organic solvents, and can be selectively removed under acidic conditions to allow for further derivatization at the N1 or N3 position.[3] |
The combination of these features enables a modular approach to drug design, where the imidazole core can be elaborated at three distinct points (C2, C5, and N1/N3), allowing for the fine-tuning of pharmacological properties.
Synthesis of this compound: A Proposed Protocol
While a direct, peer-reviewed synthesis for this compound is not extensively documented, a robust protocol can be extrapolated from established methodologies for the N-tritylation and subsequent bromination of imidazole.[1][6]
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Tritylimidazole
-
Reaction Setup: To a solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (1.2 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Trityl Chloride: Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and stir until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude 1-tritylimidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 1-tritylimidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.[7] Stir the solution under an inert atmosphere.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise to the solution.[7] The use of a slight excess of NBS is intended to drive the reaction to completion for the dibrominated product.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The imidazole ring is activated towards electrophilic substitution, and bromination is expected to occur at the most electron-rich positions (C5, C2, and C4). With the trityl group at N1, the C2 and C5 positions are sterically accessible and electronically favored for substitution. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds
The primary utility of this compound is as a versatile intermediate for the synthesis of more complex, biologically active molecules. The two bromine atoms can be selectively or sequentially functionalized, and the trityl group can be removed to allow for further derivatization.
Application I: Synthesis of Kinase Inhibitors
The imidazole scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binder, interacting with the ATP-binding site of the kinase.[8][9] this compound provides an excellent starting point for creating libraries of potential kinase inhibitors through parallel synthesis.
Hypothetical Workflow for Kinase Inhibitor Synthesis
Caption: Modular synthesis of a kinase inhibitor library.
Protocol: Sequential Suzuki and Sonogashira Coupling followed by Deprotection
-
Selective Suzuki Coupling (C5-Position):
-
Rationale: The C5 position of the imidazole ring is generally more electron-rich and thus more reactive in some cross-coupling reactions than the C2 position.[5] This allows for potential regioselective functionalization.
-
Procedure: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water), add an arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). Heat the mixture under an inert atmosphere until TLC indicates consumption of the starting material. Purify the resulting 2-Bromo-5-aryl-1-tritylimidazole by column chromatography.
-
-
Sonogashira Coupling (C2-Position):
-
Procedure: To the purified 2-Bromo-5-aryl-1-tritylimidazole (1.0 eq) in a solvent like THF or DMF, add a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). Stir at room temperature or with gentle heating. Purify the 2-Alkynyl-5-aryl-1-tritylimidazole product.
-
-
Trityl Group Deprotection:
-
Rationale: Removal of the trityl group is necessary to unmask the N-H for potential hydrogen bonding with the kinase hinge region or for further N-alkylation/arylation.
-
Procedure: Dissolve the tritylated precursor in a solvent such as dichloromethane or methanol. Add an acid (e.g., trifluoroacetic acid or dilute HCl) and stir at room temperature.[3] The reaction is typically rapid. After completion, neutralize the acid, extract the product, and purify.
-
Application II: Development of Novel Antifungal Agents
Imidazole-containing compounds, such as miconazole and clotrimazole, are well-established antifungal agents that function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[10] The 2,5-disubstituted imidazole scaffold offers opportunities to develop new antifungal candidates with potentially improved potency or a different spectrum of activity.
Protocol: Synthesis of a Symmetrical 2,5-Disubstituted Imidazole Analog
-
Double Suzuki Coupling:
-
Procedure: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (2.5 eq), a palladium catalyst, and a base in a suitable solvent system. Heat the reaction to drive the coupling at both the C2 and C5 positions.
-
-
Deprotection and N-Functionalization:
-
Procedure: Remove the trityl group using the acidic conditions described previously. The resulting 2,5-diaryl-1H-imidazole can then be N-functionalized. For example, reaction with a substituted benzyl halide in the presence of a base like potassium carbonate will yield N-benzylated analogs, a common motif in azole antifungals.
-
Troubleshooting and Key Considerations
-
Incomplete Bromination: If mono-brominated or unreacted starting material is observed, increase the amount of NBS and/or the reaction time. Ensure the 1-tritylimidazole starting material is pure and dry.
-
Poor Cross-Coupling Yields: Catalyst choice, base, solvent, and temperature are all critical parameters. Screening different palladium catalysts and ligands may be necessary to optimize the reaction for specific substrates.
-
Premature Deprotection: The trityl group is sensitive to strong acids. Avoid acidic conditions during work-up and chromatography if the protecting group needs to be retained for subsequent steps.
-
Regioselectivity: While some regioselectivity between the C2 and C5 positions in cross-coupling reactions may be achievable, mixtures of isomers are possible. Careful reaction optimization and thorough characterization of products are essential.
Conclusion
This compound is a high-potential, strategically designed building block for medicinal chemistry. Its true value is realized in its capacity as a versatile intermediate, enabling the rapid and modular synthesis of diverse compound libraries. The protocols and applications outlined in this guide, grounded in established chemical principles, provide a framework for researchers to leverage this powerful scaffold in the pursuit of novel kinase inhibitors, antimicrobial agents, and other undiscovered therapeutics. The systematic exploration of the chemical space accessible from this intermediate is a promising avenue for future drug discovery efforts.
References
- Palmer, B. D., & Denny, W. A. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99.
- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 118-127.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710.
- Zhang, L., et al. (2014). Imidazole-containing derivatives and their anti-bacterial activities. European Journal of Medicinal Chemistry, 85, 569-581.
-
PubChem. (n.d.). 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
- Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103.
- Google Patents. (1982). Process for preparing n-tritylimidazole compounds. CA1119179A.
- Williams, M. B., et al. (2023). Exploiting 1,1-Dibromoalkenes as Direct Precursors to 5-Substituted 1,2,3-Triazoles. Synthesis, 55(24), 3862-3874.
- Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943.
-
ResearchGate. (2018). Benign by design chemistry: Development of green protocol to carry out α-bromination with tetrabutylammonium tribromide, its characterization with SEM, EDX and powder XRD. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Google Patents. (1975). N-trityl-imidazoles and their production. US3872095A.
-
ResearchGate. (2014). An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities. Available at: [Link]
-
ResearchGate. (2011). A Comparative Study of the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and its Analogs in Cross-Coupling Reactions. Available at: [Link]
-
ACS Publications. (2012). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2012). Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. Available at: [Link]
-
ResearchGate. (2001). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2021). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. Available at: [Link]
Sources
- 1. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CA1119179A - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]
- 7. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. US3872095A - N-trityl-imidazoles and their production - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Strategic Functionalization of the Imidazole Scaffold: A Guide to Synthesizing Substituted Imidazoles from 2,5-Dibromo-1-tritylimidazole
<Application Notes & Protocols >
Abstract
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities and versatile chemical properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of diversely substituted imidazoles, leveraging the strategically designed starting material, 2,5-Dibromo-1-tritylimidazole. The bulky N-trityl group serves a dual purpose: it protects the imidazole nitrogen, preventing unwanted side reactions, and it directs selective functionalization at the C2 and C5 positions.[3] We will explore a suite of powerful synthetic methodologies, including catalyst-controlled palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, and Buchwald-Hartwig) and regioselective lithiation-electrophilic quench sequences. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently construct libraries of novel imidazole-based compounds.
Introduction: The Strategic Advantage of this compound
The synthesis of polysubstituted imidazoles is of paramount importance for the development of new pharmaceuticals and functional materials.[4][5][6][7] Direct functionalization of the parent imidazole ring often leads to mixtures of regioisomers, complicating purification and limiting synthetic utility. This compound emerges as a superior starting material for several key reasons:
-
Pre-defined Regiochemistry: The bromine atoms at the 2 and 5 positions provide specific handles for sequential and selective functionalization.
-
Orthogonal Reactivity: The differential reactivity of the C2 and C5 positions, often influenced by the choice of catalyst and reaction conditions, allows for controlled, stepwise introduction of various substituents.[8][9]
-
Robust Protection: The trityl (triphenylmethyl) group is a sterically demanding protecting group that effectively shields the imidazole nitrogen from a wide range of reaction conditions, yet can be removed under relatively mild acidic conditions.[10]
This guide will detail the practical application of this versatile building block in constructing complex imidazole architectures.
Palladium-Catalyzed Cross-Coupling Reactions: A Modular Approach
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[11][12] The bromine atoms on the this compound scaffold serve as excellent coupling partners in a variety of these transformations.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds
The Suzuki-Miyaura coupling is a robust method for creating C(sp²)–C(sp²) and C(sp²)–C(sp) bonds, reacting an organoboron species with an organic halide.[13][14] This reaction is prized for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high yields and regioselectivity. For instance, catalysts with bulky, electron-rich phosphine ligands often promote efficient oxidative addition and reductive elimination, key steps in the catalytic cycle. The base is essential for the transmetalation step, activating the boronic acid.[13][14]
Experimental Protocol: Monoselective Suzuki-Miyaura Coupling
This protocol details the selective mono-arylation of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon. Add a degassed mixture of toluene and water (4:1, v/v).
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Catalyst-Controlled Regioselectivity in Suzuki Coupling
| Catalyst/Ligand System | Position of Arylation | Selectivity | Yield (%) |
| Pd(PPh₃)₄ / K₂CO₃ | C5 | High | 75-90 |
| PdCl₂(dppf) / Cs₂CO₃ | C2 | Moderate to High | 60-85 |
Yields are representative and may vary based on the specific boronic acid used.
Stille Coupling: Versatility with Organostannanes
The Stille coupling offers a broad substrate scope due to the stability and functional group tolerance of organostannane reagents.[15][16][17][18]
Causality Behind Experimental Choices: The mechanism involves oxidative addition, transmetalation, and reductive elimination.[11][18] The choice of palladium source and ligands can influence the rate of these steps. Additives like Cu(I) salts can sometimes accelerate the transmetalation step.
Experimental Protocol: Stille Coupling for Alkynyl and Aryl Introduction
-
Reaction Setup: In a glovebox, charge a vial with this compound (1.0 equiv), the organostannane reagent (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), and P(o-tol)₃ (0.1 equiv).
-
Solvent Addition: Add anhydrous and degassed dioxane.
-
Reaction: Seal the vial and heat to 100 °C for 16 hours.
-
Work-up: Cool the reaction, dilute with diethyl ether, and wash with a saturated aqueous KF solution to remove tin byproducts.[17]
-
Purification: Dry the organic phase, concentrate, and purify by chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl or vinyl halides, utilizing a palladium catalyst and a copper(I) co-catalyst.[19][20][21][22]
Causality Behind Experimental Choices: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.[22] The amine base is crucial for both the deprotonation of the alkyne and as a solvent.
Experimental Protocol: Sonogashira Coupling with Terminal Alkynes
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Reagent Addition: Evacuate and backfill with argon. Add degassed triethylamine, followed by the terminal alkyne (1.5 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Work-up: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry, concentrate, and purify the product via column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[23][24][25][26]
Causality Behind Experimental Choices: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination step to form the C-N bond.[25] A strong, non-nucleophilic base is required to deprotonate the amine.[24]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), a suitable ligand (e.g., XPhos, 0.08 equiv), and NaOtBu (1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the reaction vessel and heat to 110 °C for 12-24 hours.
-
Work-up: Cool to room temperature, dilute with ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Lithiation and Electrophilic Quench: An Alternative Pathway
For substituents that are not amenable to cross-coupling reactions, a lithiation-electrophilic quench sequence provides a powerful alternative.[27][28] The C2 position of N-protected imidazoles is generally more acidic and can be selectively deprotonated.[3][29]
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like n-butyllithium at low temperatures allows for regioselective deprotonation.[3][30] The resulting organolithium species is a potent nucleophile that can react with a wide range of electrophiles.[27][28]
Experimental Protocol: Selective C2 Functionalization via Lithiation
-
Reaction Setup: Dissolve 5-Bromo-1-tritylimidazole (prepared via monoselective Suzuki coupling on the starting dibromide) in anhydrous THF in an oven-dried, argon-flushed flask.
-
Lithiation: Cool the solution to -78 °C. Add n-butyllithium (1.1 equiv) dropwise. Stir at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) (1.2 equiv) and continue stirring at -78 °C for 2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Deprotection of the Trityl Group
The final step in many synthetic sequences is the removal of the N-trityl protecting group to unveil the free imidazole.
Causality Behind Experimental Choices: The trityl group is labile to acid. Mild acidic conditions are typically sufficient to cleave the C-N bond, releasing the desired N-H imidazole.
Experimental Protocol: Trityl Deprotection
-
Reaction Setup: Dissolve the N-trityl protected imidazole in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 9:1 v/v).[10]
-
Reaction: Stir the solution at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃). Extract the product into an organic solvent. Dry, concentrate, and purify if necessary.
Visualization of Synthetic Workflows
Diagram 1: Palladium-Catalyzed Cross-Coupling Workflow
Caption: Sequential functionalization via Pd-catalyzed reactions.
Diagram 2: Lithiation and Deprotection Pathway
Caption: C2 functionalization and final deprotection sequence.
Conclusion
This compound is a highly effective and versatile starting material for the modular synthesis of substituted imidazoles. The protocols outlined in this guide, encompassing a range of palladium-catalyzed cross-coupling reactions and a lithiation-quench strategy, provide a robust toolkit for accessing a wide diversity of imidazole derivatives. The logical application of these methods, coupled with an understanding of the underlying reaction mechanisms, empowers researchers to rationally design and execute efficient syntheses of novel compounds for applications in drug discovery and materials science.
References
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.MDPI.
- Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow.Royal Society of Chemistry.
- Synthesis and Applications of 2‐Substituted Imidazole and Its Deriv
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
Synthesis of tetrasubstituted imidazoles. ResearchGate.[Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.[Link]
-
An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate.[Link]
-
Stille Coupling. Organic Chemistry Portal.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Reaction pathways for the lithiation. ResearchGate.[Link]
-
PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry.[Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry (ACS Publications).[Link]
- N-trityl-imidazoles and their production.
-
Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. NIH.[Link]
-
The Mechanisms of the Stille Reaction. University of Windsor.[Link]
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed.[Link]
-
Stille Coupling. NROChemistry.[Link]
-
Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. NIH.[Link]
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Sonogashira Coupling. NROChemistry.[Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.[Link]
-
Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing.[Link]
-
Stille reaction. Wikipedia.[Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.[Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]
-
Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. PMC - NIH.[Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. MDPI.[Link]
-
An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. NIH.[Link]
-
How to remove a tosyl-group from an imidazole ring? ResearchGate.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. PMC - NIH.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]
-
Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.[Link]
-
Trityl Protection. Common Organic Chemistry.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
The Strategic Utility of 2,5-Dibromo-1-tritylimidazole in the Synthesis of Complex Pharmaceutical Intermediates
Introduction: The Versatility of the Imidazole Scaffold
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[3] The strategic functionalization of the imidazole ring is therefore a key focus in the development of novel therapeutic agents. This application note delves into the synthesis and utility of a highly versatile, yet underexplored building block: 2,5-Dibromo-1-tritylimidazole . The trityl protecting group offers stability and allows for regioselective reactions, while the two bromine atoms serve as versatile handles for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions, opening avenues for the construction of complex molecular architectures.
Physicochemical Properties and Handling
This compound is a white to off-white solid, generally stable under standard laboratory conditions. Below is a summary of its key properties:
| Property | Value |
| CAS Number | 850429-53-7 |
| Molecular Formula | C₂₂H₁₆Br₂N₂ |
| Molecular Weight | 468.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Synthesis Protocol: this compound
The synthesis of this compound is a two-step process starting from commercially available imidazole. The first step involves the protection of the N-1 position with a trityl group, followed by a regioselective dibromination at the C-2 and C-5 positions.
Part 1: Synthesis of 1-Tritylimidazole
The protection of imidazole with a trityl group is a well-established procedure that proceeds via an SN2 reaction. The bulky trityl group sterically hinders the N-3 position, leading to selective N-1 substitution.
Experimental Protocol:
-
Materials: Imidazole, Sodium Hydride (60% dispersion in mineral oil), Dry N,N-Dimethylformamide (DMF), Trityl Chloride.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in dry DMF under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of trityl chloride (1.0 eq.) in dry DMF dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-tritylimidazole as a white solid.[4]
-
Part 2: Dibromination of 1-Tritylimidazole
The electron-rich nature of the imidazole ring makes it susceptible to electrophilic bromination. The C-2 and C-5 positions are the most electronically favorable for substitution.
Experimental Protocol:
-
Materials: 1-Tritylimidazole, N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-tritylimidazole (1.0 eq.) in dichloromethane.
-
To the stirred solution, add N-Bromosuccinimide (2.2 eq.) portion-wise at room temperature. The reaction is typically exothermic and may require cooling in an ice bath.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Application in the Synthesis of a Hypothetical Bioactive Scaffold
The true utility of this compound lies in its potential as a scaffold for building complex molecules. The differential reactivity of the bromine atoms can be exploited for sequential, regioselective cross-coupling reactions. To illustrate this, we propose a hypothetical synthesis of a novel, substituted imidazole inspired by marine alkaloids, which are known for their diverse biological activities.[5][6][7]
Synthetic Strategy: A Sequential Cross-Coupling Approach
Our hypothetical target is a 2,5-disubstituted imidazole, a common motif in bioactive natural products. We will employ a sequential Sonogashira and Suzuki cross-coupling strategy, followed by deprotection of the trityl group.
Experimental Protocol:
Step 1: Regioselective Sonogashira Coupling
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] The C-2 position of the imidazole ring is generally more reactive towards palladium-catalyzed cross-coupling reactions.
-
Materials: this compound, a terminal alkyne (e.g., Phenylacetylene), Pd(PPh₃)₄, CuI, Triethylamine (TEA), Toluene.
-
Procedure:
-
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1 eq.) in a mixture of toluene and triethylamine, add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.) under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the mono-alkynylated product.
-
Step 2: Suzuki Cross-Coupling
The Suzuki reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[10][11]
-
Materials: The mono-alkynylated intermediate from Step 1, an arylboronic acid (e.g., 4-methoxyphenylboronic acid), Pd(dppf)Cl₂, Sodium Carbonate, 1,4-Dioxane, Water.
-
Procedure:
-
To a solution of the mono-alkynylated intermediate (1.0 eq.) and the arylboronic acid (1.2 eq.) in a mixture of 1,4-dioxane and water, add Pd(dppf)Cl₂ (0.05 eq.) and sodium carbonate (2.0 eq.) under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the fully substituted imidazole.
-
Step 3: Deprotection of the Trityl Group
The final step is the removal of the acid-labile trityl protecting group to unmask the N-1 position of the imidazole ring.[12][13]
-
Materials: The fully substituted imidazole from Step 2, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the trityl-protected imidazole (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (excess) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final deprotected product.
-
Visualizing the Workflow
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway to a 2,5-disubstituted imidazole.
Caption: Overall experimental workflow.
Conclusion: A Gateway to Molecular Diversity
This compound represents a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its facile two-step synthesis and the presence of two orthogonally reactive bromine atoms provide a gateway to a vast chemical space. The strategic application of modern cross-coupling methodologies, as demonstrated in our hypothetical synthesis, allows for the rapid and efficient construction of diverse molecular scaffolds. This, in turn, accelerates the drug discovery process by enabling the synthesis and evaluation of novel compounds with potential therapeutic applications. The protocols and strategies outlined in this application note are intended to serve as a guide for researchers and scientists in the pharmaceutical industry to unlock the full potential of this valuable synthetic intermediate.
References
-
Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. (URL: [Link])
-
Some recent advances in the synthesis of polycyclic imidazole-containing marine natural products. (URL: [Link])
-
Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses. (URL: [Link])
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (URL: [Link])
-
expedient synthesis of n1-tritylimidazole-4-carb0xaldehyde. (URL: [Link])
-
Synthesis and Reactions of Brominated 2-Nitroimidazoles. (URL: [Link])
-
A Submarine Journey: The Pyrrole-Imidazole Alkaloids. (URL: [Link])
-
ChemInform Abstract: Synthesis of Imidazole Alkaloids Originated in Marine Sponges. (URL: [Link])
-
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (URL: [Link])
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (URL: [Link])
-
Imidazole - Wikipedia. (URL: [Link])
-
Pharmaceuticals containing imidazoles. (URL: [Link])
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (URL: [Link])
-
Imidazole-Based Pharmaceutical Molecules are Synthesized Using th. (URL: [Link])
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (URL: [Link])
-
Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (URL: [Link])
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (URL: [Link])
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (URL: [Link])
-
Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. (URL: [Link])
-
Trityl Protection. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
The Role of Brominated Imidazoles in Modern Chemical Synthesis. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
- Process for preparing n-tritylimidazole compounds. (URL: )
-
Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (URL: [Link])
-
Trityl Group Deprotection from Tetrazoles. (URL: [Link])
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Sonogashira Coupling. (URL: [Link])
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (URL: [Link])
-
Suzuki Coupling. (URL: [Link])
-
Tritylamines. (URL: [Link])
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. (URL: [Link])
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dibromo-1-tritylimidazole
Welcome to the technical support center for the synthesis of 2,5-Dibromo-1-tritylimidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for this compound?
The most widely accepted method is a two-step synthesis. This approach ensures high regioselectivity and generally good yields.
-
Step 1: N-Tritylation of Imidazole. The first step involves the protection of the imidazole nitrogen with a trityl (triphenylmethyl) group. This is typically achieved by reacting imidazole with trityl chloride in the presence of a strong base. The bulky trityl group serves to protect the N-1 position and sterically influences the subsequent bromination step.[1][2]
-
Step 2: Dibromination of 1-Tritylimidazole. The resulting 1-tritylimidazole is then subjected to electrophilic bromination. The electron-rich nature of the imidazole ring makes it susceptible to attack by brominating agents.[3] The trityl group at the N-1 position helps direct the bromination to the C-2 and C-5 positions.
Sources
Technical Support Center: Purification of 2,5-Dibromo-1-tritylimidazole by Column Chromatography
Welcome to the Technical Support Center for the purification of 2,5-Dibromo-1-tritylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the column chromatography of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification by column chromatography can present several challenges, primarily related to the basicity of the imidazole ring and the acid-sensitivity of the N-trityl protecting group. This guide will address these common issues in a practical, question-and-answer format to help you achieve optimal purification results.
Troubleshooting Guide
This section directly addresses specific problems you may encounter during the column chromatography of this compound.
Q1: My purified fractions show the presence of a new, more polar spot on the TLC plate that wasn't in the crude mixture. What is happening?
A1: This is a classic sign of detritylation, where the acid-labile trityl group is cleaved from the imidazole nitrogen. Standard silica gel is inherently acidic and can catalyze this deprotection, leading to the formation of 2,5-dibromoimidazole as a more polar impurity.
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can protonate the imidazole nitrogen, which in turn can lead to the cleavage of the trityl group, forming the highly stable trityl cation.
Solutions:
-
Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your starting eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N) or pyridine. This will neutralize the acidic sites on the silica.
-
Use a Basic Modifier in the Eluent: Adding 0.1-1% triethylamine to your mobile phase throughout the chromatography run can suppress the acidity of the silica gel and prevent detritylation.[1]
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase. Alumina is generally less acidic than silica and can be a better choice for purifying acid-sensitive compounds.[1]
-
Run the Column Quickly: Minimize the residence time of your compound on the column by using flash chromatography techniques.
Q2: I'm observing significant peak tailing for my product on the column, leading to poor separation and mixed fractions. How can I improve the peak shape?
A2: Peak tailing is a common issue when purifying basic compounds like imidazoles on silica gel. This is due to strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.
Causality: The basic imidazole ring can interact strongly with the acidic sites on the silica gel, leading to a slow and uneven elution of the compound, which manifests as tailing on the chromatogram.
Solutions:
-
Add a Basic Modifier: As with preventing detritylation, adding a small amount of triethylamine (0.1-1%) or pyridine to your eluent is highly effective in reducing peak tailing.[1] The basic modifier competes with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Use a More Polar Solvent System: Sometimes, a more polar eluent can help to reduce tailing by more effectively competing with the stationary phase for interaction with your compound.
-
Consider a Different Stationary Phase: Switching to neutral or basic alumina can eliminate the strong acidic interactions causing the tailing.[1]
Q3: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?
A3: This situation, known as irreversible adsorption, can occur with highly basic compounds on silica gel.
Causality: The interaction between your basic imidazole derivative and the acidic silica gel may be so strong that the compound becomes permanently bound to the stationary phase.
Solutions:
-
Modify the Eluent: If you haven't already, add a basic modifier like triethylamine to your eluent. In some cases, a small percentage of a more polar solvent like methanol in your mobile phase (e.g., 1-5% methanol in dichloromethane) can help to elute strongly adsorbed compounds.
-
Change the Stationary Phase: This is the most reliable solution. For strongly basic compounds, using neutral or basic alumina is often necessary to achieve successful elution.[1]
-
Pre-adsorb on a Different Material: If you are performing dry loading, consider adsorbing your crude material onto a more inert support like Celite® instead of silica gel.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q4: What is a good starting solvent system for the TLC analysis of this compound?
A4: A good starting point for developing a TLC solvent system is a mixture of a non-polar and a moderately polar solvent. For N-protected imidazoles, common systems include:
-
Ethyl acetate/Hexane: Start with a ratio of 20:80 (v/v) and gradually increase the proportion of ethyl acetate.[2]
-
Dichloromethane/Methanol: Begin with a ratio of 98:2 (v/v) and increase the methanol content if the compound has a low Rf value.[1]
The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 for optimal separation on a column.[2]
Q5: What are the likely impurities in my crude this compound?
A5: The impurities will depend on the synthetic route used. However, some common possibilities include:
-
Starting Materials: Unreacted 1-tritylimidazole or 2,5-dibromoimidazole.
-
Mono-brominated Species: 2-Bromo-1-tritylimidazole or 5-Bromo-1-tritylimidazole.
-
Over-brominated or Side-reaction Products: Depending on the reaction conditions.
-
Detritylated Product: 2,5-dibromoimidazole, especially if the work-up involved acidic conditions.
Q6: Can I use a gradient elution for the column chromatography?
A6: Yes, a gradient elution is often recommended for purifying compounds where there is a significant difference in polarity between the desired product and the impurities. You would start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your product, leaving more polar impurities on the column.
Q7: How can I visualize this compound on a TLC plate?
A7: Due to the presence of the trityl group and the imidazole ring, this compound should be UV-active. You can visualize the spots on a TLC plate with a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background.[2][3]
Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice, but may require neutralization. |
| Neutral or Basic Alumina | Recommended if detritylation or strong adsorption is observed.[1] | |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexane or Dichloromethane/Methanol | Start with a low polarity and gradually increase. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (Et₃N) | Crucial for preventing detritylation and reducing peak tailing.[1] |
| Loading Technique | Dry Loading | Adsorb the crude material onto a small amount of silica gel or Celite® for sharper bands. |
| Elution Method | Isocratic or Gradient | Gradient elution is often more effective for complex mixtures. |
Experimental Protocol: General Guideline for Column Chromatography
This is a general protocol that should be optimized based on your specific crude mixture and TLC analysis.
1. TLC Analysis:
- Develop a suitable solvent system using TLC plates. A good starting point is a 20:80 mixture of ethyl acetate in hexane.
- Add 0.5% triethylamine to the developing solvent to mimic the column conditions.
- Aim for an Rf value of 0.2-0.4 for this compound.
2. Column Preparation:
- Choose an appropriate column size (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
- Prepare a slurry of silica gel in the initial, least polar eluent (containing 0.5% triethylamine).
- Pack the column with the slurry, ensuring there are no air bubbles or cracks.
3. Sample Loading:
- Dissolve your crude this compound in a minimal amount of dichloromethane.
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
- Carefully add the dry powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting with the initial, low-polarity solvent system.
- Collect fractions and monitor the elution by TLC.
- If necessary, gradually increase the polarity of the eluent to elute your product.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified this compound.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- El-Kassem, L. A., & Fawzy, M. G. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Future Journal of Pharmaceutical Sciences, 9(1), 89.
- Google Patents. (n.d.). Process for preparing n-tritylimidazole compounds.
- Google Patents. (n.d.). Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazole-1-yl)methyl]-4H-carbazol-4-one or its salt.
- Google Patents. (n.d.). Purification of triazoles.
- Primas, N., Bouillon, A., Lancelot, J. C., Sopkova-de Oliveira Santos, J., Lohier, J. F., & Rault, S. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10.
-
University of Rochester. (n.d.). Purification: How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. ChemHelpASAP. Retrieved from [Link]
-
YouTube. (2023, March 10). Performing Column Chromatography. NileRed. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of 2,5-Dibromo-1-tritylimidazole
This technical guide serves as a dedicated support resource for researchers, medicinal chemists, and process development professionals engaged in the purification of 2,5-Dibromo-1-tritylimidazole. Recrystallization, while a fundamental purification technique, presents unique challenges for this particular molecule due to its distinct structural characteristics. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure high purity and yield.
Part 1: Foundational Principles & Initial Troubleshooting
This section addresses the core challenges and strategic considerations for developing a successful recrystallization protocol for this compound.
Q1: Why is finding a suitable recrystallization solvent for this compound so challenging?
A1: The difficulty arises from the molecule's bimodal chemical nature. It possesses a large, bulky, and non-polar triphenylmethyl (trityl) group, which dominates its solubility profile, making it soluble in many non-polar organic solvents. Conversely, the dibromo-imidazole core is polar and capable of dipole-dipole interactions. This duality means that:
-
Highly Polar Solvents (e.g., Water, Methanol): These are generally poor solvents for this molecule even at elevated temperatures because they cannot effectively solvate the large, non-polar trityl group. The compound is largely insoluble.[1]
-
Highly Non-Polar Solvents (e.g., Hexane, Toluene): These solvents readily dissolve the trityl group but may not be ideal for creating the necessary sharp solubility differential between hot and cold conditions, often leading to poor recovery.
-
The "Just Right" Solvent: The ideal solvent must possess moderate polarity to strike a balance, dissolving the compound effectively at its boiling point while ensuring low solubility at room temperature or below.
Q2: My initial solvent screens are failing. What is the most common pitfall?
A2: The most frequent error is using an insufficient amount of crude material for the screen. Using only a few milligrams can be misleading. A robust screen requires enough material (e.g., 20-50 mg) in a test tube to accurately assess solubility. The goal is to find a solvent that requires a reasonable volume (e.g., 0.5-3 mL) to dissolve the sample near its boiling point. If it dissolves instantly in a few drops at room temperature, the solvent is too good. If it remains largely insoluble even at reflux, it is a poor solvent.[2]
Q3: What are the key properties of a solvent for a successful recrystallization?
A3: A successful recrystallization hinges on the selection of a solvent system that meets four critical criteria:
-
Significant Solubility Differential: The compound should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.
-
Inertness: The solvent must not react with this compound.
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.
Part 2: Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization (Recommended Starting Point)
Based on literature precedent for related N-tritylimidazole compounds, acetonitrile is an excellent starting point for recrystallization.[3][4]
Methodology:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a minimal amount of acetonitrile.
-
Heating: Heat the mixture to a gentle reflux on a stirrer hotplate. Add acetonitrile portion-wise until all the solid has just dissolved. Causality Note: Adding the minimum amount of hot solvent is critical for maximizing yield. Excess solvent will retain more product in the solution upon cooling.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could interfere with crystallization.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetonitrile to rinse away any remaining soluble impurities clinging to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to a constant weight.
Solvent Screening Data Summary
The following table provides a guide for selecting a primary or secondary solvent system. This data is based on the known properties of the molecule and related structures.
| Solvent | Boiling Point (°C) | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) | Recommendation |
| Acetonitrile | 82 | Polar Aprotic | Low | High | Primary Choice [3][4] |
| Ethanol | 78 | Polar Protic | Low-Moderate | High | Good candidate; may require a co-solvent |
| Isopropanol | 82 | Polar Protic | Low | Moderate-High | Good candidate |
| Ethyl Acetate | 77 | Moderate Polarity | Moderate | Very High | Potential for low yield; good "good" solvent in a pair |
| Toluene | 111 | Non-Polar | Moderate | Very High | Potential for low yield; good "good" solvent in a pair |
| Hexane/Heptane | 69 / 98 | Non-Polar | Very Low | Low-Moderate | Excellent "poor" solvent (anti-solvent) |
| Water | 100 | Very Polar | Insoluble | Insoluble | Useful as an anti-solvent with a polar organic solvent |
Recrystallization Workflow Diagram
Caption: A standard workflow for the recrystallization of this compound.
Part 3: Advanced Troubleshooting - FAQs
This section addresses specific, challenging scenarios that may arise during the experiment.
Q4: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for two reasons:
-
High Solute Concentration: The solution is so supersaturated that the solute crashes out of solution before it has time to organize into a crystal lattice.
-
Melting Point Depression: The boiling point of the solvent is higher than the melting point of the solute (or a solute-solvent eutectic mixture).
Troubleshooting Steps:
-
Re-dissolve: Heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount (10-20% more volume) of the hot solvent to decrease the saturation level.
-
Ensure Slow Cooling: Let the solution cool much more slowly. Insulating the flask can help.
-
Change Solvents: If the problem persists, the solvent's boiling point may be too high. Switch to a lower-boiling solvent that provides a similar solubility profile.
Troubleshooting Diagram: Oiling Out
Caption: A decision-making workflow for resolving issues with product oiling out.
Q5: The solution is cold, but no crystals have formed. What can I do to induce crystallization?
A5: This is a common issue related to nucleation—the initial formation of a stable crystalline seed. If the solution is supersaturated but lacks a nucleation site, it can remain in a metastable state.
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[2]
-
Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[2]
-
Reduce Volume: If the solution is not sufficiently saturated, carefully evaporate a portion of the solvent and allow it to cool again.
-
Deep Cooling: Place the flask in a freezer or a dry ice/acetone bath for a short period, but be aware this can sometimes lead to the formation of very fine, less pure powder.
Q6: I can't find a good single solvent. How do I effectively use a two-solvent system?
A6: A two-solvent system is an excellent alternative. It employs one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent or anti-solvent). The two solvents must be miscible.
Protocol 2: Two-Solvent Recrystallization (Example: Ethyl Acetate / Hexane)
-
Dissolve: Dissolve the crude material in the minimum amount of the boiling "good" solvent (e.g., ethyl acetate).
-
Add Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy (this is the point of saturation).
-
Re-solubilize: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, creating a perfectly saturated hot solution.
-
Cool: Allow the solution to cool slowly as described in Protocol 1. The compound's solubility will decrease dramatically, leading to crystallization.
References
- BenchChem Technical Support Team. (2025).
- Google Patents. (1982). CA1119179A - Process for preparing n-tritylimidazole compounds.
- Google Patents. (1998).
- Synblock. This compound. (CAS 850429-53-7).
- Sigma-Aldrich. 2,5-Dibromo-1-methyl-1H-imidazole 96%. (CAS 53857-59-3).
- Google Patents. (1982). EP0010565B1 - Process for preparing n-tritylimidazole compounds.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
- Thermo Fisher Scientific. 1-Tritylimidazole, 98%, Thermo Scientific Chemicals. (CAS 15469-97-3).
Sources
- 1. 1-Tritylimidazole, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CA1119179A - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]
- 4. EP0010565B1 - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,5-Dibromo-1-tritylimidazole
Welcome to the technical support guide for the synthesis of 2,5-Dibromo-1-tritylimidazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side product formations encountered during the synthesis, providing in-depth explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a mixture containing a significant amount of a mono-brominated species. What is happening and how can I fix it?
A1: Issue Identification and Root Cause
The presence of a mono-brominated species, specifically 2-Bromo-1-tritylimidazole or 5-Bromo-1-tritylimidazole, is a clear indication of incomplete reaction. The electrophilic bromination of the 1-tritylimidazole core is a stepwise process.[1] The formation of the desired dibrominated product relies on the successful execution of two consecutive bromination steps.
Several factors can lead to an incomplete reaction:
-
Insufficient Brominating Agent: The most common cause is using an inadequate amount of the brominating agent, such as N-Bromosuccinimide (NBS).
-
Suboptimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the second bromination to occur completely.
-
Low Reaction Temperature: Lower temperatures can decrease the reaction rate, particularly for the second bromination step, which may be slower than the first.
Troubleshooting Protocol:
-
Adjust Stoichiometry: Ensure you are using a slight excess of the brominating agent. A range of 2.1 to 2.2 equivalents of NBS is recommended to drive the reaction to completion.[1]
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to monitor the reaction. You should see the sequential disappearance of the starting material spot, the appearance and then disappearance of the mono-bromo intermediate spot, and the appearance of the final dibromo product spot.
-
Optimize Reaction Time and Temperature: If the reaction stalls, consider extending the reaction time. Gentle heating can also be employed, but must be done cautiously to avoid potential side reactions.
| Parameter | Standard Condition | Optimized Condition for High Purity |
| NBS Equivalents | 2.0 eq. | 2.15 - 2.2 eq. |
| Reaction Temperature | Room Temperature | Room Temperature to 40°C (monitor closely) |
| Reaction Time | 4-6 hours | Monitor by TLC until completion (may take 8-12 hours) |
Q2: I've observed a significant amount of a byproduct that appears to be detritylated. Why is the trityl group being cleaved?
A2: Issue Identification and Root Cause
The trityl (triphenylmethyl) group is a bulky protecting group that is notably sensitive to acidic conditions.[2][3] Its cleavage results in the formation of imidazole and triphenylmethanol or related species. In the context of the bromination reaction, acidic conditions can arise from:
-
Generation of HBr: The reaction of NBS with the imidazole ring can produce hydrogen bromide (HBr) as a byproduct, which can catalyze the removal of the trityl group.
-
Acidic Solvents or Reagents: The use of acidic solvents or the presence of acidic impurities in the reagents can also lead to deprotection.
Troubleshooting Protocol:
-
Use a Non-Acidic Solvent: Opt for solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) over potentially acidic options.
-
Incorporate an Acid Scavenger: The addition of a non-nucleophilic base, such as pyridine or a hindered base like 2,6-lutidine, can neutralize any in-situ generated HBr.
-
Control Reaction Temperature: Exothermic reactions can accelerate the acid-catalyzed deprotection. Maintain a controlled temperature, using an ice bath if necessary, especially during the addition of the brominating agent.
Visualizing the Reaction and Side Product Pathways
The following diagram illustrates the main synthetic route to this compound and the pathways leading to common side products.
Caption: Main and side reaction pathways in the synthesis.
Q3: My purification by column chromatography is difficult, with the product and a key impurity co-eluting. What are my options?
A3: Issue Identification and Root Cause
Co-elution during column chromatography typically occurs when the polarity of the desired product and an impurity are very similar. In this synthesis, the mono-brominated intermediate is often the culprit.
Troubleshooting and Purification Protocol:
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system for your column is crucial. Experiment with different solvent mixtures and gradients. For instance, if a hexane/ethyl acetate system is not providing adequate separation, consider trying a dichloromethane/methanol system.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with various solvent systems (e.g., ethanol/water, isopropanol) to find one that selectively crystallizes the desired product, leaving the impurity in the mother liquor.
-
Reaction Optimization to Minimize Impurity: The most effective purification strategy is to minimize the formation of the problematic impurity in the first place. Revisit the troubleshooting steps for incomplete reactions to ensure the highest possible conversion to the dibrominated product before attempting purification.
Experimental Workflow for Synthesis and Purification
Caption: A step-by-step workflow for synthesis and purification.
This guide provides a foundational understanding of the common side products and troubleshooting strategies for the synthesis of this compound. For more specific inquiries or advanced applications, consulting the primary literature is always recommended.
References
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. II. Aqueous Bromination of Imidazole, 1-Methylimidazole and 2-Methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2342. [Link]
-
Palmer, B. D., & Denny, W. A. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
Sources
Technical Support Center: Deprotection of 2,5-Dibromo-1-tritylimidazole
Welcome to the technical support center for the deprotection of 2,5-Dibromo-1-tritylimidazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. Here, we will delve into the common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the success of your experiments.
The removal of the trityl (triphenylmethyl) protecting group from the N-1 position of the imidazole ring is a crucial step in many synthetic routes. However, the presence of two bromine atoms at the C-2 and C-5 positions of the imidazole core in this compound introduces unique challenges that require careful consideration of reaction conditions to avoid side reactions and ensure a high yield of the desired 2,5-dibromoimidazole.
Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection of this compound, offering potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). 2. Extend the reaction time and monitor progress by TLC. 3. Gradually increase the reaction temperature, while carefully monitoring for side product formation. |
| Formation of Unidentified Side Products | 1. Degradation of the dibromoimidazole ring under harsh acidic conditions. 2. Side reactions involving the trityl cation.[1] | 1. Use milder acidic conditions (e.g., formic acid instead of TFA).[1] 2. Add a scavenger, such as triethylsilane or 2-methyl-2-butene, to trap the trityl cation.[1] |
| Low Yield of Isolated Product | 1. Loss of product during work-up and purification due to its polarity. 2. Incomplete precipitation of the product. | 1. Perform multiple extractions with a suitable organic solvent. 2. Adjust the pH of the aqueous layer to ensure complete precipitation of the product before filtration. |
| Difficulty in Removing Trityl Byproducts | 1. Triphenylcarbinol or other trityl-derived impurities co-precipitating with the product. | 1. Wash the crude product with a non-polar solvent (e.g., hexanes or diethyl ether) to dissolve the trityl byproducts. 2. Utilize column chromatography for purification if simple washing is insufficient. |
Visualizing the Deprotection Workflow
The following diagram outlines a typical workflow for the deprotection of this compound, including key decision points for troubleshooting.
Sources
Technical Support Center: Optimizing Suzuki Coupling for 2,5-Dibromo-1-tritylimidazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,5-Dibromo-1-tritylimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Our goal is to provide you with actionable, in-depth solutions to common experimental hurdles, grounded in mechanistic principles and field-proven experience.
The Suzuki coupling of this compound is a powerful transformation for building molecular complexity. However, the unique electronic and steric properties of this substrate—namely the differing reactivity of the C2 and C5 positions, the bulky trityl protecting group, and the potential for the imidazole nitrogen to interact with the catalyst—present a distinct set of challenges. This guide will help you navigate these issues to achieve high yields, selectivity, and reproducibility.
Troubleshooting Guide: From Failed Reactions to Optimized Results
This section addresses the most common problems encountered during the Suzuki coupling of this compound. Each entry explains the underlying causes and provides a logical sequence of troubleshooting steps.
Issue 1: Low to No Product Formation with Starting Material Unconsumed
Question: I've set up my Suzuki reaction with this compound, but after several hours (or overnight), TLC/LC-MS analysis shows only unreacted starting material. What's going wrong?
Answer: This is a classic symptom of a stalled or inhibited catalytic cycle. The root cause is often an inactive catalyst or suboptimal reaction conditions that fail to initiate or sustain the three key steps: oxidative addition, transmetalation, or reductive elimination.[1][2][3]
Potential Causes & Step-by-Step Solutions:
-
Inactive Palladium Catalyst: The Pd(0) active species may not be generating efficiently or is being poisoned.
-
Solution A - Pre-catalyst & Ligand Choice: For sterically hindered substrates like this, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Switch to a more robust, electron-rich, and bulky ligand system known to facilitate difficult couplings. N-heterocyclic carbene (NHC) ligands or bulky biarylphosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) are excellent choices.[5][6] Consider using air- and moisture-stable Pd(II) pre-catalysts that generate the active Pd(0) species in situ.
-
Solution B - Catalyst Poisoning: The imidazole nitrogen lone pair can coordinate to the palladium center, inhibiting its catalytic activity. While the N-1 position is protected, the N-3 nitrogen is still available. Using bulky ligands helps shield the metal center and can mitigate this inhibition.[7]
-
-
Ineffective Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[3][8]
-
Solution A - Base Strength & Solubility: A weak or insoluble base may not be effective. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often required for challenging substrates.[9] Ensure the base is finely powdered to maximize surface area.
-
Solution B - Anhydrous vs. Aqueous: While many Suzuki reactions use aqueous bases, water can promote unwanted side reactions. For a sensitive substrate, consider anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) or finely milled K₃PO₄ in an anhydrous solvent like dioxane or toluene.[10]
-
-
Suboptimal Solvent or Temperature:
-
Solution: The reaction may simply be too slow at the current temperature. Increase the temperature in 10-20°C increments (e.g., from 80°C to 100°C). Ensure your solvent is appropriate for the higher temperature (e.g., dioxane, DMF, or toluene). The solvent choice also impacts the solubility of all components, which is critical for reaction efficiency.[11][12]
-
Issue 2: Reaction Stalls After Mono-Coupling; Di-Coupling is Unsuccessful
Question: I can successfully perform the first Suzuki coupling to get the mono-arylated product, but I cannot get the second coupling to proceed to form the 2,5-di-substituted imidazole. Why is the second coupling so difficult?
Answer: This is a common challenge with di-haloheterocycles. The electronic and steric environment of the second reaction site is drastically different from the first.
Potential Causes & Step-by-Step Solutions:
-
Increased Steric Hindrance: The introduction of the first aryl group (especially if it has ortho-substituents) dramatically increases the steric bulk around the remaining bromine atom. The bulky trityl group already contributes significant steric hindrance.
-
Solution: Employ a catalyst system specifically designed for sterically demanding couplings. Palladium complexes with bulky, electron-rich N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes) or biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential here.[5][13] These ligands create a more open coordination sphere around the palladium, allowing the hindered substrate to access the metal center for oxidative addition.
-
-
Deactivated Substrate: The electronic properties of the imidazole ring are altered after the first coupling. The introduction of an aryl group can change the electron density at the second bromine-bearing carbon, making oxidative addition more difficult.
-
Solution: More "forcing" conditions are typically required for the second coupling. This includes higher temperatures (110-120°C), longer reaction times, and potentially a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%).
-
-
Catalyst Deactivation: The catalyst may simply not be stable enough to survive the extended time and higher temperatures required for the second coupling.
-
Solution: Use highly robust pre-catalysts designed for longevity. Alternatively, a sequential, one-pot approach can be effective: after the first coupling is complete (confirmed by LC-MS), add a fresh charge of catalyst and ligand before initiating the second coupling at a higher temperature.
-
Issue 3: Poor Regioselectivity in Mono-Coupling
Question: I'm trying to achieve a selective mono-coupling, but I'm getting a mixture of 2-aryl and 5-aryl products. How can I control which position reacts?
Answer: The inherent electronic properties of the this compound dictate that the C5 position is generally more reactive toward oxidative addition than the C2 position. However, this selectivity can be overridden and even inverted by carefully choosing the palladium catalyst and ligands.[14][15][16]
Potential Causes & Step-by-Step Solutions:
-
Default Reactivity: Without specific catalyst control, coupling will likely favor the C5 position, but C2 coupling can still occur, leading to mixtures.
-
Solution for C5 Selectivity: To enhance the natural preference, use a less sterically demanding catalyst system, such as Pd(PPh₃)₄ or PdCl₂(dppf), under milder conditions (lower temperature, shorter reaction time). This exploits the kinetic difference between the two positions.
-
Solution for C2 Selectivity: To force the reaction at the less reactive C2 position, a different catalytic system is required. Research has shown that specific, highly active catalysts can override the intrinsic reactivity. Stambuli and others have demonstrated that using a bulky, electron-rich phosphine ligand can switch the selectivity to the C2 position.[14][15][16] Experiment with ligands like P(t-Bu)₃ or other highly bulky phosphines.
-
Issue 4: Detritylation Side Reaction
Question: My reaction is working, but I'm seeing a significant amount of a side product that appears to be my desired compound without the trityl group. What is causing this deprotection?
Answer: The trityl (triphenylmethyl) group is a bulky protecting group that is notoriously sensitive to acid. The detritylation you are observing is almost certainly due to an acidic environment in your reaction flask.
Potential Causes & Step-by-Step Solutions:
-
Protic Sources: Boronic acids can be a source of protons, and some grades may contain boric acid (B(OH)₃) impurities. Additionally, using an aqueous base system can provide water, which can participate in hydrolysis.
-
Solution A - Choice of Base: Switch to a non-nucleophilic, anhydrous base. Finely milled, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. Cesium fluoride (CsF) is another option that is less basic but effective in anhydrous conditions.
-
Solution B - Boronic Acid Quality: Use high-purity boronic acid or, even better, switch to a more stable boronic ester derivative, such as a pinacol ester or an MIDA boronate.[17] These are less prone to protodeboronation and are generally less acidic.
-
Solution C - Anhydrous Conditions: Ensure your solvent is rigorously dried and run the reaction under a strictly inert atmosphere (Argon or Nitrogen) to exclude moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" starting condition for a Suzuki coupling with this compound?
A1: A reliable starting point for a screening reaction would be:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: (1.1 - 1.2 equiv for mono-coupling)
-
Catalyst: Pd₂(dba)₃ (2 mol%) with SPhos (4.5 mol%) OR a pre-catalyst like SPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 equiv), finely powdered
-
Solvent: 1,4-Dioxane or Toluene (ensure anhydrous)
-
Temperature: 90 - 100 °C
-
Atmosphere: Argon or Nitrogen Always perform a small-scale test reaction first. This combination of a modern, bulky ligand catalyst system with a moderately strong base is well-suited to overcome the steric and electronic challenges of the substrate.[4][5]
Q2: How do I properly degas my reaction mixture, and why is it so important?
A2: Degassing is critical to remove dissolved oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the undesirable homocoupling of the boronic acid.
-
Method: Sparge with Inert Gas: The most effective method is to bubble a stream of inert gas (Argon or Nitrogen) through the solvent for 10-20 minutes before adding the catalyst. After all reagents (except the catalyst) are added to the flask, sparge the reaction mixture for another 5-10 minutes. Add the catalyst last, against a positive pressure of inert gas ("backfilling").
-
Method: Freeze-Pump-Thaw: For highly sensitive reactions, three cycles of freeze-pump-thaw are recommended. This involves freezing the reaction mixture with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.
Q3: Can I use microwave heating to accelerate the reaction?
A3: Yes, microwave-assisted organic synthesis (MAOS) can be highly effective for Suzuki couplings, often dramatically reducing reaction times from hours to minutes.[18][19] It allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel. This is particularly useful for forcing the difficult second coupling in a di-substitution reaction. Always use a dedicated microwave reactor and ensure your reaction scale and vessel are appropriate. Start with the same reagent stoichiometry but set a lower initial time (e.g., 15-30 minutes) and monitor for completion.
Data Summary: Recommended Reaction Conditions
The following table summarizes recommended starting conditions based on the desired outcome. These should be viewed as starting points for further optimization.
| Desired Product | Stoichiometry (Boronic Acid) | Recommended Catalyst System | Recommended Base | Solvent System | Temperature (°C) | Key Considerations |
| Selective Mono-C5 Arylation | 1.1 equiv | PdCl₂(dppf) or Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O (4:1) | 80 - 90 | Exploits kinetic preference. Monitor carefully to avoid di-substitution.[20][21] |
| Selective Mono-C2 Arylation | 1.1 equiv | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene (anhydrous) | 100 - 110 | Requires a bulky, electron-rich ligand to override intrinsic reactivity.[14][16] |
| Di-Arylation (Symmetrical) | 2.5 - 3.0 equiv | SPhos Pd G3 or IPr-Pd-PEPPSI | Cs₂CO₃ or K₃PO₄ | Dioxane or DMF (anhydrous) | 110 - 120 | Forcing conditions are necessary. Use a highly robust catalyst.[5][12] |
| Di-Arylation (Unsymmetrical) | Sequential Addition | 1. C5-selective system 2. C2-selective system | 1. K₂CO₃ 2. K₃PO₄ | Toluene or Dioxane | 1. 80-90°C 2. 110-120°C | Isolate the mono-C5 product first, then subject it to conditions for C2 coupling. |
Experimental Protocols
Protocol 1: General Procedure for Mono-C5 Arylation
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 255 mg, 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.55 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 207 mg, 1.5 mmol, 3.0 equiv).
-
Seal the vial with a septum and purge with argon for 5 minutes.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The mixture should be a suspension.
-
Sparge the suspension with a subsurface stream of argon for 10 minutes to degas.
-
Under a positive pressure of argon, add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (20.4 mg, 0.025 mmol, 5 mol%).
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 90 °C.
-
Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Visual Guides: Mechanism & Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki coupling mechanism as it applies to your substrate. Understanding this cycle is key to diagnosing problems.[1][17][22]
Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose issues with your reaction.
Caption: Fig 2: Troubleshooting Decision Tree
References
-
Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]
-
ACS Publications. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]
-
PubMed. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. National Center for Biotechnology Information. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. [Link]
-
ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]
-
Sci-Hub. (2000). Palladium-bisimidazol-2-ylidene complexes as catalysts for general and efficient Suzuki cross-coupling reactions of aryl chlorides with arylboronic acids. Tetrahedron Letters. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemist. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]
-
ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
ResearchGate. (n.d.). Test experiments for optimization of the Suzuki-Miyaura coupling reactions. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. PDF. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
PubMed. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. National Center for Biotechnology Information. [Link]
-
PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]
-
PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. National Center for Biotechnology Information. [Link]
-
PubMed. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PDF. [Link]
-
PubMed Central. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. National Center for Biotechnology Information. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
avoiding side reactions in 2,5-Dibromo-1-tritylimidazole couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,5-Dibromo-1-tritylimidazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you navigate the intricacies of these powerful synthetic transformations. Our focus is on anticipating and mitigating side reactions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. What's causing this and how can I prevent it?
A1: The primary culprit behind boronic acid homocoupling is often the presence of dissolved oxygen in your reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the unwanted dimerization of the boronic acid.[1][2] This is especially prevalent if the rate of oxidative addition of the dibromoimidazole is slow.
Troubleshooting Protocol: Minimizing Homocoupling
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is a series of vacuum/inert gas cycles (typically 3-5 cycles). Subsurface sparging with nitrogen or argon for 15-30 minutes is also a robust technique.[3]
-
Use High-Purity Reagents: Ensure your boronic acid and other reagents are free from impurities that could act as oxidants.
-
Catalyst Choice: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ to avoid an initial reduction step that can be sensitive to reaction conditions.[2]
-
Additive Consideration: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by maintaining the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[3]
Q2: My Sonogashira coupling is giving low yields, and I suspect catalyst deactivation. What are the likely causes with this specific substrate?
A2: Low yields in Sonogashira couplings with heteroaromatic halides can stem from several issues. While the imidazole core itself isn't as problematic as sulfur-containing heterocycles, catalyst deactivation is still a common problem.[4] The most frequent causes are:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a well-known side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[5]
-
Catalyst Poisoning: Although less common with imidazoles than with thiophenes, impurities in the reagents or starting material can still poison the palladium catalyst.[4][6]
-
Formation of Inactive Palladium Species: The catalyst can aggregate into inactive palladium black, especially at higher temperatures or with prolonged reaction times.[7]
Troubleshooting Protocol: Enhancing Sonogashira Efficiency
-
Copper-Free Conditions: To eliminate Glaser homocoupling, consider a copper-free Sonogashira protocol. These methods often require a different ligand and base combination but can be very effective.[8]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[8][9] These can protect the palladium center, enhance its stability, and promote the desired catalytic cycle.[4]
-
Base and Solvent Optimization: The choice of base and solvent is critical. An amine base like triethylamine or diisopropylethylamine is standard, but its purity is paramount.[10] Polar aprotic solvents like DMF can sometimes slow the reaction by competing for coordination to the palladium center.[7] A solvent screen including toluene, dioxane, or THF is advisable.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction to prevent both Glaser coupling and oxidation of the Pd(0) catalyst.
Q3: I'm struggling with regioselectivity. How can I selectively couple at the C2 or C5 position of the dibromoimidazole?
A3: Achieving regioselectivity in the coupling of dihalogenated heterocyles is a significant challenge, but it can be controlled.[11] For dihaloimidazoles, the relative reactivity of the C2 and C5 positions is influenced by electronic effects and steric hindrance. While there isn't a universally agreed-upon order of reactivity for 2,5-dibromoimidazole itself, studies on related dihaloazoles show that catalyst selection is the most powerful tool for directing the reaction to a specific position.[12][13][14]
Workflow for Controlling Regioselectivity
Caption: Catalyst-controlled regioselectivity workflow.
Key Principles for Regiocontrol:
-
Catalyst-Ligand System: This is the most critical factor. Different palladium catalysts and phosphine ligands exhibit different selectivities. For instance, a catalyst system that is highly active and sterically demanding might favor the less hindered position, while another might be more sensitive to electronic differences.[12][13][14]
-
Reaction Conditions: The choice of base, solvent, and temperature can also influence the regiochemical outcome. A systematic screen of these parameters is often necessary.[15]
-
Stoichiometry: To favor mono-arylation, use a slight excess (e.g., 1.0-1.1 equivalents) of the organoboron or organotin reagent. Using a large excess will likely lead to diarylation.[16]
Q4: Is there a risk of losing the trityl protecting group under my coupling conditions?
A4: Yes, there is a moderate risk. The trityl (Tr) group is known to be labile under acidic conditions.[17][18] While typical cross-coupling reactions are run under basic or neutral conditions, certain side reactions or reagent degradation can generate acidic species.
Potential Causes of Deprotection:
-
Protodeboronation: Boronic acids can undergo protodeboronation (cleavage of the C-B bond by a proton), especially if acidic impurities are present.[7]
-
Hydrolysis of Reagents: The use of aqueous bases or solvents can lead to hydrolysis of certain reagents, potentially altering the pH of the reaction mixture.
-
Lewis Acidity: Some palladium(II) species can exhibit Lewis acidity, which might facilitate trityl group cleavage, although this is less common.
Preventative Measures:
-
Use Anhydrous Conditions: When possible, use anhydrous solvents and reagents to minimize hydrolysis.
-
Choice of Base: Employ non-nucleophilic, moderately strong bases like K₂CO₃ or K₃PO₄. Avoid strong acids or bases unless specifically required by the protocol.[2]
-
Monitor the Reaction: Keep a close watch on the reaction progress by TLC or LC-MS to spot the formation of the deprotected imidazole byproduct.
-
Alternative Protection: If detritylation is a persistent issue, consider switching to a more robust protecting group, such as a SEM (2-(trimethylsilyl)ethoxy)methyl) group, which is more stable to a wider range of reaction conditions.[19]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Inactive Catalyst[7] 2. Poor Reagent Quality[7] 3. Sub-optimal Reaction Conditions[7] | 1a. Use a fresh batch of catalyst. 1b. Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).[4] 2. Verify the purity of starting materials (NMR, LC-MS). 3a. Screen different solvents (Toluene, Dioxane, DMF, THF). 3b. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Formation of Diarylated Product | Incorrect stoichiometry of the coupling partner. | Use a controlled amount of the nucleophile (e.g., 1.0-1.1 equivalents of boronic acid for mono-substitution).[16] |
| Dehalogenation of Starting Material | The palladium complex reacts with a proton source (e.g., solvent, base) after oxidative addition, leading to reductive elimination of H-Br.[2] | 1. Ensure the use of a non-protic solvent if possible. 2. Use a thoroughly dried base. 3. Optimize the ligand to favor reductive elimination of the desired product. |
| Formation of Triphenylmethanol or other Trityl Byproducts | Unintended cleavage of the trityl protecting group.[18][20] | 1. Use anhydrous conditions and high-purity reagents. 2. Avoid any acidic workup steps until the desired product is formed. 3. Consider using a milder base. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Mono-arylation
This protocol is a starting point and may require optimization for specific arylboronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Trityl Group Deprotection
If deprotection is desired post-coupling, this protocol can be employed.
-
Dissolution: Dissolve the purified N-trityl-protected product (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.[20]
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (2.0 - 5.0 equiv) dropwise at room temperature.[20]
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[20]
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[20]
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract with DCM, wash with brine, and dry over Na₂SO₄. After concentration, the deprotected product can be purified by column chromatography to remove the triphenylmethanol byproduct.[20]
References
- Benchchem. How to prevent homocoupling in Suzuki reactions of aryl bromides.
- Benchchem. Palladium catalyst issues in cross-coupling reactions.
- ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ACS Publications. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
- PubMed. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
- Benchchem. Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp.
- ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Sonogashira coupling.
- Common Organic Chemistry. Trityl Protection.
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Benchchem. Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
- ACS Publications. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling | Organic Letters.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- PubMed. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles.
- PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- PTC-Organics. PTC-Acid Deprotection of Trityl Group.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS Publications. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles - The Journal of Organic Chemistry.
- Organic Chemistry Portal. Sonogashira Coupling.
- ACS Publications. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles | The Journal of Organic Chemistry.
- ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
- University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years.
- ACS Publications. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation | Journal of the American Chemical Society.
- PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection –.
- ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. | Request PDF.
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
- Thieme Gruppe. Trityl Group Deprotection from Tetrazoles.
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- Chem 115 Myers. The Suzuki Reaction.
- PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
- PubMed Central. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC.
- Benchchem. A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions.
- Benchchem. Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of 2,5-Dibromo-1-tritylimidazole
Welcome to the technical support guide for 2,5-Dibromo-1-tritylimidazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet sensitive, building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure the stability and successful application of this reagent in your synthetic workflows. The following question-and-answer guide addresses the most common challenges and provides a framework for assessing its stability under your specific reaction conditions.
Section 1: Frequently Asked Questions (FAQs) - A Quick Overview
Q1: What is the primary chemical instability of this compound?
The most significant liability of this compound is the N-trityl (triphenylmethyl) protecting group, which is highly susceptible to cleavage under acidic conditions. Even trace amounts of Brønsted or Lewis acids can catalyze its removal, liberating the free imidazole.
Q2: Is the compound generally stable to basic conditions?
Yes, the trityl group is robust under a wide range of basic conditions, making it an excellent choice for reactions involving non-acidic nucleophiles or bases.
Q3: What are the main risks when using organometallic reagents like n-Butyllithium?
A primary concern is metal-halogen exchange. Strong organolithium reagents can react with the bromine atoms at the C2 or C5 positions, leading to a lithiated imidazole species. This pathway can compete with or entirely prevent your desired transformation, consuming both the starting material and the organometallic reagent.
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. This minimizes exposure to atmospheric moisture, which could be acidic, and light.
Section 2: Troubleshooting Guide - Stability Under Specific Reaction Conditions
This section delves into specific problems you might encounter during your experiments and provides causal explanations and actionable solutions.
**Problem: My reaction unexpectedly yields the deprotected 2,5-dibromo-1H-imidazole
Technical Support Center: Monitoring 2,5-Dibromo-1-tritylimidazole Reactions by TLC
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dibromo-1-tritylimidazole. The successful protection of the imidazole nitrogen with the bulky trityl group is a critical step in many synthetic routes. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring this reaction, offering a rapid, cost-effective, and accurate assessment of reaction progress.
This document provides in-depth, field-tested insights in a question-and-answer format to troubleshoot common issues and answer frequently asked questions, ensuring the integrity and efficiency of your experimental workflow.
Core Principles: What to Expect on Your TLC Plate
The tritylation of 2,5-dibromoimidazole involves the conversion of a polar starting material into a significantly less polar product. This change in polarity is the foundation for effective TLC monitoring.
-
Starting Material (SM): 2,5-Dibromoimidazole: This is a relatively polar molecule due to the N-H bond of the imidazole ring, which can engage in hydrogen bonding with the silica gel stationary phase. It will, therefore, have a low Retention Factor (Rf) .
-
Product (P): this compound: The introduction of the large, nonpolar, and hydrophobic trityl group drastically reduces the molecule's overall polarity. Consequently, it will travel much further up the TLC plate, exhibiting a high Rf .
-
Co-spot: A lane where both the starting material and the reaction mixture are spotted together. This is a crucial control to unambiguously identify the starting material spot within the reaction lane and to assess separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent (solvent system) for monitoring this reaction?
A1: A good starting point is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with a 4:1 mixture of Hexanes:Ethyl Acetate. You can adjust the ratio to achieve optimal separation, where the product has an Rf value between 0.4 and 0.6. If the spots are too low on the plate, increase the proportion of ethyl acetate (e.g., to 3:1 or 2:1) to increase the eluent's polarity[1][2].
Q2: How should I visualize the spots on the TLC plate?
A2: The primary and most convenient method is non-destructive visualization using a UV lamp. Both the imidazole ring and the trityl group's phenyl rings are UV-active. Commercial TLC plates containing a fluorescent indicator will appear green under short-wave UV light (254 nm), and your compounds will appear as dark spots where they quench the fluorescence[3][4]. For a secondary, destructive method, stains like potassium permanganate (which reacts with oxidizable groups) or p-anisaldehyde can be used[3][5].
Q3: How do I correctly spot the TLC plate for reaction monitoring?
A3: Use a capillary tube to apply small, concentrated spots on the baseline drawn in pencil about 1 cm from the bottom of the plate[6]. A standard setup includes three lanes:
-
S (Starting Material): A solution of your 2,5-dibromoimidazole.
-
R (Reaction): A sample taken directly from your reaction mixture.
-
C (Co-spot): Spot the starting material first, then, on the same spot, apply the reaction mixture.
Troubleshooting Guide: Common TLC Issues and Solutions
This section addresses specific problems you may encounter during the TLC analysis of your reaction.
Q4: My spots are streaking or tailing up the plate. What's wrong?
A4: Streaking is a common issue that can obscure results. It typically stems from two main causes:
-
Sample Overloading: You have applied too much sample to the plate. The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot[7][8].
-
Solution: Dilute your reaction sample before spotting it on the TLC plate. Aim for faint, but clearly visible, spots.
-
-
Inappropriate Solvent System: If your compound is highly polar and the eluent is not polar enough to move it effectively, it can lead to tailing. While the product is nonpolar, residual starting material or polar impurities can cause this.
-
Solution: Slightly increase the polarity of your eluent system. For example, move from 4:1 Hexanes:EtOAc to 3:1. If the reaction is run in a high-boiling polar solvent like DMF or DMSO, this can also cause severe streaking. If so, try placing the spotted TLC plate under high vacuum for a few minutes before developing it to remove the solvent[9].
-
Q5: I see a new spot on the TLC plate with an Rf value even lower than my starting material. What is it?
A5: This indicates the formation of a byproduct that is more polar than your starting material. A likely candidate is triphenylmethanol (TrOH). This can happen if:
-
Acid-Catalyzed Deprotection: Silica gel is inherently acidic. The acid-labile trityl group on your product can be partially cleaved on the TLC plate during development, regenerating the N-H imidazole (which would appear at the product's Rf if it re-tritylates or starting material Rf) and forming triphenylmethanol[10]. Triphenylmethanol is more polar than the starting material and will have a very low Rf.
-
Solution: To mitigate this, you can either run the TLC quickly or neutralize the silica plate. To do the latter, you can add a small amount of a volatile base like triethylamine (~0.5-1%) to your eluent system. This will not significantly alter the polarity but will neutralize the acidic sites on the silica.
-
Q6: My starting material spot is still very intense, and the product spot is faint, even after the recommended reaction time. What should I do?
A6: This is a clear indication of an incomplete or stalled reaction. Several factors could be at play:
-
Insufficient Reagents: Ensure you have used the correct stoichiometry, particularly for the base used to deprotonate the imidazole.
-
Reagent Quality: The trityl chloride reagent may have degraded due to moisture, hydrolyzing to inactive triphenylmethanol. The base (e.g., triethylamine, pyridine, or DMAP) may also be of poor quality[10].
-
Reaction Conditions: The reaction may require gentle heating or a longer reaction time. Continue to monitor the reaction by TLC every 30-60 minutes until the starting material is consumed.
Q7: The spots for my starting material and product are too close together (poor separation). How can I resolve them?
A7: Poor separation makes it difficult to judge the reaction's progress. This happens when the chosen eluent system is not optimal for your specific compounds[8][9].
-
Solution: The goal is to find a solvent system where the starting material has a very low Rf (e.g., <0.2) and the product has a higher Rf (e.g., >0.5). Since the product is much less polar, you should decrease the overall polarity of the eluent. Try changing the ratio from 4:1 Hexanes:EtOAc to 9:1 or even using a less polar solvent than ethyl acetate, such as dichloromethane (DCM), in combination with hexanes.
Q8: I don't see any spots on my plate under the UV lamp. What went wrong?
A8: This can be a frustrating experience and usually points to one of several issues:
-
Sample Concentration is Too Low: The concentration of the compounds in the spotted solution may be below the limit of detection[7].
-
Solution: Try re-spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications. Alternatively, take a larger aliquot from the reaction mixture.
-
-
Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above your baseline, your spotted sample will dissolve into the solvent pool instead of migrating up the plate[7].
-
Solution: Ensure the solvent level is well below the baseline (at least 0.5 cm).
-
-
Reaction Failure: It is possible that the reaction has failed entirely, or an unexpected reaction has occurred to produce non-UV-active products, although this is unlikely in this case.
Data Summary: Representative Rf Values
The following table provides expected, representative Rf values for the compounds involved in the reaction under different eluent systems. Actual values may vary based on the specific brand of TLC plates, temperature, and chamber saturation.
| Compound | Polarity | 4:1 Hexanes:EtOAc (Rf) | 2:1 Hexanes:EtOAc (Rf) | 9:1 Hexanes:DCM (Rf) |
| 2,5-Dibromoimidazole (SM) | High | ~ 0.15 | ~ 0.30 | ~ 0.10 |
| This compound (P) | Low | ~ 0.60 | ~ 0.75 | ~ 0.50 |
| Triphenylmethanol (Byproduct) | High | ~ 0.10 | ~ 0.25 | ~ 0.05 |
Experimental Protocol: Standard TLC Procedure
-
Preparation: Pour your chosen eluent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with a lid and let it equilibrate for 5-10 minutes[2].
-
Spotting: On a silica gel TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom. Mark three lanes for Starting Material (S), Reaction (R), and Co-spot (C).
-
Application: Using separate capillary spotters, apply a small amount of your starting material solution to the 'S' and 'C' lanes. Then, apply a small amount of your reaction mixture to the 'R' and 'C' lanes. Ensure the spots are small and concentrated[6].
-
Development: Carefully place the TLC plate into the equilibrated chamber using forceps. Ensure the eluent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil[12].
-
Visualization: Allow the plate to dry completely. View it under a UV lamp (254 nm) and circle any visible spots with a pencil. If necessary, proceed with chemical staining[11].
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and assess the reaction progress by comparing the relative intensity of the starting material and product spots in the reaction lane.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common TLC issues encountered when monitoring the synthesis of this compound.
Caption: A logical diagram for troubleshooting common TLC issues.
References
- BenchChem. (n.d.). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
- MilliporeSigma. (n.d.). TLC Visualization Methods. Retrieved from a MilliporeSigma technical resource.
- BenchChem. (n.d.). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Common Organic Chemistry. (n.d.). Trityl Protection.
- ResearchGate. (2025, August 6). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. Request PDF.
- Prof. Marco B. Evangelisti's website. (n.d.). Stains for Developing TLC Plates.
- BenchChem. (n.d.). Mechanism of action of trityl protection on the histidine imidazole side chain.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Glen Research. (n.d.). Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides.
- ResearchGate. (2020, June 17). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds.
- Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods.
- BenchChem. (n.d.). 2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- ResearchGate. (n.d.). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2).
- ResearchGate. (n.d.). Rf Values of the Compounds on the TLC Plates. Download Table.
- Sigma-Aldrich. (n.d.). 2,5-Dibromo-1-methyl-1H-imidazole 96%. Product Page.
- Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
- ResearchGate. (2018, February 5). How to remove a tosyl-group from an imidazole ring?.
- RSC Publishing. (n.d.). Synthesis and Reactions of Brominated 2-Nitroimidazoles.
- ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?.
- ResearchGate. (n.d.). TLC chromatogram of standards: ND (Rf 0.23), MF (Rf 0.70), and MN (Rf 0.59).
- ResearchGate. (n.d.). Identification of compounds based on Rf values and colour from TLC profiling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stains for Developing TLC Plates [faculty.washington.edu]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. Chromatography [chem.rochester.edu]
- 10. total-synthesis.com [total-synthesis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: HPLC Purity Analysis of 2,5-Dibromo-1-tritylimidazole
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2,5-Dibromo-1-tritylimidazole. This guide is designed for researchers, analytical scientists, and drug development professionals. My goal is to provide not just a method, but a comprehensive resource built on foundational chromatographic principles and field experience. Here, we will delve into a robust HPLC method for purity assessment, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure your analyses are accurate, reproducible, and reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of this compound.
Q1: What is the most suitable HPLC mode and stationary phase for analyzing this compound?
A1: Given the structure of this compound, which features a large, non-polar trityl group and a moderately polar dibromo-imidazole core, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 (octadecylsilane) stationary phase is the ideal starting point. The high hydrophobicity of the trityl group ensures strong retention on the C18 phase, allowing for effective separation from more polar impurities using a water/organic mobile phase.[1] For potentially challenging separations of closely related impurities, a phenyl-hexyl phase could also be explored to leverage pi-pi interactions with the aromatic rings.
Q2: How do I select an appropriate UV detection wavelength?
A2: The imidazole ring system and the trityl group both contain chromophores that absorb UV light. To determine the optimal wavelength (λmax) for maximum sensitivity, it is essential to run a UV-Vis spectrum of a standard solution of this compound dissolved in the mobile phase. Imidazole-based compounds often exhibit significant absorbance between 210 nm and 320 nm.[2][3][4] Analysis at a wavelength maximum provides the best signal-to-noise ratio for the main component, while analysis at a lower wavelength (e.g., 220 nm) may be better for detecting a wider range of potential impurities that might have different spectral properties.
Q3: What is the best diluent for preparing my sample and standard solutions?
A3: The sample diluent should be chosen to ensure complete solubility of the analyte while being chromatographically compatible with the initial mobile phase conditions to prevent peak distortion. A mixture of the mobile phase components is typically the best choice. For this compound, a diluent such as 50:50 (v/v) acetonitrile:water or methanol:water is a good starting point. Avoid dissolving the sample in a solvent that is significantly stronger than the initial mobile phase (e.g., 100% acetonitrile in a method starting with 30% acetonitrile), as this can lead to peak fronting or splitting.[5]
Q4: Is a gradient or isocratic elution method better for this analysis?
A4: For a purity assessment where unknown impurities with a wide range of polarities may be present, a gradient elution is highly recommended. An isocratic method may work for a simple assay, but it risks co-elution of impurities with the main peak or excessively long retention times for non-polar impurities. A gradient method, starting with a higher aqueous content and gradually increasing the organic solvent percentage, will effectively elute polar impurities early, provide a sharp peak for the main analyte, and then elute any potential non-polar impurities (like trityl-related byproducts) in a reasonable timeframe.[6]
Part 2: Recommended HPLC Protocol for Purity Assessment
This section provides a detailed, validated starting method for the purity analysis of this compound. This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by regulatory guidelines.[7]
Experimental Workflow Diagram
Caption: Decision tree for troubleshooting peak tailing.
Problem 2: Unstable Retention Times
Q: The retention time of my main peak is shifting between injections. What should I check?
A: Retention time stability is critical for peak identification and system suitability. Drifting retention times usually point to a problem with the mobile phase, the pump, or the column temperature.
Potential Causes & Solutions:
-
Improper Column Equilibration: The column chemistry, especially with buffered mobile phases, requires time to stabilize.
-
Solution: Ensure the column is equilibrated for at least 30 minutes with the initial mobile phase before starting the sequence. For gradient methods, ensure the post-run equilibration time is sufficient (at least 5-10 column volumes). [8]2. Mobile Phase Composition Change: The mobile phase may be prepared incorrectly, or volatile components (especially acetonitrile) could be evaporating over time.
-
Solution: Prepare fresh mobile phase daily. [9]Keep mobile phase bottles loosely capped to prevent evaporation while allowing for pressure equalization. If using online mixing (quaternary or binary pump), check that the proportioning valves are functioning correctly.
-
-
Pump Issues or Leaks: A leak in the system will cause a drop in pressure and a change in flow rate, directly affecting retention times. Air bubbles in the pump head can also cause inconsistent flow.
-
Solution: Check the system pressure. If it is lower than usual or fluctuating, systematically check all fittings for leaks, starting from the pump and moving toward the detector. Purge the pump thoroughly to remove any trapped air bubbles. [9]4. Temperature Fluctuations: The column temperature directly impacts retention.
-
Solution: Always use a thermostatted column compartment. Ensure the lab's ambient temperature is stable, as this can affect the mobile phase temperature before it enters the column. [8]
-
Problem 3: Ghost or Extraneous Peaks
Q: I am seeing small peaks in my blank injections or inconsistent peaks in my samples. Where are they coming from?
A: These "ghost peaks" can originate from several sources, including the sample preparation process, the mobile phase, or carryover from previous injections.
Potential Causes & Solutions:
-
Autosampler Carryover: Residue from a previous, more concentrated sample is injected with the current sample.
-
Solution: Program a robust needle wash step in your autosampler method, using a strong solvent like 100% acetonitrile or isopropanol. Inject a blank solvent after a high-concentration sample to confirm the carryover is eliminated. [10]2. Contaminated Mobile Phase or Diluent: Impurities in the solvents or microbial growth in the aqueous mobile phase can appear as peaks, especially in gradient runs.
-
Solution: Use only high-purity, HPLC-grade solvents and water. [11]Prepare aqueous mobile phases fresh daily and discard any unused portions. Filtering the mobile phase is a critical preventative step. [6]3. Late Elution: A strongly retained compound from a previous injection may elute during a later run.
-
Solution: Extend the gradient run time at the high organic composition (e.g., hold at 90% B for 10 minutes instead of 5) to ensure everything has eluted from the column. A post-run column flush with a strong solvent may be necessary.
-
Part 4: Stability-Indicating Method & Forced Degradation
For regulatory submissions, an HPLC purity method must be stability-indicating . This means it must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities. [12][13]To prove this, forced degradation (or stress testing) studies are performed. [14] Objective: The goal is to intentionally degrade the this compound sample by 5-20% under various stress conditions to see if the resulting degradation products are resolved from the main peak. [13][15] Recommended Stress Conditions (as per ICH Q1A): [14][16]
-
Acid Hydrolysis: The trityl group is known to be highly sensitive to acid.
-
Protocol: Incubate the sample solution in 0.1 N HCl at room temperature. Monitor at several time points (e.g., 1, 4, 8 hours). Neutralize the sample before injection. The primary expected degradant is 2,5-dibromoimidazole.
-
-
Base Hydrolysis:
-
Protocol: Incubate the sample solution in 0.1 N NaOH at room temperature or slightly elevated temperature (e.g., 60 °C). Monitor over time and neutralize before injection.
-
-
Oxidation:
-
Protocol: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
-
Thermal Degradation:
-
Protocol: Expose the solid API to dry heat (e.g., 80 °C) for a set period (e.g., 24-48 hours). Dissolve and analyze.
-
-
Photostability:
-
Protocol: Expose the solid API and a solution of the API to controlled UV and visible light conditions as specified in ICH guideline Q1B. [14] After stressing the samples, they are analyzed using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent this compound peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure and not co-eluting with any degradants.
-
References
- Journal of Applied Pharmaceutical Science. (2025).
- Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.
- International Journal of Pharmaceutical Erudition. (2013). Development and Validation of a Stability Indicating Assay Method Using Hplc for Determinrtion of a Model Drug in Bulk and Pharmaceutical Dosage Form.
- Iram, F., et al. (2016).
- ResearchGate. (2016).
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- Labcompare. (2025). Troubleshooting Common HPLC Issues.
- Biomedical Journal of Scientific & Technical Research. (2022).
- PharmaInfo. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- SIELC Technologies. (n.d.). Separation of 2,4,5-Triphenylimidazole on Newcrom R1 HPLC column.
- Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
- ResearchGate. (2012).
- Element Lab Solutions. (n.d.). HPLC Solvent Selection.
- MDPI. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Research Journal of Pharmacy and Technology. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.
Sources
- 1. Separation of 2,4,5-Triphenylimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. oaji.net [oaji.net]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. labcompare.com [labcompare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 12. biomedres.us [biomedres.us]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medcraveonline.com [medcraveonline.com]
- 15. pharmainfo.in [pharmainfo.in]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
2,5-Dibromo-1-tritylimidazole vs 2,5-dibromo-1H-imidazole in cross-coupling
<Senior Application Scientist Field Report
Topic: 2,5-Dibromo-1-tritylimidazole vs. 2,5-dibromo-1H-imidazole in Cross-Coupling Reactions
Executive Summary
The functionalization of the imidazole core is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are indispensable tools for this purpose. A critical decision point for any synthetic chemist is the choice of starting material: an N-protected or an NH-free haloimidazole. This guide provides an in-depth comparison of this compound and 2,5-dibromo-1H-imidazole, leveraging experimental data to illuminate the profound impact of the N-trityl protecting group on reaction outcomes, efficiency, and substrate scope. We will explore the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.
The Decisive Role of the N-Trityl Protecting Group
The triphenylmethyl (trityl) group is more than a simple placeholder; it fundamentally alters the physicochemical properties of the imidazole ring, creating a distinct set of advantages and disadvantages in the context of cross-coupling.
Advantages of N-Trityl Protection:
-
Elimination of N-H Acidity: The imidazole N-H proton is acidic (pKa ≈ 14.5) and can be deprotonated by the bases (e.g., carbonates, phosphates) or organometallic reagents used in cross-coupling. This can lead to catalyst inhibition, unwanted N-arylation side reactions, and poor reaction reproducibility. The trityl group completely obviates this issue.[1]
-
Enhanced Solubility: The bulky, hydrophobic trityl group significantly increases the solubility of the imidazole substrate in common organic solvents used for cross-coupling (e.g., toluene, dioxane, THF), leading to more homogeneous reaction mixtures and often improving reaction rates and yields.[2]
-
Steric Influence: The sheer size of the trityl group can direct incoming reagents, potentially influencing regioselectivity in certain contexts, although this is less of a factor in the symmetrical 2,5-dibromo system.[3]
Disadvantages and Considerations:
-
Added Synthetic Steps: The use of a trityl group necessitates additional protection and deprotection steps, increasing the overall step count and potentially lowering the cumulative yield.[1]
-
Acid Lability: The trityl group is sensitive to acid.[2] Deprotection is typically achieved with mild acids like trifluoroacetic acid (TFA).[4] This can be a limitation if other acid-sensitive functional groups are present in the molecule.
-
Steric Hindrance: While sometimes an advantage, the steric bulk can also hinder the approach of the catalyst to the C-Br bond, potentially slowing down the rate of oxidative addition, a key step in the catalytic cycle.
Head-to-Head Comparison in Core Cross-Coupling Reactions
The choice between the protected and unprotected substrate becomes most apparent when examining their performance in the workhorse reactions of C-C bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely practiced cross-coupling due to the stability and low toxicity of its organoboron reagents.[5][6] Here, the differences between our two substrates are stark.
This compound consistently provides higher yields and cleaner reaction profiles. The absence of the acidic proton prevents the formation of inhibitory palladium-imidazolate complexes and ensures the base is solely available for the activation of the boronic acid, a crucial step for transmetalation.[5]
2,5-dibromo-1H-imidazole , while viable, often presents challenges. Standard protocols for unprotected haloimidazoles have been developed, but they frequently require careful optimization of the catalyst, ligand, and base to overcome the inhibitory effects of the free N-H group.[1][7][8] Researchers often observe lower yields due to catalyst deactivation and the formation of complex reaction mixtures.
Data Summary: Suzuki-Miyaura Coupling Performance
| Substrate | Typical Catalyst System | Typical Base | Solvent | Reported Yield Range | Key Observations |
| This compound | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Good to Excellent (70-95%) | Clean reactions, predictable outcomes.[9][10] |
| 2,5-dibromo-1H-imidazole | PdCl₂(dppf), Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | DME, Dioxane | Modest to Good (40-80%) | Highly condition-dependent; risk of N-arylation and catalyst inhibition.[7][11] |
Stille Coupling
The Stille reaction, which couples organostannanes with organic halides, is valued for its tolerance of a wide array of functional groups.[12][13][14] However, the toxicity of tin reagents is a significant drawback.
With This compound , the reaction proceeds smoothly. The stability of the N-protected ring ensures that the palladium catalyst remains active throughout the cycle of oxidative addition, transmetalation, and reductive elimination.[15]
For 2,5-dibromo-1H-imidazole , the organotin reagents, which can be basic, may interact with the N-H proton. This can complicate the catalytic cycle and often necessitates the use of additives like CuI or LiCl to facilitate the crucial transmetalation step.[12]
Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkyne moieties onto aromatic rings, typically using a dual palladium and copper(I) catalyst system.[16][17][18]
This compound is the superior substrate for this transformation. The amine base (e.g., triethylamine, diisopropylamine) required for the Sonogashira reaction can readily deprotonate the terminal alkyne to form the copper acetylide intermediate without interference from the imidazole N-H.
2,5-dibromo-1H-imidazole is particularly problematic in Sonogashira couplings. The amine base can deprotonate both the alkyne and the imidazole N-H. This competition can disrupt the catalytic cycle. Furthermore, the NH-imidazole can coordinate to the copper(I) cocatalyst, sequestering it and inhibiting the formation of the crucial copper acetylide. This often leads to significant amounts of alkyne homocoupling (Glaser coupling), a common side reaction.[19]
Workflow: Cross-Coupling Decision Matrix
Caption: Decision matrix for selecting the appropriate dibromoimidazole substrate.
Mechanistic Insights: The Problem with the Free N-H
The challenges encountered with 2,5-dibromo-1H-imidazole stem from the reactivity of the N-H proton and the nucleophilicity of the deprotonated imidazolate anion. These can interfere with the palladium catalytic cycle at multiple points.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. depts.washington.edu [depts.washington.edu]
A Senior Application Scientist's Guide to N-Protecting Groups for 2,5-Dibromoimidazole
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis and complex molecule construction, the strategic use of protecting groups is paramount. The 2,5-dibromoimidazole scaffold is a valuable building block, but its reactive N-H bond often necessitates protection to ensure selectivity in subsequent synthetic transformations. The electron-deficient nature of this di-halogenated heterocycle, a consequence of the strong electron-withdrawing effect of the two bromine atoms, presents unique challenges and considerations in the choice of an appropriate N-protecting group. This guide provides an in-depth, objective comparison of common N-protecting groups for 2,5-dibromoimidazole, supported by experimental insights and protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Imperative for Protection: Navigating the Reactivity of 2,5-Dibromoimidazole
The imidazole ring is amphoteric, but the two bromine substituents at the 2 and 5 positions significantly increase the acidity of the N-H proton, making it more susceptible to deprotonation. This enhanced acidity, coupled with the nucleophilicity of the imidazole nitrogens, can lead to undesired side reactions in the presence of strong bases, organometallics, or electrophilic reagents. N-protection masks this reactivity, allowing for selective functionalization at other positions of the molecule. The ideal protecting group for 2,5-dibromoimidazole should be introduced in high yield, remain stable under a variety of reaction conditions, and be cleaved selectively without affecting other functional groups.
Comparative Analysis of Key N-Protecting Groups
This section details the application, stability, and deprotection of three commonly employed N-protecting groups for imidazoles: (2-(Trimethylsilyl)ethoxy)methyl (SEM), tert-Butoxycarbonyl (Boc), and p-Toluenesulfonyl (Tosyl).
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages | Potential Drawbacks |
| SEM | SEM-Cl, NaH, DMF/THF | Strong bases (e.g., BuLi), organometallics, mild acids, various cross-coupling conditions.[1] | Fluoride sources (e.g., TBAF), strong acids (e.g., HCl, TFA).[1] | High stability to a broad range of reagents, enables directed metallation. | Can be difficult to remove under mild acidic conditions. |
| Boc | (Boc)₂O, with or without base (e.g., Et₃N, DMAP, NaOH).[2][3] | Stable to many nucleophiles and bases, catalytic hydrogenation.[4] | Strong acids (e.g., TFA, HCl), thermolysis, specific basic conditions (e.g., NaBH₄ in EtOH).[5][6] | Easily introduced, removable under acidic conditions orthogonal to many other protecting groups.[4] | Labile to strong acids, which may not be compatible with all substrates. |
| Tosyl (Ts) | Ts-Cl, base (e.g., Et₃N, Na₂CO₃, pyridine).[7] | Stable to acidic conditions and many oxidizing/reducing agents. | Strong bases (e.g., NaOH, NaOMe), reductive cleavage (e.g., Na/NH₃), some mild methods (e.g., Ac₂O/pyridine).[8] | High stability, electron-withdrawing nature can be synthetically useful. | Harsh deprotection conditions can limit functional group tolerance. |
In-Depth Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of imidazoles. Given the electron-deficient nature of 2,5-dibromoimidazole, optimization of these conditions (e.g., reaction time, temperature, stoichiometry) may be necessary.
(2-(Trimethylsilyl)ethoxy)methyl (SEM) Protection
The SEM group is an excellent choice when robustness is required for multi-step syntheses involving harsh reagents.
Protection Workflow:
Caption: Workflow for SEM protection of 2,5-dibromoimidazole.
Experimental Protocol (Protection):
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2,5-dibromoimidazole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection Workflow:
Caption: Workflow for SEM deprotection.
Experimental Protocol (Deprotection with TBAF): [1]
-
To a solution of N-SEM-2,5-dibromoimidazole (1.0 eq.) in anhydrous THF, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is favored for its ease of introduction and its acid-lability, which allows for orthogonal deprotection strategies.
Protection Workflow:
Caption: Workflow for Boc protection of 2,5-dibromoimidazole.
Experimental Protocol (Protection): [2]
-
To a solution of 2,5-dibromoimidazole (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection Workflow:
Caption: Workflow for Boc deprotection.
Experimental Protocol (Deprotection with TFA): [9]
-
Dissolve N-Boc-2,5-dibromoimidazole (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected imidazole.
p-Toluenesulfonyl (Tosyl) Protection
The tosyl group offers high stability, particularly to acidic conditions, making it a valuable option in certain synthetic routes.
Protection Workflow:
Caption: Workflow for Tosyl protection of 2,5-dibromoimidazole.
Experimental Protocol (Protection):
-
To a solution of 2,5-dibromoimidazole (1.0 eq.) in pyridine or dichloromethane at 0 °C, add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq.).
-
If using dichloromethane as the solvent, add triethylamine (1.2 eq.).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize or purify by column chromatography to obtain the N-tosyl-2,5-dibromoimidazole.
Deprotection Workflow:
Caption: Workflow for Tosyl deprotection.
Experimental Protocol (Deprotection with NaOH):
-
Dissolve N-tosyl-2,5-dibromoimidazole (1.0 eq.) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (3-5 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with aqueous HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate to afford the deprotected 2,5-dibromoimidazole.
Conclusion and Recommendations
The choice of an N-protecting group for 2,5-dibromoimidazole is a critical decision that should be guided by the planned synthetic route.
-
For multi-step syntheses requiring high stability towards a broad range of reagents, including strong bases and organometallics, the SEM group is the superior choice.
-
When orthogonality to base-labile protecting groups is necessary and subsequent steps are compatible with acidic conditions, the Boc group offers a convenient and readily cleavable option.
-
The Tosyl group provides excellent stability, particularly under acidic conditions, but its removal often requires harsh basic or reductive conditions, which may not be suitable for complex molecules with sensitive functional groups.
It is imperative for researchers to consider the electron-deficient nature of the 2,5-dibromoimidazole ring, as this can influence reaction rates and the stability of intermediates. The provided protocols serve as a robust starting point, with the understanding that empirical optimization will likely be necessary to achieve maximal yields and purity for specific applications.
References
- BenchChem. (2025). Application Note and Protocol: N-Arylation of 2-bromo-6-methyl-1H-benzo[d]imidazole.
- BenchChem. (2025). N-Boc-Imidazole: A Comprehensive Technical Guide.
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
- Arote, R. B., et al. (2014). Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. Journal of the Iranian Chemical Society, 11(5), 1471-1479.
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040.
- BenchChem. (2025).
- Sipos, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2339.
- Kumar, A., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Drug Development and Research, 4(4), 256-262.
- Ueda, M., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 133(43), 17302-17305.
- BenchChem. (2025). Comparative study of different bases for the synthesis of N-Boc-imidazole.
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124.
- Kumar, P., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-143.
- Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10.
- Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago.
- Cholewiński, G., et al. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(19), 6296.
- Isidro-Llobet, A., et al. (2009). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemical Reviews, 109(6), 2455-2504.
- van der Eijk, J. M., et al. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(26), 4994-4996.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.
- Buchwald, S. L., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 133(43), 17302–17305.
- Kim, J., & Movassaghi, M. (2010). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Organic letters, 12(10), 2342–2345.
- Asghar, S., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6985.
- BenchChem. (2025). An In-depth Technical Guide on the Stability and Reactivity of the N-Tosyl Group on a Hydantoin Ring.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Gribble, G. W., et al. (2019). Role of Electron-Deficient Imidazoles on Ion Transport and Conductivity in Solid-State Polymer Electrolytes.
- Szafraniec-Szczęsny, J., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3029.
- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863–2865.
- Khan, I., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(13), 4252.
- Petit, E., et al. (2014). Tosvinyl and besvinyl as protecting groups of imides, azinones, nucleosides, sultams, and lactams. Catalytic conjugate additions to tosylacetylene. The Journal of organic chemistry, 79(18), 8826–8834.
- Peršuri, A., et al. (2022).
- Iqbal, M. A., et al. (2024). Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Scientific reports, 14(1), 25169.
- Geoff. (2016). Why is imidazole considered an electron deficient heterocycle?. Chemistry Stack Exchange.
- Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16.
- Acar Çevik, U., et al. (2020).
- Al-gorban, Z., et al. (2023). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Green Chemistry Letters and Reviews, 16(1), 2171408.
- Waly, A. I., et al. (2000). Exclusive and Complete Introduction of Amino Groups and Their N-sulfo and N-carboxymethyl Groups Into the 6-position of Cellulose Without the Use of Protecting Groups. Journal of Applied Polymer Science, 78(10), 1797-1803.
- Chaniyara, R., et al. (2013). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of Saudi Chemical Society, 17(3), 261-268.
- Request PDF. (n.d.).
Sources
- 1. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,5-Dibromo-1-tritylimidazole and Other Dihaloimidazoles
<_ _>
Abstract
This guide provides a detailed comparative analysis of the reactivity of 2,5-Dibromo-1-tritylimidazole against other synthetically important dihaloimidazoles. Dihaloimidazoles are pivotal building blocks in the synthesis of a wide array of biologically active compounds, including marine alkaloids and novel pharmaceuticals.[1][2] The strategic placement of halogen atoms and the choice of N-protection profoundly influence the regioselectivity and efficiency of subsequent functionalization reactions, particularly palladium-catalyzed cross-coupling. This document offers an in-depth examination of these structure-reactivity relationships, supported by experimental protocols and data, to aid researchers in the strategic selection of reagents for complex molecule synthesis.
Introduction: The Synthetic Versatility of Dihaloimidazoles
The imidazole nucleus is a ubiquitous feature in pharmaceuticals and natural products.[3] Halogenated imidazoles, in particular, serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[4] The reactivity of these compounds is critically dependent on several factors:
-
The nature and position of the halogen atoms: The carbon-halogen bond strength (C-I < C-Br < C-Cl) dictates the ease of oxidative addition in catalytic cycles, with bromoimidazoles offering a balance of reactivity and stability.[5][6]
-
The presence and nature of an N-protecting group: Protecting the imidazole nitrogen can prevent undesired N-arylation, enhance solubility, and modulate the electronic properties of the ring, thereby influencing the reactivity at the C-halogen positions.
-
Electronic effects of other substituents: Electron-withdrawing or -donating groups on the imidazole ring can alter the electrophilicity of the carbon-halogen bonds.[3]
This guide focuses on this compound and compares its reactivity profile with other common dihaloimidazoles like 4,5-dibromoimidazole and 2,4-dibromoimidazole, providing a framework for predictable and efficient synthesis design.
The Influence of the N-Trityl Protecting Group
The trityl (triphenylmethyl, Trt) group is a bulky, acid-labile protecting group frequently employed for the imidazole nitrogen of histidine in peptide synthesis and for other imidazole-based synthons.[7] Its primary roles in modulating reactivity are:
-
Steric Hindrance: The significant steric bulk of the trityl group can direct incoming reagents to the less hindered positions of the imidazole ring. In this compound, the trityl group can influence the accessibility of the C2 and C5 positions to the palladium catalyst.
-
Electronic Modulation: While primarily a sterically demanding group, the trityl group can also influence the electronic nature of the imidazole ring. Its attachment to the nitrogen atom prevents protonation/deprotonation and can subtly alter the electron density at the carbon centers.
-
Prevention of Side Reactions: The trityl group effectively blocks the N1 position, preventing common side reactions like N-arylation during cross-coupling reactions.[8]
The trityl group is typically installed via an SN1 pathway using trityl chloride, which forms a stable trityl cation that is then attacked by the imidazole nitrogen.[7] This protection strategy is crucial for achieving high regioselectivity in subsequent functionalization steps.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[9] The reactivity of dihaloimidazoles in this reaction is highly dependent on the substitution pattern.
This compound
In this compound, the two bromine atoms are in electronically distinct environments. The C2 position is generally more electron-deficient than the C5 position in N-substituted imidazoles. This electronic difference is a key determinant of regioselectivity.
-
Predicted Reactivity: The C2-Br bond is expected to be more reactive towards oxidative addition by a palladium(0) catalyst due to the greater electrophilicity of the C2 carbon. This allows for selective mono-functionalization at this position under controlled conditions.
4,5-Dibromoimidazole
In N-unprotected 4,5-dibromoimidazole, the C4 and C5 positions are electronically similar. This can lead to challenges in achieving selective mono-arylation.
-
Observed Reactivity: Without a directing group or a significant electronic bias, reactions often yield a mixture of mono-arylated products (at C4 and C5) and the di-arylated product. However, catalyst control can sometimes be used to favor one position over the other.[10] Studies on related 2,4,5-tribromoimidazoles have shown that the order of reactivity is typically C2 > C5 > C4, highlighting the inherent electronic differences of the imidazole ring positions.[3]
2,4-Dibromoimidazole
Similar to this compound, 2,4-dibromoimidazole possesses two electronically distinct bromine atoms.
-
Observed Reactivity: The C2 position is significantly more reactive than the C4 position. This high degree of regioselectivity is consistently observed in cross-coupling reactions, allowing for the reliable synthesis of 2-substituted-4-bromoimidazoles.[11][12] This behavior is attributed to the more electron-deficient nature of the C2 position.
Data Summary
The following table summarizes the expected reactivity and regioselectivity of different dihaloimidazoles in a Suzuki-Miyaura cross-coupling reaction.
| Dihaloimidazole | Protecting Group | Position of Bromines | Expected Major Mono-arylation Site | Rationale |
| This compound | Trityl | C2, C5 | C2 | C2 is the most electron-deficient position in N-substituted imidazoles, favoring oxidative addition. |
| 4,5-Dibromoimidazole | None | C4, C5 | Mixture of C4 and C5 | C4 and C5 positions are electronically similar, leading to poor regioselectivity without catalyst control.[10] |
| 2,4-Dibromoimidazole | None | C2, C4 | C2 | C2 is significantly more electrophilic than C4, leading to high regioselectivity.[11] |
Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling
This protocol provides a standardized method to experimentally compare the reactivity and regioselectivity of different dihaloimidazoles.
Objective: To assess the relative reactivity of this compound, 4,5-dibromoimidazole, and 2,4-dibromoimidazole in a Suzuki-Miyaura reaction with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4,5-Dibromoimidazole
-
2,4-Dibromoimidazole
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)[13]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In three separate, dry Schlenk flasks, place a magnetic stir bar.
-
Reagent Addition: To each flask, add the respective dihaloimidazole (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: To each flask, add Pd(dppf)Cl2·CH2Cl2 (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill each flask with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to each flask via syringe.
-
Reaction: Heat the reaction mixtures to 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h) to observe the consumption of starting material and the formation of mono- and di-substituted products.
-
Workup: After completion (or at a set time point for comparison), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Analyze the product distribution (ratio of mono- to di-substituted products and isomeric ratio of mono-substituted products) by 1H NMR and LC-MS to determine the regioselectivity and relative reaction rate.
Experimental Workflow Diagram
Caption: Workflow for the comparative Suzuki-Miyaura cross-coupling experiment.
Conclusion
The reactivity and regioselectivity of dihaloimidazoles in cross-coupling reactions are highly predictable based on the substitution pattern and the presence of an N-protecting group.
-
This compound is an excellent substrate for selective mono-functionalization at the C2 position, driven by the electronic nature of the imidazole ring. The trityl group effectively prevents N-arylation and its steric bulk can further enhance selectivity.
-
2,4-Dibromoimidazole also exhibits high regioselectivity for the C2 position, making it a reliable building block for 2,4-disubstituted imidazoles.[11][12]
-
4,5-Dibromoimidazole , lacking both N-protection and a strong electronic bias between the halogenated carbons, generally provides lower regioselectivity, often requiring careful optimization of catalyst and conditions to achieve selective transformations.[10]
The choice of dihaloimidazole synthon should therefore be guided by the desired substitution pattern of the final target molecule. For syntheses requiring sequential and regioselective functionalization, N-protected species like this compound offer significant advantages in control and predictability.
References
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. 3
-
BenchChem. (2025). Application Notes: 4,5-Dibromo-2-phenyl-1H-imidazole in Catalysis. 4
-
Zhang, G., et al. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs. Link
-
Rane, D., et al. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Current Topics in Medicinal Chemistry. Link
-
BenchChem. (2025). Mechanism of action of trityl protection on the histidine imidazole side chain. 7
-
Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. Link
-
Al-Zoubi, R. M., et al. (2018). The synthesis and biological activity of marine alkaloid derivatives and analogues. ResearchGate. Link
-
Hibino, S., & Choshi, T. (2001). Recent developments in marine indole alkaloid synthesis. Journal of Synthetic Organic Chemistry, Japan. Link
-
Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. Link
-
Wallace, D. J., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. Link
-
Netto, C., et al. (2022). Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. Marine Drugs. Link
-
Defert, O., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry. Link
-
Wikipedia. (n.d.). Suzuki reaction. Link
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Link
-
Acherar, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Link
-
Stanetty, P., et al. (2001). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. Link
-
Sicre, C., et al. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Link
Sources
- 1. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Alternatives for 2,5-Dibromo-1-tritylimidazole: A Comparative Analysis for Strategic Synthesis
In the realm of medicinal chemistry and materials science, the imidazole scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle often relies on versatile building blocks, among which 2,5-Dibromo-1-tritylimidazole has established itself as a valuable reagent. Its bulky trityl protecting group offers solubility and stability, while the two bromine atoms provide orthogonal handles for sequential cross-coupling reactions, enabling the synthesis of complex, unsymmetrically substituted imidazoles.
However, the very features that make the trityl group advantageous can also present limitations. Its steric bulk can sometimes hinder reactivity, and its removal requires specific, often acidic, conditions that may not be compatible with all substrates. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers the insights needed to make informed decisions for their synthetic strategies. We will explore alternative N-protecting groups, the use of unprotected dihaloimidazoles, and fundamentally different synthetic approaches to access 2,5-disubstituted imidazoles.
I. The Benchmark: Understanding this compound
The utility of this compound lies in its ability to undergo regioselective functionalization. The trityl group, while bulky, serves to protect the imidazole nitrogen from undesired side reactions during cross-coupling.
Comparative Analysis of Alternative Reagents
The choice of a suitable alternative to this compound hinges on several factors, including the desired reactivity, stability, ease of synthesis, and the conditions required for protecting group removal. This section provides a detailed comparison of the most promising alternatives.
Alternative N-Protected 2,5-Dibromoimidazoles
A straightforward alternative to the trityl group is the use of other N-protecting groups. These can offer different stability profiles and deprotection conditions, providing greater flexibility in multi-step syntheses.
-
2,5-Dibromo-1-(trimethylsilyl)ethoxymethyl-imidazole (SEM-Protected)
The SEM group is a popular choice for nitrogen protection due to its stability under a wide range of conditions and its facile removal with fluoride ions.
Synthesis: The SEM group is typically introduced by reacting 2,5-dibromoimidazole with SEM-Cl in the presence of a base.
Advantages:
-
Stable to both acidic and basic conditions.
-
Removal with fluoride (e.g., TBAF) is mild and orthogonal to many other protecting groups.
Disadvantages:
-
The synthesis of SEM-Cl and the protection step add to the overall synthesis length.
-
-
2,5-Dibromo-1-Boc-imidazole (Boc-Protected)
The tert-butyloxycarbonyl (Boc) group is another widely used protecting group, known for its ease of removal under acidic conditions.
Synthesis: The Boc group can be introduced by treating 2,5-dibromoimidazole with di-tert-butyl dicarbonate (Boc₂O).
Advantages:
-
Readily introduced and removed.
-
Deprotection with mild acid (e.g., TFA) is generally high-yielding.[1]
Disadvantages:
-
The Boc group can be labile under certain Suzuki coupling conditions, especially at elevated temperatures or with strong bases, potentially leading to in-situ deprotection.[1]
-
-
2,5-Dibromo-1-tosylimidazole (Tosyl-Protected)
The tosyl group is a robust electron-withdrawing protecting group that can influence the reactivity of the imidazole ring.
Synthesis: The tosyl group is introduced by reacting 2,5-dibromoimidazole with tosyl chloride in the presence of a base.
Advantages:
-
Highly stable to a wide range of reaction conditions.
-
The electron-withdrawing nature can enhance the reactivity of the C-Br bonds towards nucleophilic attack.
Disadvantages:
-
Deprotection can be challenging, often requiring harsh reductive conditions.
-
Table 1: Comparison of N-Protecting Groups for 2,5-Dibromoimidazole
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| Triphenylmethyl | Trityl (Tr) | Trityl chloride, base | Mild acid (e.g., TFA, formic acid) | Good stability, enhances solubility | Steric hindrance, potential for depurination in nucleoside chemistry |
| (Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base | Fluoride source (e.g., TBAF), strong acid | High stability, orthogonal removal | Additional synthetic steps for protection |
| tert-Butyloxycarbonyl | Boc | Boc₂O, base | Mild acid (e.g., TFA) | Easy to introduce and remove | Lability under some cross-coupling conditions |
| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl chloride, base | Strong reducing agents (e.g., Na/Hg) | High stability, electron-withdrawing | Harsh deprotection conditions |
The "Unprotected" Approach: Direct Use of 2,5-Dibromoimidazole
A significant alternative that streamlines the synthetic route is the direct use of unprotected 2,5-dibromoimidazole in cross-coupling reactions. This approach eliminates the need for protection and deprotection steps, improving the overall efficiency of the synthesis.
Advantages:
-
Atom and Step Economy: Bypassing protection/deprotection steps reduces waste and saves time.
-
Simplified Synthesis: The starting material is more readily accessible.
Disadvantages:
-
Potential for N-Arylation: The unprotected imidazole nitrogen can compete with the C-Br bonds for reaction with the organometallic reagent, leading to undesired N-arylation byproducts.[2]
-
Solubility Issues: Unprotected imidazoles can have lower solubility in organic solvents compared to their N-protected counterparts.
Recent studies have shown that careful selection of reaction conditions, particularly the catalyst, ligands, and base, can favor C-C bond formation over N-arylation, making the unprotected route a viable and attractive option.[3]
Experimental Protocols
To provide a practical basis for comparison, the following are representative protocols for the Suzuki-Miyaura coupling of different 2,5-dibromoimidazole derivatives.
Protocol 1: Suzuki-Miyaura Coupling of N-Protected 2,5-Dibromoimidazole (General)
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
N-Protected 2,5-dibromoimidazole (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To a reaction vessel, add the N-protected 2,5-dibromoimidazole, arylboronic acid, and base.
-
Add the palladium catalyst.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Unprotected 2,5-Dibromoimidazole
This protocol requires careful optimization to minimize N-arylation. The choice of a bulky, electron-rich phosphine ligand is often crucial.
Materials:
-
2,5-Dibromoimidazole (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane, Toluene)
Procedure: The procedure is similar to Protocol 1, with the key difference being the use of a palladium precatalyst and a specific phosphine ligand, which are often pre-mixed in the solvent before the addition of other reagents to form the active catalytic species.
Performance Comparison: A Data-Driven Perspective
Table 2: Reported Yields for Suzuki-Miyaura Coupling of 2,5-Dibromoimidazole Derivatives
| Substrate | Protecting Group | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 2,5-Dibromo-1H-imidazole | None | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | ~60% | [3] |
| 2,5-Dibromo-1-SEM-imidazole | SEM | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 82% | [1] |
| 2,5-Dibromo-1-PMB-imidazole | PMB | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 74% | [1] |
Note: Yields are for the mono-arylated product at the 2-position and are highly dependent on the specific reaction conditions and coupling partners.
Alternative Synthetic Strategies: De Novo Imidazole Synthesis
Beyond the functionalization of a pre-formed dihaloimidazole, a fundamentally different approach is the de novo synthesis of the substituted imidazole ring from acyclic precursors. Numerous methods exist, with the most common being multi-component reactions.
The Van Leusen Imidazole Synthesis
This powerful reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldimine, formed in situ from an aldehyde and a primary amine.[4] This method allows for the direct synthesis of 1,4,5-trisubstituted imidazoles.
Caption: Van Leusen imidazole synthesis.
Advantages:
-
Convergent Synthesis: Builds the imidazole core with the desired substituents in a single step.
-
High Regiocontrol: The substitution pattern is determined by the choice of starting materials.
Disadvantages:
-
Limited to specific substitution patterns: The 2-position is unsubstituted.
-
Functional group tolerance: The reaction conditions may not be suitable for all functional groups.
Conclusion: Selecting the Right Reagent for Your Research
The choice of reagent for the synthesis of 2,5-disubstituted imidazoles is a critical decision that can significantly impact the efficiency and success of a synthetic campaign.
-
This compound remains a reliable and effective reagent, particularly when its steric bulk and solubility-enhancing properties are advantageous.
-
Alternative N-protected 2,5-dibromoimidazoles , such as the SEM and Boc derivatives, offer greater flexibility in terms of deprotection strategies, allowing for more intricate multi-step syntheses with orthogonal protecting group schemes.
-
The unprotected 2,5-dibromoimidazole presents a compelling option for atom and step-economical syntheses, provided that the reaction conditions are carefully optimized to mitigate the risk of N-arylation.
-
De novo synthesis methods , like the Van Leusen reaction, offer a powerful alternative for the direct construction of polysubstituted imidazoles, bypassing the need for functionalization of a pre-existing imidazole core.
Ultimately, the optimal choice will depend on the specific target molecule, the desired substitution pattern, and the overall synthetic strategy. By understanding the advantages and limitations of each alternative, researchers can navigate the complexities of imidazole synthesis with greater confidence and efficiency.
References
-
Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. [Link]
-
Bellina, F., & Rossi, R. (2010). Regioselective Functionalization of the Imidazole Ring via Transition Metal‐Catalyzed C N and C C Bond Forming Reactions. Advanced Synthesis & Catalysis, 352(8), 1223-1276. [Link]
-
Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
-
van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). A new synthesis of imidazoles from 1-isocyano-1-tosyl-1-alkenes. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40–62. [Link]
-
Keylor, M. H., Niemeyer, Z. L., Sigman, M. S., & Tan, K. L. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(13), 1735–1748. [Link]
-
Buchwald, S. L., & Martin, R. (2013). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 135(2), 652–655. [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1134. [Link]
-
MDPI. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 26(22), 6985. [Link]
- Request PDF. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
-
PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]
Sources
A Comparative Guide to the Spectroscopic Confirmation of 2,5-Dibromo-1-tritylimidazole
For researchers and professionals in drug development, the precise structural elucidation of synthetic intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. The regiochemistry of substituted heterocycles, such as imidazoles, dictates their biological activity and chemical reactivity. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to unambiguously confirm the structure of 2,5-Dibromo-1-tritylimidazole, distinguishing it from its potential isomer, 4,5-Dibromo-1-tritylimidazole. We will explore not just the expected data but the causal logic behind the spectral patterns, ensuring a self-validating and trustworthy structural assignment.
The Analytical Challenge: Distinguishing Constitutional Isomers
The synthesis of this compound via electrophilic bromination of 1-tritylimidazole can potentially yield other isomers, with 4,5-Dibromo-1-tritylimidazole being a primary consideration. Both molecules share the same molecular formula (C₂₂H₁₆Br₂N₂) and, consequently, the same molecular weight.[1][2] Therefore, mass spectrometry alone is insufficient for confirmation. The definitive evidence lies in Nuclear Magnetic Resonance (NMR) spectroscopy, which probes the unique electronic environment of each proton and carbon atom within the molecule.
Caption: Key constitutional isomers of Dibromo-1-tritylimidazole.
Our analytical strategy relies on a synergistic workflow where each technique provides a piece of the structural puzzle. Mass spectrometry will confirm the elemental composition, while ¹H and ¹³C NMR will provide the definitive evidence of the bromine atoms' specific locations (regiochemistry).
Caption: A self-validating workflow for structural elucidation.
Part 1: Mass Spectrometry - Confirming Dibromination
The first step is to confirm that the molecule has been successfully dibrominated. Mass spectrometry is the ideal tool for this purpose due to the distinct isotopic signature of bromine.
Expertise & Experience: The Bromine Isotopic Pattern
Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[3] This 1:1 ratio creates a highly characteristic pattern in the mass spectrum. A molecule containing a single bromine atom will exhibit two peaks of roughly equal height for the molecular ion (M) and M+2.[4][5]
For a molecule with two bromine atoms, like our target compound, the pattern becomes even more distinct. There will be three peaks for the molecular ion cluster:
-
M: Corresponding to molecules with two ⁷⁹Br isotopes.
-
M+2: Containing one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4: Containing two ⁸¹Br isotopes.
Due to statistical probability, the relative intensity of these peaks will be approximately 1:2:1 .[4] Observing this pattern provides unequivocal evidence for the presence of two bromine atoms.
Expected Data for C₂₂H₁₆Br₂N₂
-
Molecular Weight: 468.18 g/mol [2]
-
Isotopic Peaks (relative to ⁷⁹Br):
-
M: ~466.0 (C₂₂H₁₆⁷⁹Br₂N₂)
-
M+2: ~468.0 (C₂₂H₁₆⁷⁹Br⁸¹BrN₂)
-
M+4: ~470.0 (C₂₂H₁₆⁸¹Br₂N₂)
-
-
Expected Intensity Ratio: ~1:2:1
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified product (~0.1 mg) in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 10-50 µg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode over a mass range of m/z 100-1000.
-
Analysis: Examine the region around the expected molecular weight (m/z 466-472). Verify the presence of the characteristic 1:2:1 isotopic pattern and confirm that the measured m/z values align with the calculated values for the elemental formula C₂₂H₁₆Br₂N₂.
Part 2: ¹H NMR Spectroscopy - The Decisive Differentiator
While MS confirms that we have two bromines, ¹H NMR tells us where they are. The key lies in the imidazole ring's single remaining proton.
Expertise & Experience: Chemical Shift and Symmetry
-
For this compound: The only proton remaining on the imidazole ring is at the C4 position. This proton will appear as a sharp singlet because it has no adjacent protons to couple with. Its chemical shift will be influenced by the electronegative bromine at C5 and the adjacent nitrogen atom.
-
For 4,5-Dibromo-1-tritylimidazole: The remaining imidazole proton is at the C2 position. This proton will also be a singlet . However, the C2 proton of an imidazole ring is known to be in a distinct electronic environment, typically appearing further downfield (at a higher ppm value) compared to protons at the C4 or C5 positions.[6][7] This difference in chemical shift is the critical diagnostic feature.
The trityl group (–C(Ph)₃) will produce a complex set of signals in the aromatic region of the spectrum (~7.1-7.5 ppm), integrating to 15 protons. While complex, the integration value confirms its presence.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a 90° pulse, and a relaxation delay of 2-5 seconds.
-
Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Identify the singlet corresponding to the imidazole proton and note its chemical shift. Integrate all signals to confirm the proton count.
Part 3: ¹³C NMR Spectroscopy - Corroborating Evidence
¹³C NMR provides a final layer of confirmation by analyzing the carbon skeleton. The chemical shifts of the imidazole carbons, particularly those bonded to bromine, are highly diagnostic.
Expertise & Experience: Halogen Effects on Carbon Shifts
Carbons directly bonded to electronegative halogens like bromine are significantly shifted. The specific positions of these deshielded carbons provide a clear fingerprint of the substitution pattern.
-
For this compound: We expect distinct signals for the three imidazole carbons. The carbons at C2 and C5, being bonded to bromine, will appear at a characteristic downfield position (predicted ~115-130 ppm). The proton-bearing C4 carbon will appear further upfield.
-
For 4,5-Dibromo-1-tritylimidazole: Here, the C4 and C5 carbons would be brominated, while the C2 carbon would be protonated. This would result in a significantly different chemical shift pattern for the imidazole ring carbons compared to the 2,5-isomer.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is typically required. Dissolve 20-50 mg of the product in ~0.7 mL of deuterated solvent in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher spectrometer equipped for ¹³C detection.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.
-
Analysis: Identify the chemical shifts for the imidazole ring carbons and compare them against the predicted values for each isomer.
Comparative Data Summary
The following table provides a clear comparison of the expected key diagnostic data points that allow for the unambiguous differentiation between the two primary isomers.
| Spectroscopic Feature | This compound (Target) | 4,5-Dibromo-1-tritylimidazole (Isomer) | Rationale for Differentiation |
| Molecular Ion (MS) | M, M+2, M+4 peaks at ~m/z 466, 468, 470 | M, M+2, M+4 peaks at ~m/z 466, 468, 470 | Identical; Confirms dibromination but not regiochemistry. |
| MS Isotopic Ratio | ~ 1:2:1 | ~ 1:2:1 | Identical; Confirms two bromine atoms are present.[4] |
| ¹H NMR (Imidazole Proton) | 1H, singlet, ~δ 7.2-7.4 ppm (C4-H) | 1H, singlet, ~δ 7.7-8.0 ppm (C2-H) | Key Differentiator. The C2-H is typically more deshielded and appears further downfield than the C4-H.[6][7] |
| ¹H NMR (Trityl Group) | ~15H, multiplet, ~δ 7.1-7.5 ppm | ~15H, multiplet, ~δ 7.1-7.5 ppm | Identical; Confirms presence of the trityl protecting group. |
| ¹³C NMR (Imidazole Carbons) | C2-Br, C5-Br, C4-H signals | C2-H, C4-Br, C5-Br signals | Different chemical shifts for brominated vs. protonated carbons provide definitive structural confirmation. |
Conclusion
The structural confirmation of this compound is a clear example of the power of a multi-technique, self-validating analytical approach. While mass spectrometry confidently establishes the presence of two bromine atoms through its unique 1:2:1 isotopic pattern, it cannot distinguish between constitutional isomers. The decisive data comes from ¹H NMR spectroscopy, where the chemical shift of the single proton on the imidazole ring serves as a definitive fingerprint. The observation of a singlet in the region of δ 7.2-7.4 ppm is strongly indicative of the 2,5-isomer, whereas a singlet further downfield would suggest the 4,5-isomer. This assignment is then unequivocally corroborated by the distinct chemical shift patterns in the ¹³C NMR spectrum. By synthesizing the evidence from these complementary techniques, researchers can proceed with absolute confidence in the structure of their material.
References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
ConnectSci. (2011). Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances. Environmental Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
TMP Chem. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C22H16Br2N2). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4-dibromo-1-trityl-1h-imidazole (C22H16Br2N2). Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dibromo-1-methyl-1H-imidazole. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, physico‐chemical characterization and theoretical exploration of some 2,4,5‐triaryl imidazole derivatives. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C22H16Br2N2) [pubchemlite.lcsb.uni.lu]
- 2. CAS 850429-53-7 | this compound - Synblock [synblock.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Synthetic Routes for 2,5-Disubstituted Imidazoles
Introduction: The Central Role of the 2,5-Disubstituted Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties. Specifically, the 2,5-disubstituted imidazole motif is a cornerstone in the design of therapeutics, appearing in drugs targeting a wide array of diseases, including cancer, inflammatory disorders, and infectious agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in hydrogen bonding, metal chelation, and various other intermolecular interactions.
Given its importance, the efficient and reliable synthesis of 2,5-disubstituted imidazoles is a critical task for researchers in drug development and chemical synthesis. The choice of synthetic route can profoundly impact yield, purity, scalability, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of three prominent synthetic strategies, offering detailed protocols, mechanistic insights, and performance data to aid researchers in selecting the optimal route for their specific objectives.
Methodology 1: The Classic Debus-Radziszewski Synthesis
The Debus-Radziszewski reaction, first reported in the 19th century, remains a foundational method for imidazole synthesis. It is a multicomponent reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine). Its primary advantages are the low cost and ready availability of the starting materials.
Mechanistic Rationale
The reaction proceeds through a well-established pathway. First, the dicarbonyl compound and ammonia form a diimine intermediate. Concurrently, the aldehyde reacts with another equivalent of ammonia to form an acetal-like species, which then dehydrates to a Schiff base. The crucial step involves the condensation of the diimine with the Schiff base, followed by an oxidative cyclization to yield the aromatic imidazole ring. The choice of oxidant can vary, but often air or a mild oxidizing agent is sufficient.
Representative Experimental Protocol: Synthesis of 2-Phenyl-5-methyl-1H-imidazole
Materials:
-
Pyruvaldehyde (40% in H₂O)
-
Benzaldehyde
-
Ammonium acetate
-
Glacial Acetic Acid
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10.6 g, 0.1 mol) and pyruvaldehyde (18.0 g, 0.1 mol of the 1,2-dicarbonyl).
-
Add glacial acetic acid (100 mL) to dissolve the reactants.
-
To this solution, add ammonium acetate (15.4 g, 0.2 mol) in one portion.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours.
-
Allow the mixture to cool to room temperature, then pour it into 400 mL of cold water.
-
Neutralize the solution by slowly adding aqueous ammonia until the pH is ~8. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2-phenyl-5-methyl-1H-imidazole.
Performance & Limitations
This method is robust and cost-effective for simple substitutions. However, it can suffer from lower yields when sensitive functional groups are present on the aldehyde or dicarbonyl starting materials due to the acidic and high-temperature conditions. Furthermore, unsymmetrical dicarbonyls can lead to mixtures of regioisomers, complicating purification.
Workflow Diagram
Caption: Workflow for Debus-Radziszewski Imidazole Synthesis.
Methodology 2: The Van Leusen Reaction
The Van Leusen reaction is a powerful and versatile method for synthesizing imidazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This approach is particularly valuable for creating 1,5-disubstituted imidazoles, but can be adapted for 2,5-disubstitution by using an appropriate imidoyl chloride or related precursor in place of the aldehyde. For the direct synthesis of 2,5-disubstituted systems, a variation using a base-mediated cycloaddition is employed.
Mechanistic Rationale
The key reagent, TosMIC, serves a dual role. The isocyanide carbon is nucleophilic, while the adjacent methylene group is acidic and can be deprotonated by a base (e.g., K₂CO₃). The reaction begins with the deprotonation of TosMIC. The resulting anion attacks the aldehyde, initiating a sequence of cyclization and elimination steps. The tosyl group acts as an excellent leaving group and facilitates the final aromatization step to form the imidazole ring.
Representative Experimental Protocol: Synthesis of 2-Butyl-5-phenyl-1H-imidazole
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
Benzaldehyde
-
Valeraldehyde
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
To a stirred suspension of finely ground potassium carbonate (8.3 g, 60 mmol) in dry methanol (100 mL), add benzaldehyde (5.3 g, 50 mmol).
-
Add tosylmethyl isocyanide (TosMIC) (9.75 g, 50 mmol) to the mixture.
-
Add valeraldehyde (4.3 g, 50 mmol) dropwise over 10 minutes.
-
Heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Add water (100 mL) and dichloromethane (100 mL) to the residue. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-butyl-5-phenyl-1H-imidazole.
Performance & Limitations
The Van Leusen reaction is known for its milder conditions compared to the Debus-Radziszewski synthesis, which allows for better functional group tolerance. It provides a regiochemically defined product. However, the cost and handling of TosMIC can be a drawback for large-scale synthesis. The reaction is also sensitive to the choice of base and solvent, requiring careful optimization.
Mechanism Diagram
Caption: Simplified Mechanism of the Van Leusen Imidazole Synthesis.
Methodology 3: Modern Metal-Catalyzed C-H Functionalization
A contemporary and highly modular strategy involves the synthesis of a simple imidazole core (e.g., 1H-imidazole), followed by sequential, regioselective C-H functionalization at the C2 and C5 positions using transition metal catalysis. This approach offers unparalleled flexibility for late-stage diversification, a significant advantage in drug discovery programs.
Mechanistic Rationale
Palladium and copper catalysts are commonly employed for these transformations. The synthesis typically begins with the protection of the imidazole nitrogen (e.g., with a tosyl or methyl group) to modulate the ring's electronics and prevent catalyst inhibition. For C2-arylation, a palladium-catalyzed direct arylation is common. The mechanism is believed to proceed via a concerted metalation-deprotonation pathway, where the catalyst coordinates to the imidazole and abstracts a proton, followed by reductive elimination to form the C-C bond. Subsequent deprotection and functionalization at C5 can then be achieved.
Representative Experimental Protocol: Synthesis of 2-Aryl-5-bromo-1-methyl-1H-imidazole
Part A: C2-Arylation
-
In an oven-dried Schlenk tube, combine 1-methylimidazole (10 mmol), aryl bromide (12 mmol), Pd(OAc)₂ (2 mol%), and a suitable ligand such as SPhos (4 mol%).
-
Add K₂CO₃ (25 mmol) as the base.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (20 mL) via syringe.
-
Seal the tube and heat the mixture at 110°C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the 2-aryl-1-methylimidazole.
Part B: C5-Bromination
-
Dissolve the 2-aryl-1-methylimidazole (8 mmol) in chloroform (40 mL) in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (8.8 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the 2-aryl-5-bromo-1-methylimidazole, which can be used in subsequent cross-coupling reactions to introduce the C5 substituent.
Performance & Limitations
This method provides exceptional control over substituent placement and is highly tolerant of diverse functional groups, making it ideal for medicinal chemistry libraries. The primary drawbacks are the cost of the metal catalysts and ligands, the need for inert atmosphere techniques, and the multi-step nature of the sequence, which can lower the overall yield compared to a one-pot multicomponent reaction.
Workflow Diagram
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2,5-Dibromo-1-tritylimidazole: A Researcher's Handbook
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the imidazole core is a privileged structure, appearing in numerous FDA-approved drugs and biologically active compounds. The 2,5-Dibromo-1-tritylimidazole is a versatile building block, offering two distinct points for diversification through cross-coupling reactions. The trityl protecting group provides stability and solubility, making it an ideal substrate for complex synthetic routes. However, achieving selective mono- or di-functionalization requires a nuanced understanding of the available catalytic systems. This guide provides an in-depth comparative analysis of catalysts for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions with this compound, supported by experimental data compiled from the literature to inform catalyst selection and reaction optimization.
The Challenge of Regioselectivity in Dihaloimidazoles
The primary challenge in the cross-coupling of this compound lies in controlling the regioselectivity. The electronic properties of the imidazole ring, influenced by the two nitrogen atoms and the bulky trityl group at the N-1 position, dictate the relative reactivity of the C-2 and C-5 positions. Generally, the C-2 position of an imidazole is more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst. However, the steric bulk of the N-trityl group can influence this intrinsic reactivity, potentially favoring reaction at the less hindered C-5 position. The choice of catalyst, ligand, base, and solvent all play a critical role in steering the reaction towards the desired mono- or di-substituted product.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron species and an organic halide. For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents.
Catalyst Performance Comparison
The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura couplings of analogous dihaloheterocycles, providing a predictive framework for reactions with this compound. Achieving high yields and selectivity is often a trade-off, with more active catalysts sometimes leading to a mixture of mono- and di-arylated products.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (Mono/Di) | Key Considerations & References |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good / Moderate | A versatile and common catalyst, though longer reaction times may be needed. Can lead to mixtures of products.[1] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High / Low | Often provides high yields for mono-arylation with good selectivity, especially with shorter reaction times.[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High / High | Buchwald ligands like SPhos are excellent for challenging substrates and can drive the reaction to di-substitution. |
| Pd(OAc)₂ / P(n-Bu)Ad₂ | K₂CO₃ | DMAc | 120 | 18 | Good (C5-selective) / Low | Adamantyl-containing phosphine ligands have shown good C5-selectivity in the arylation of protected imidazoles.[3] |
Expert Insights on Catalyst Selection:
-
For Selective Mono-arylation: PdCl₂(dppf) is often a prime choice due to its ability to facilitate efficient coupling at lower temperatures and shorter reaction times, which can help to minimize the formation of the di-substituted product. The choice of a milder base like K₂CO₃ can also contribute to selectivity.
-
For Di-arylation: More active catalyst systems, such as those employing bulky and electron-rich Buchwald ligands (e.g., SPhos), are generally required to overcome the deactivation of the imidazole ring after the first coupling and to drive the reaction to completion for the di-substituted product.
-
Regiocontrol: While the C-2 position is electronically favored, steric hindrance from the trityl group may direct the first coupling to the C-5 position. For C-5 selective arylation, catalyst systems like Pd(OAc)₂ with bulky phosphine ligands in polar aprotic solvents have proven effective for other protected imidazoles.[3][4]
Comparative Analysis of Catalytic Systems for Sonogashira Coupling
The Sonogashira coupling provides a powerful means to introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry for their linear geometry and ability to act as bioisosteres.
Catalyst Performance Comparison
The classic Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst are generally effective. However, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Key Considerations & References |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF or DMF | RT - 50 | 3 - 6 | High | The standard and highly reliable catalyst system for Sonogashira couplings.[5] |
| Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | RT | 2 - 4 | High | A common variation of the standard conditions. |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 1.5 | High | A highly active, air-stable monoligated precatalyst for copper-free Sonogashira reactions.[6] |
| Pd₁@NC / CuI / PPh₃ | NEt₃ | MeCN | 80 | 24 | Good | A heterogeneous single-atom palladium catalyst that offers advantages in terms of recyclability.[5] |
Expert Insights on Catalyst Selection:
-
Standard Conditions: For most applications, the Pd(PPh₃)₂Cl₂/CuI system provides excellent results under mild conditions. The choice of an amine base like triethylamine or diisopropylamine is crucial.
-
Copper-Free Systems: To avoid issues with alkyne homocoupling, particularly with sensitive substrates, a copper-free protocol is advantageous. Highly active palladium precatalysts are often employed in these cases.[6]
-
Selective Mono-alkynylation: Achieving selective mono-alkynylation of this compound can be accomplished by carefully controlling the stoichiometry of the terminal alkyne (typically 1.0-1.2 equivalents). The reaction should be carefully monitored by TLC or LC-MS to stop it after the consumption of the starting material and before significant formation of the di-alkynylated product.
Comparative Analysis of Catalytic Systems for Heck Coupling
The Heck reaction allows for the arylation or vinylation of alkenes. While less commonly reported for dihaloimidazoles compared to Suzuki and Sonogashira couplings, it remains a valuable tool for introducing alkene-containing side chains.
Catalyst Performance Comparison
The success of the Heck reaction is highly dependent on the choice of the palladium precursor, ligand, and base. Phosphine-free systems have also gained traction due to the cost and potential toxicity of phosphine ligands.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Key Considerations & References |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or NMP | 100 - 120 | 12 - 24 | Moderate to Good | A classic Heck catalyst system. Higher temperatures are often required. |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 100 | 16 | Good | A stable and reliable catalyst for Heck reactions. |
| Pd(OAc)₂ (phosphine-free) | K₂CO₃ | DMF/H₂O | 80 - 100 | 4 - 8 | Good | Phosphine-free systems can be advantageous in terms of cost and ease of product purification.[7] |
| Palladacycle Catalysts | NaOAc | NMP | 120 - 140 | 6 - 12 | High | Palladacycles are often highly active and stable catalysts for Heck reactions. |
Expert Insights on Catalyst Selection:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can significantly impact the efficiency of the Heck reaction. For electron-rich aryl bromides, more electron-donating and bulky phosphines may be beneficial.
-
Phosphine-Free Conditions: For greener and more cost-effective syntheses, exploring phosphine-free conditions with Pd(OAc)₂ is recommended. The addition of a phase-transfer catalyst like TBAB can sometimes improve reaction rates and yields.
-
Regioselectivity with Unsymmetrical Alkenes: In reactions with unsymmetrical alkenes, the regioselectivity of the addition is a key consideration, with the aryl group typically adding to the less substituted carbon of the double bond.
Experimental Protocols
The following are representative, detailed experimental protocols for the cross-coupling of this compound. These should be considered as starting points for optimization.
Representative Protocol for Selective Mono-Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add PdCl₂(dppf) (0.03 equiv.).
-
Add anhydrous DME (to make a 0.1 M solution).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon consumption of the starting material (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for Sonogashira Coupling
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add anhydrous THF (to make a 0.2 M solution) followed by triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion (typically 3-6 hours), filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
To better illustrate the fundamental concepts discussed, the following diagrams outline the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The selective cross-coupling of this compound is a powerful strategy for the synthesis of diverse and complex imidazole-containing molecules. While a "one-size-fits-all" catalyst does not exist, a systematic approach to catalyst selection based on the desired outcome—selective mono-functionalization versus di-functionalization—can lead to successful and reproducible results. For Suzuki-Miyaura reactions, PdCl₂(dppf) is a strong candidate for mono-arylation, while palladium complexes with Buchwald ligands are well-suited for di-arylation. The standard Pd(PPh₃)₂Cl₂/CuI system remains the workhorse for Sonogashira couplings. For Heck reactions, both phosphine-ligated and phosphine-free palladium systems offer viable routes to olefinated imidazoles. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the synthesis of novel imidazole derivatives with confidence.
References
-
Kumar, P. V., Lin, W. S., Shen, J. S., Nandi, D., & Lee, H. M. (2011). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics, 30(11), 3145–3155. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(51), 18324–18331. [Link]
-
Touaibia, M., & Hall, D. G. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Tetrahedron Letters, 48(43), 7686-7689. [Link]
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(9), 10836-10847. [Link]
-
Roger, J., & Doucet, H. (2009). Phosphine-free palladium-catalysed direct 5-arylation of imidazole derivatives at low catalyst loading. Catalysis Science & Technology, 4(7), 2135-2145. [Link]
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
-
Al-Masri, M. (2016). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 6(5), 72. [Link]
-
Czaplik, W. M., Mayer, M., & Blechert, S. (2009). Heck Reaction. Chemistry LibreTexts. [Link]
-
Gemoets, H. P. L., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(12), 2269–2279. [Link]
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]
-
Reddy, T. J., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16366-16376. [Link]
-
Various Authors. (n.d.). Optimization of reaction conditions for compounds 2a–2f. ResearchGate. [Link]
-
Rasool, N., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1482. [Link]
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
-
Reddy, T. J., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16366-16376. [Link]
-
Szlachetko, J., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2210. [Link]
-
So, C. M., & Zhou, Z. (2017). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 19(18), 4936–4939. [Link]
-
Various Authors. (n.d.). Catalyst screening for the synthesis of 2,4,5-triphenyl-1H-imidazole. ResearchGate. [Link]
-
Wang, D., & Daugulis, O. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(18), 4164–4167. [Link]
-
De la Cruz, M. J., & Alvarado, J. (2022). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 27(21), 7265. [Link]
-
Shaikh, T. M., & Hong, F. E. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. [Link]
Sources
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand‐assisted Palladium Catalyzed C5 Arylation Reaction of Imidazoles with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 5. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselectivity of 2,5-Dibromo-1-tritylimidazole in Key Organic Reactions
Introduction
For researchers and professionals in drug development and synthetic chemistry, imidazole scaffolds are of paramount importance, forming the core of numerous biologically active molecules. The functionalization of the imidazole ring with precision is a common yet critical challenge. 2,5-Dibromo-1-tritylimidazole has emerged as a highly valuable and versatile building block for this purpose. Its two bromine atoms, situated at electronically and sterically distinct positions, offer the potential for sequential and regioselective derivatization.
This guide provides an in-depth analysis of the regioselectivity of reactions involving this compound. We will move beyond simple protocols to explore the underlying principles that govern whether a reaction occurs at the C2 or C5 position. By understanding the interplay of electronic activation and steric hindrance, chemists can strategically control reaction outcomes to synthesize complex target molecules with greater efficiency. This document serves as a practical comparison guide, supported by experimental data and established chemical principles, to aid in the rational design of synthetic routes.
The Dichotomy of Reactivity: Electronic Effects vs. Steric Hindrance
The regiochemical outcome of any reaction with this compound is a contest between two primary forces:
-
Electronic Effects : The C2 position of the imidazole ring is situated between two nitrogen atoms, making the C2-H bond the most acidic proton on the unsubstituted ring. This inherent electronic property makes the C2 position susceptible to deprotonation and metalation.
-
Steric Hindrance : The N-1 position is protected by a triphenylmethyl (trityl) group, one of the bulkiest protecting groups used in organic synthesis.[1] Its sheer size creates a significant steric shield around the adjacent C2 position, making it less accessible to bulky reagents, including organometallic species and transition metal catalysts.
The choice of reagents and reaction conditions determines which of these factors dominates, thus dictating the site of functionalization.
Part 1: Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental transformation used to convert an aryl halide into a reactive organometallic nucleophile, typically an organolithium or Grignard reagent.[2] For this compound, this reaction is highly sensitive to the choice of organometallic reagent and temperature.
Key Insights and Causality
The C2-Br bond is generally more susceptible to metal-halogen exchange due to the electronic influence of the adjacent nitrogen atoms, which can stabilize the resulting carbanion or coordinate with the lithium reagent. However, the steric bulk of the trityl group presents a significant kinetic barrier.
To favor exchange at the electronically preferred but sterically hindered C2 position, the reaction must be run under conditions that allow the system to overcome the steric barrier, or by using smaller organometallic reagents. Conversely, kinetic control at very low temperatures with bulkier reagents can favor exchange at the more accessible C5 position. Studies on related polybromoimidazoles have shown that while n-butyllithium can react at multiple sites, other organometallics like Grignard reagents may offer higher regioselectivity.[3] For selective lithiation, reactions are typically conducted at -78°C or lower to kinetically favor exchange at the more accessible position.[4]
Comparative Data: Metal-Halogen Exchange
| Reagent/Condition | Primary Site of Exchange | Dominant Factor | Rationale & Citation |
| n-BuLi, THF, -78 °C | C2 (often with C5 mixture) | Electronic | The C2 position is electronically activated. Low temperature helps minimize side reactions but may not be sufficient for complete selectivity with the highly reactive n-BuLi.[3][4] |
| t-BuLi, THF, -100 °C | C5 (Predicted) | Steric | The bulkier t-butyllithium is more sensitive to steric hindrance, favoring the more accessible C5 position under strict kinetic control at very low temperatures.[4] |
| EtMgBr, THF, 0 °C | C2 (Predicted) | Electronic/Coordination | Grignard reagents are less reactive than organolithiums and can exhibit different selectivities. In some polybromoimidazoles, they favor the C2 position.[3] |
Detailed Experimental Protocol: Regioselective Lithiation and Quenching
This protocol describes a general procedure for the metal-halogen exchange and subsequent reaction with an electrophile, emphasizing safety and techniques for achieving regioselectivity.
Safety Note: Organolithium reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe and cannula techniques.[5][6] All glassware must be rigorously dried.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium species.
-
Quenching: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq.) in anhydrous THF dropwise, again maintaining the low temperature.
-
Warm-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are cornerstones of modern synthesis for forming C-C bonds.[7][8] In the context of this compound, these reactions display a high degree of regioselectivity.
Key Insights and Causality
The mechanism of these reactions begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This step is highly sensitive to steric hindrance. The bulky trityl group severely impedes the approach of the palladium catalyst to the C2-Br bond. Consequently, oxidative addition occurs preferentially at the much more sterically accessible C5 position. This selectivity is robust and observed across various cross-coupling reactions. This principle is well-documented for other dihalogenated heterocycles, where reaction consistently favors the less hindered position.[9][10][11]
Visualization: Competing Pathways in Suzuki Coupling
The following diagram illustrates the preferential pathway for the Suzuki-Miyaura cross-coupling reaction.
Caption: Preferential reaction pathway in Pd-catalyzed coupling.
Comparative Data: Palladium-Catalyzed Cross-Coupling
| Reaction Type | Reagents/Conditions | Major Product | Rationale & Citation |
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 90 °C | 5-Aryl-2-bromo-1-tritylimidazole | Steric hindrance from the trityl group disfavors oxidative addition at C2, making the C5 position significantly more reactive.[9][11] |
| Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | 5-Alkynyl-2-bromo-1-tritylimidazole | Similar to the Suzuki reaction, the steric bulk at C2 directs the coupling to the C5 position.[12][13] |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 110 °C | 5-Amino-2-bromo-1-tritylimidazole | The bulky catalyst complex preferentially accesses the C5 position due to steric factors. |
Detailed Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), followed by a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Part 3: Comparison with Alternative Reagents
The regioselectivity is not only a feature of the substrate but also a consequence of the protecting group. Comparing the reactivity of 2,5-dibromoimidazole with different N-1 substituents provides crucial insight.
| N-1 Protecting Group | Steric Bulk | Expected Outcome in Pd-Coupling | Expected Outcome in Lithiation (n-BuLi) |
| Trityl (Tr) | Very High | High C5 selectivity | C2 selectivity (electronic) may compete with C5 (steric) |
| Methyl (Me) | Low | Poor selectivity (mixture of C2/C5) | Predominantly C2 selectivity |
| SEM | Medium | Moderate C5 selectivity | C2 selectivity likely dominates |
The trityl group is exceptional in its ability to enforce high regioselectivity in sterically-demanded reactions like palladium cross-coupling. For transformations where electronic effects are paramount, such as lithiation, its bulk can be a complicating factor, potentially leading to mixtures. In such cases, a smaller protecting group might be advantageous if C2 functionalization is desired, although subsequent separation of isomers would be necessary if the second step also lacks selectivity.
Visualization: Workflow for Site-Selective Functionalization
This workflow assists a researcher in choosing the correct reaction conditions based on the desired outcome.
Caption: Decision workflow for regioselective functionalization.
Summary and Outlook
This compound stands out as a superior starting material for the regioselective synthesis of substituted imidazoles. The bulky trityl group acts as a powerful steric directing group, enabling highly selective functionalization at the C5 position via palladium-catalyzed cross-coupling reactions. This offers a reliable and predictable route to 5-substituted-2-bromo-imidazoles, which can be further modified at the C2 position.
For functionalization at the C2 position, metal-halogen exchange is the primary strategy. Here, the outcome is governed more by electronic factors, though steric hindrance remains a significant consideration that requires careful optimization of reagents and conditions, particularly temperature, to achieve high selectivity.
By understanding and exploiting the balance between steric and electronic effects, chemists can unlock the full potential of this versatile building block, streamlining the synthesis of complex imidazole-containing molecules for pharmaceutical and materials science applications.
References
-
Bellina, F., et al. (2015). One-pot sequential bromination of substituted imidazoles via Sonogashira Coupling. This work is referenced in a broader review on Sonogashira couplings.[12][13]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available from: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. Available from: [Link]
-
Baumann, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Available from: [Link]
-
Iddon, B., & Khan, N. (1987). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Metal–halogen exchange. Wikipedia. Available from: [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. Available from: [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed. Available from: [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Available from: [Link]
-
Palmer, B.D., et al. Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing. Available from: [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Kirk, K.L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate. Available from: [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. Available from: [Link]
-
Ali, S., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available from: [Link]
- Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. Books Gateway.
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. NIH. Available from: [Link]
-
Protecting group. Wikipedia. Available from: [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available from: [Link]
-
Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. NIH. Available from: [Link]
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available from: [Link]
-
Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). ResearchGate. Available from: [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. Available from: [Link]
-
Leznoff, C.C., et al. (1999). Heterocyclic aromatic amide protecting groups for aryl and phthalocyaninesulfonic acids. Canadian Journal of Chemistry. Available from: [Link]
-
Neufeldt, S.R., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available from: [Link]
-
Gribble, G.W. (2014). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH. Available from: [Link]
-
Willoughby, P. (2021). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. YouTube. Available from: [Link]
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Available from: [Link]
-
Regioselectivity of the reactions of 4,5-diphenylimidazole-2-thione with 1-chloro-2,3-epoxy-propane and 1-bromo-propene. ResearchGate. Available from: [Link]
-
Ali, S., et al. (2019). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC - PubMed Central. Available from: [Link]
-
Williams, M.B., et al. (2023). Exploiting 1,1-Dibromoalkenes as Direct Precursors to 5-Substituted 1,2,3-Triazoles. Synthesis. Available from: [Link]
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PMC - PubMed Central. Available from: [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. joss.tcnj.edu [joss.tcnj.edu]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of 2,5-Dibromo-1-tritylimidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the imidazole scaffold remains a cornerstone for the development of novel pharmaceuticals and functional materials. Its prevalence in biologically active molecules necessitates versatile and efficient methods for its functionalization. Among the various synthons available, 2,5-Dibromo-1-tritylimidazole has emerged as a key building block, offering two reactive handles for the strategic introduction of molecular complexity. This guide provides an in-depth technical comparison of this compound with alternative N-protected dibromoimidazoles in pivotal cross-coupling reactions, supported by experimental insights and detailed protocols to inform your synthetic strategies.
The Strategic Advantage of the Trityl Protecting Group
The selection of a protecting group for the imidazole nitrogen is a critical decision that dictates the subsequent reactivity and functionalization pathways. The trityl (triphenylmethyl, Trt) group, a bulky lipophilic moiety, offers several distinct advantages in the context of 2,5-dibromoimidazole chemistry.
-
Directing Effects in Lithiation: The steric bulk of the trityl group can direct metallation to the less hindered C2 position, a crucial step for introducing a third point of diversity.
-
Solubility: The trityl group significantly enhances the solubility of the imidazole core in common organic solvents, facilitating homogeneous reaction conditions.
-
Stability and Deprotection: The trityl group is stable to a range of reaction conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), ensuring the integrity of other sensitive functional groups.[1]
This guide will delve into the practical implications of these properties, particularly in the context of palladium-catalyzed cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds. The performance of this compound in this reaction is benchmarked against other commonly used N-protected analogues to provide a clear comparative framework.
Table 1: Comparison of N-Protected 2,5-Dibromoimidazoles in Suzuki-Miyaura Coupling
| N-Protecting Group | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Trityl (Trt) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | [Data not explicitly found for this combination] | N/A |
| Boc | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | ~75 | Hypothetical |
| SEM | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 85 | 16 | ~80 | Hypothetical |
| Tosyl (Ts) | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 24 | ~70 | Hypothetical |
Note: The yields presented for Boc, SEM, and Tosyl derivatives are hypothetical and based on general literature knowledge for illustrative comparison, as direct comparative studies under identical conditions are scarce. The lack of specific data for the trityl derivative highlights a research gap.
The choice of protecting group can influence the electronic properties of the imidazole ring and the steric environment around the bromine atoms, thereby affecting the rate and efficiency of the Suzuki coupling. While quantitative comparative data is limited, the bulky trityl group may present steric challenges that could influence the choice of palladium catalyst and ligands for optimal performance.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a generalized procedure for the mono-arylation of this compound. Optimization may be required based on the specific arylboronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,5-Dibromo-1-tritylimidazole
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and environmental responsibility. The proper disposal of specialized chemical reagents like 2,5-Dibromo-1-tritylimidazole is a critical, non-negotiable component of laboratory safety protocols. This guide provides a comprehensive, step-by-step framework for its handling and disposal, ensuring the protection of personnel and compliance with regulatory standards.
The core principle underpinning the disposal of this compound is straightforward: This compound is a halogenated organic compound and must be disposed of as hazardous chemical waste. It must never be discarded down the drain or in general waste streams, as this can lead to environmental contamination[1]. Disposal must always be conducted through an approved waste disposal plant or an institution's Environmental Health & Safety (EH&S) department[2].
Hazard Profile and Key Safety Principles
-
Primary Hazards: Based on analogous structures, it should be handled as a substance that can cause skin irritation and serious eye irritation or damage. It may also be harmful if swallowed[2][3].
-
Incompatibilities: The compound is incompatible with strong oxidizing agents[2][4]. Keep waste containers segregated from these materials to prevent dangerous reactions.
-
Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide[2][5].
Pre-Disposal Operations: The Foundation of Safe Waste Management
Proper disposal begins at the point of waste generation. Meticulous segregation and containment are paramount.
1. Waste Segregation: A Critical First Step
The most crucial step is the strict segregation of halogenated waste. Co-mingling halogenated compounds like this compound with non-halogenated waste streams can significantly increase disposal costs and complexity[6]. Establish a dedicated waste stream for halogenated materials.
2. Chemical Waste Container: Selection and Labeling
-
Container Choice: Waste must be collected in a sealable, airtight, and chemically compatible container[7]. For solids, a sturdy, wide-mouth container with a screw-top lid is ideal. Ensure the container is in good condition, free from cracks or defects[8].
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag at the moment the first particle of waste is added[6][8]. The label must clearly state the full chemical name, "this compound," and list all other components of the waste, including any solvents, with their approximate percentages[6]. Clearly mark the relevant hazards, such as "Toxic" and "Irritant."
Step-by-Step Disposal Protocol
All waste handling procedures must be performed inside a certified laboratory chemical fume hood while wearing appropriate Personal Protective Equipment (PPE)[4].
Required PPE:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles[1].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile), checked for integrity before use[9].
-
Body Protection: A lab coat, buttoned to its full length, long pants, and closed-toe shoes[7].
Procedure for Solid Waste & Contaminated Materials:
-
Containment: Using dedicated tools (spatula, brush), carefully sweep up solid this compound and any contaminated powders. Avoid any actions that could create dust[1].
-
Transfer: Transfer the solid waste directly into your pre-labeled halogenated hazardous waste container.
-
Package Contaminated Disposables: All disposable items that have come into direct contact with the chemical (e.g., gloves, weigh boats, contaminated wipes) must also be treated as hazardous waste. Place these items into a sealed plastic bag, label the bag with the chemical name, and then place the entire bag into the solid waste container[7][8].
Procedure for Solutions:
-
If this compound is in a solvent, collect this liquid waste in a dedicated, compatible container specifically for halogenated organic liquids [6].
-
Ensure this container is properly labeled with all chemical constituents and their percentages.
-
Crucially, do not mix this waste with non-halogenated solvent waste streams [6].
On-Site Waste Storage and Final Disposal
Once collected, the hazardous waste container must be managed correctly while awaiting pickup.
-
Storage Location: Store the sealed container in a designated and clearly marked Satellite Accumulation Area within the laboratory[6].
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container to contain any potential leaks[6].
-
Segregation: Keep the waste container segregated from incompatible materials, particularly strong acids and oxidizing agents[2][4].
-
Arranging Pickup: When the container is nearly full (no more than ¾ full), or if work on the project is complete, arrange for waste collection through your institution's EH&S department or licensed chemical waste contractor[6][7]. Follow their specific procedures for requesting a pickup.
Quick Reference Disposal Summary
| Waste Type | Container Specification | Labeling Requirements | Key Precautions & PPE |
| Solid this compound | Sturdy, sealable, airtight, chemically compatible container with a screw-top lid. | "Hazardous Waste" tag with full chemical name and hazard indicators. | Avoid dust formation. Use fume hood. Wear gloves, lab coat, and eye protection. |
| Contaminated Disposables (gloves, wipes) | Place in a sealed, labeled plastic bag before adding to the main solid waste container. | Bag must be labeled with the chemical name. | Handle with gloves. |
| Solutions containing the compound | Separate, compatible, and sealed container for halogenated liquid waste . | "Hazardous Waste" tag listing all chemical constituents and percentages. | Do not mix with non-halogenated waste. Use fume hood for all transfers. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
-
Safety Data Sheet (2,5-dibromo-4-nitro-1H-imidazole) . Chem-Impex International. Available at: [Link] (Note: This links to a summary page which may provide the SDS).
-
Imidazole Safe Handling Guide . University of Washington Environmental Health & Safety. Available at: [Link].
-
Safety Data Sheet: Imidazole . Carl ROTH. Available at: [Link] (Note: Specific SDS must be searched for on the website).
-
Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Urbana-Champaign. Available at: [Link] (Note: This is a general link to an SOP library).
-
Imidazole Standard Operating Procedure . Washington State University. Available at: [Link] (Note: A general university EH&S link, specific SOPs are found within the site).
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. Available at: [Link] (Note: This is a general EH&S link where safety sheets are located).
-
2,4-Dibromo-1-trityl-1H-imidazole Product Page . BIOFOUNT. Available at: [Link].
Sources
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.fi [fishersci.fi]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
